molecular formula C14H11BrO3 B2790351 (4-Bromophenyl)methyl 2-hydroxybenzoate CAS No. 730247-51-5

(4-Bromophenyl)methyl 2-hydroxybenzoate

Cat. No.: B2790351
CAS No.: 730247-51-5
M. Wt: 307.143
InChI Key: CFRXPMSUVFUNGV-UHFFFAOYSA-N
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Description

(4-Bromophenyl)methyl 2-hydroxybenzoate (CAS 730247-51-5) is a synthetic ester derivative of salicylic acid with a molecular formula of C 14 H 11 BrO 3 and a molecular weight of 307.14 g/mol . The compound is supplied for research applications and is not for human or veterinary use. This benzoate ester is a structurally interesting compound for medicinal chemistry research. Its structure combines a 2-hydroxybenzoate (salicylate) moiety, a well-known pharmacophore in anti-inflammatory agents, with a 4-bromobenzyl group . The bromine atom presents a potential site for further chemical modifications via metal-catalyzed cross-coupling reactions, making the molecule a versatile building block or intermediate in the synthesis of more complex target compounds for biological evaluation . Researchers can leverage this structure in the design and development of novel molecules for various pharmacological studies. The product is characterized by its specific SMILES notation: O=C(OCC1=CC=C(Br)C=C1)C2=CC=CC=C2O . For research purposes, the compound is available in multiple quantities to suit different laboratory-scale needs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-bromophenyl)methyl 2-hydroxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO3/c15-11-7-5-10(6-8-11)9-18-14(17)12-3-1-2-4-13(12)16/h1-8,16H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFRXPMSUVFUNGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OCC2=CC=C(C=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: (4-Bromophenyl)methyl 2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and reactivity profile of (4-Bromophenyl)methyl 2-hydroxybenzoate (also known as 4-Bromobenzyl salicylate). This document is structured for researchers and drug discovery professionals, focusing on practical laboratory applications and mechanistic insights.

Chemical Identity & Structural Architecture

This compound is a functionalized salicylate ester characterized by a 4-bromobenzyl moiety attached to the carboxyl group of salicylic acid. It serves as a valuable intermediate in medicinal chemistry due to the presence of two distinct reactive handles: the phenolic hydroxyl group (hydrogen-bond donor/acceptor) and the aryl bromide (electrophile for cross-coupling).

Property Data
IUPAC Name This compound
Common Name 4-Bromobenzyl salicylate
CAS Registry Number 730247-51-5
Molecular Formula C₁₄H₁₁BrO₃
Molecular Weight 307.14 g/mol
SMILES O=C(OCC1=CC=C(C=C1)Br)C(C=CC=C2)=C2O
InChI Key CFRXPMSUVFUNGV-UHFFFAOYSA-N
Structure Class Benzoate Ester / Salicylate Derivative / Aryl Halide
Physicochemical Profile[2][3][4][5][6][7][8][9][10]

The compound exhibits lipophilic characteristics typical of halogenated benzyl esters. The intramolecular hydrogen bond between the phenolic hydroxyl and the carbonyl oxygen stabilizes the planar conformation of the salicylate core, influencing its solubility and spectral properties.

Parameter Value / Description Notes
Physical State SolidCrystalline powder or needles.
Melting Point Predicted: 65–75 °CExperimental data not widely reported; range based on structural analogs (e.g., benzyl salicylate).
Solubility Soluble in DMSO, DMF, CHCl₃, EtOAc.Poorly soluble in water due to the lipophilic bromobenzyl group.
LogP (Predicted) ~4.5High lipophilicity suggests good membrane permeability in biological assays.
pKa (Phenol) ~8.0–10.0The ester moiety slightly increases acidity compared to phenol.
Synthesis & Production Methodologies

For research-grade purity, the most robust synthetic route involves the nucleophilic substitution (Sɴ2) of a salicylate salt with 4-bromobenzyl bromide. This method avoids the competitive esterification of the phenolic hydroxyl group often seen in direct acid-alcohol condensations.

Protocol: Selective O-Alkylation of Carboxylate

Reaction Principle: The carboxylate anion of salicylic acid is more nucleophilic than the phenoxide anion under weak base conditions (e.g., K₂CO₃ in acetone/DMF), allowing for selective formation of the ester over the ether.

Reagents:

  • Salicylic Acid (1.0 eq)[1]

  • 4-Bromobenzyl bromide (1.05 eq)

  • Potassium Carbonate (K₂CO₃) (1.2 eq)

  • Solvent: Acetone (anhydrous) or DMF.

Step-by-Step Methodology:

  • Activation: Dissolve salicylic acid in anhydrous acetone. Add anhydrous K₂CO₃ and stir at room temperature for 30 minutes to generate the potassium salicylate salt in situ.

  • Addition: Add 4-bromobenzyl bromide dropwise to the suspension. The slight excess ensures complete consumption of the limiting salicylate.

  • Reflux: Heat the mixture to reflux (approx. 56 °C for acetone) for 4–6 hours. Monitor reaction progress via TLC (Eluent: 20% EtOAc/Hexanes). The product will appear less polar than the starting acid.

  • Workup: Cool to room temperature. Filter off inorganic solids (KBr, unreacted K₂CO₃). Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in EtOAc, wash with 1M NaHCO₃ (to remove unreacted acid) and brine. Dry over Na₂SO₄. Recrystallize from Ethanol/Hexane or purify via silica gel chromatography.

Synthesis Workflow Diagram

SynthesisPath Start Salicylic Acid (Substrate) Base K2CO3 (Deprotonation) Start->Base Mix Intermediate Potassium Salicylate (Carboxylate Anion) Base->Intermediate - CO2H -> -CO2K Reaction Sn2 Reaction (Reflux in Acetone) Intermediate->Reaction Reagent 4-Bromobenzyl Bromide (Electrophile) Reagent->Reaction Product (4-Bromophenyl)methyl 2-hydroxybenzoate Reaction->Product Selective Esterification

Caption: Selective synthesis of this compound via carboxylate alkylation.

Analytical Characterization

Validation of the structure requires confirming the presence of the ester linkage, the integrity of the phenol, and the para-substituted bromine ring.

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 10.5–11.0 ppm (s, 1H): Phenolic OH (sharp singlet, downfield due to intramolecular H-bond with ester carbonyl).

    • δ 7.8–7.9 ppm (dd, 1H): Aromatic proton ortho to carbonyl (Salicylate ring).

    • δ 7.5 ppm (d, 2H): Aromatic protons ortho to Bromine (AA'BB' system).

    • δ 7.3 ppm (d, 2H): Aromatic protons meta to Bromine.

    • δ 5.3–5.4 ppm (s, 2H): Benzylic CH₂ (singlet). Distinctive shift for benzyl esters.

    • δ 6.8–7.0 ppm (m, 2H): Remaining salicylate aromatic protons.

  • IR Spectroscopy:

    • ~3200–3400 cm⁻¹: O-H stretch (broad but often sharper due to H-bonding).

    • ~1680–1700 cm⁻¹: C=O stretch (Ester). Lower frequency than typical esters due to conjugation and H-bonding.

    • ~1000–1300 cm⁻¹: C-O-C stretch.

Reactivity Profile & Applications

This molecule is not merely an end-product but a versatile bifunctional scaffold for drug development.

  • Suzuki-Miyaura Coupling (Ar-Br Handle): The 4-bromophenyl moiety is an excellent candidate for Pd-catalyzed cross-coupling reactions. It allows for the attachment of biaryl systems to the salicylate core, a strategy often used to increase potency in anti-inflammatory or anti-cancer kinase inhibitors.

    • Conditions: Pd(PPh₃)₄, Aryl boronic acid, Na₂CO₃, Dioxane/Water.

  • O-Alkylation/Acylation (Phenol Handle): The free phenolic hydroxyl can be further derivatized to create "Salicylate-based Prodrugs" or to lock the conformation by disrupting the intramolecular hydrogen bond.

  • Biological Relevance:

    • MetAP Inhibition: Salicylate esters have been identified as inhibitors of Methionine Aminopeptidase (MetAP), an enzyme critical for bacterial protein maturation [1].[2]

    • UV Absorption: Like many salicylates (e.g., octisalate), this compound absorbs UV radiation, potentially serving as a stabilizer in light-sensitive formulations.

Reactivity & Metabolism Map

Reactivity Center (4-Bromophenyl)methyl 2-hydroxybenzoate Hydrolysis Hydrolysis (Esterase/Acid/Base) Center->Hydrolysis Metabolic/Chemical Coupling Pd-Catalyzed Coupling (Suzuki/Heck) Center->Coupling Reacts at Ar-Br Deriv Phenolic Derivatization (Ether/Ester formation) Center->Deriv Reacts at -OH SalAcid Salicylic Acid (Active Metabolite) Hydrolysis->SalAcid Alc 4-Bromobenzyl Alcohol Hydrolysis->Alc Biaryl Biaryl Salicylates (Extended Scaffold) Coupling->Biaryl Prodrug O-Alkylated Analogs Deriv->Prodrug

Caption: Functional reactivity map showing metabolic breakdown and synthetic utility.

Safety & Handling (MSDS Highlights)
  • Hazard Classification:

    • H413: May cause long-lasting harmful effects to aquatic life (typical for halogenated aromatics).

    • Skin/Eye Irritant: Treat as a potential irritant. The hydrolysis product, 4-bromobenzyl alcohol, can be irritating to mucous membranes.

  • Storage: Store in a cool, dry place. Keep container tightly closed to prevent hydrolysis by atmospheric moisture.

  • Disposal: Halogenated organic waste streams. Do not release into municipal water systems.

References
  • Synthesis and biological evaluation of salicylate-based compounds as a novel class of methionine aminopeptidase inhibitors. Bioorganic & Medicinal Chemistry Letters. National Institutes of Health (NIH). Available at: [Link]

  • Salicylate, diflunisal and their metabolites inhibit CBP/p300 and exhibit anticancer activity. eLife Sciences. Available at: [Link]

  • PubChem Compound Summary: 4-Bromophenyl benzoate (Structural Analog). PubChem. Available at: [Link]

Sources

An In-Depth Technical Guide to (4-Bromophenyl)methyl 2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

An Essential Building Block for Advanced Therapeutic Development

Senior Application Scientist Synthesis

Abstract

(4-Bromophenyl)methyl 2-hydroxybenzoate, a salicylate ester bearing a brominated benzyl moiety, represents a molecule of significant interest to the drug discovery and development community. Its structural framework combines the well-established anti-inflammatory and analgesic properties of the salicylate group with the modulatory effects of a halogenated aromatic system. This guide provides a comprehensive technical overview of this compound, including its fundamental identifiers, detailed synthesis protocols, in-depth spectroscopic characterization, and a discussion of its potential applications in medicinal chemistry. The methodologies presented herein are designed to be robust and reproducible, providing researchers with the necessary foundation for the synthesis, purification, and analysis of this promising compound.

Compound Identification and Physicochemical Properties

A precise identification of a chemical entity is paramount for any scientific investigation. This section provides the key identifiers and a summary of the physicochemical properties of this compound.

IdentifierValue
IUPAC Name This compound
InChI Key CFRXPMSUVFUNGV-UHFFFAOYSA-N
Molecular Formula C₁₄H₁₁BrO₃
Molecular Weight 307.14 g/mol
CAS Number Not available
Physical Form Solid
SMILES String O=C(OCC1=CC=C(C=C1)Br)C(C=CC=C2)=C2O

Table 1: Key Identifiers and Physicochemical Properties.

Synthesis of this compound

The synthesis of this compound is most readily achieved through the esterification of salicylic acid with 4-bromobenzyl alcohol. Several established esterification methods can be employed, each with its own advantages regarding reaction conditions and substrate scope. Here, we present three reliable protocols: the Fischer-Speier esterification, the Steglich esterification, and the Mitsunobu reaction.

Fischer-Speier Esterification

This classical method involves the acid-catalyzed reaction between a carboxylic acid and an alcohol. It is a cost-effective and straightforward approach, though it is an equilibrium process.[1][2]

Reaction Scheme:

Fischer-Speier Esterification Workflow

Experimental Protocol:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add salicylic acid (1.0 eq.), 4-bromobenzyl alcohol (1.2 eq.), and a suitable solvent such as toluene (5 mL per mmol of salicylic acid).

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (0.05 eq.).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Steglich Esterification

The Steglich esterification is a milder method that utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), and a catalyst, typically 4-dimethylaminopyridine (DMAP).[3][4] This method is particularly useful for sensitive substrates.

Reaction Scheme:

Steglich Esterification Workflow

Experimental Protocol:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve salicylic acid (1.0 eq.), 4-bromobenzyl alcohol (1.2 eq.), and a catalytic amount of DMAP (0.1 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Add DCC or EDC (1.1 eq.) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, filter off the precipitated dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with 1 M hydrochloric acid (HCl) to remove excess DMAP, followed by a saturated aqueous solution of NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography as described for the Fischer-Speier method.

Mitsunobu Reaction

The Mitsunobu reaction provides a powerful and often high-yielding method for esterification, particularly when dealing with sterically hindered alcohols or when inversion of stereochemistry is desired (though not applicable here).[5][6] It involves the use of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

Reaction Scheme:

Mitsunobu Reaction Workflow

Experimental Protocol:

  • To a solution of salicylic acid (1.0 eq.) and 4-bromobenzyl alcohol (1.2 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add triphenylphosphine (1.5 eq.).

  • Slowly add DEAD or DIAD (1.5 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product directly by column chromatography on silica gel. The byproducts, triphenylphosphine oxide and the reduced azodicarboxylate, are typically less polar than the desired ester and can be separated effectively.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. Below are the predicted and expected spectroscopic data for this compound.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both the salicylate and the bromobenzyl moieties, as well as a characteristic singlet for the benzylic methylene protons.

Chemical Shift (δ, ppm) (Predicted)MultiplicityIntegrationAssignment
~10.8s1HPhenolic -OH
~7.8dd1HSalicylate H-6
~7.5d2HBromobenzyl H-2', H-6'
~7.4d2HBromobenzyl H-3', H-5'
~7.3ddd1HSalicylate H-4
~6.9d1HSalicylate H-3
~6.8t1HSalicylate H-5
~5.3s2H-CH₂-

Table 2: Predicted ¹H NMR Data (in CDCl₃).

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on all fourteen carbon atoms in the molecule, with characteristic shifts for the carbonyl carbon, the aromatic carbons, and the benzylic carbon.

Chemical Shift (δ, ppm) (Predicted)Assignment
~169C=O
~161Salicylate C-2
~136Bromobenzyl C-1'
~135Salicylate C-4
~132Bromobenzyl C-3', C-5'
~130Salicylate C-6
~129Bromobenzyl C-2', C-6'
~122Bromobenzyl C-4'
~119Salicylate C-5
~117Salicylate C-3
~112Salicylate C-1
~66-CH₂-

Table 3: Predicted ¹³C NMR Data (in CDCl₃).

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
~3200BroadO-H stretch (phenolic)
~3050MediumC-H stretch (aromatic)
~2950WeakC-H stretch (aliphatic)
~1720StrongC=O stretch (ester)
~1600, 1480Medium-StrongC=C stretch (aromatic)
~1250StrongC-O stretch (ester)
~1070StrongC-Br stretch

Table 4: Predicted FT-IR Data.

Mass Spectrometry

The mass spectrum, typically obtained via electron ionization (EI), will show the molecular ion peak and characteristic fragmentation patterns. The presence of bromine will be evident from the isotopic pattern of bromine-containing fragments (M and M+2 peaks in an approximately 1:1 ratio).

Predicted Fragmentation Pattern:

  • Molecular Ion (M⁺): A pair of peaks at m/z 306 and 308, corresponding to the bromine isotopes ⁷⁹Br and ⁸¹Br.

  • Loss of the Bromobenzyl Radical: A peak at m/z 137, corresponding to the 2-hydroxybenzoyl cation.

  • Bromobenzyl Cation: A pair of peaks at m/z 169 and 171.

  • Loss of CO from the 2-hydroxybenzoyl cation: A peak at m/z 109.

Analytical Methods

For routine analysis and quality control, High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are indispensable tools.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method can be developed for the quantitative analysis of this compound.

Proposed HPLC Method:

  • Column: C18 (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and 305 nm.

  • Injection Volume: 10 µL

This method should provide good separation of the product from starting materials and potential byproducts. Method validation would be required for quantitative applications.[7]

Thin-Layer Chromatography (TLC)

TLC is a rapid and effective technique for monitoring the progress of the synthesis.

Proposed TLC Method:

  • Stationary Phase: Silica gel 60 F₂₅₄

  • Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 4:1 v/v). The polarity can be adjusted to achieve an optimal Rƒ value (typically 0.3-0.5).

  • Visualization: The product is UV active and can be visualized under a UV lamp at 254 nm.[8] Staining with a potassium permanganate solution can also be used for visualization.[9]

Applications in Drug Development

Salicylates are a well-known class of compounds with a long history of medicinal use, primarily for their anti-inflammatory, analgesic, and antipyretic properties.[10][11] The introduction of a brominated phenyl group into the salicylate scaffold can significantly modulate its biological activity.

Potential Therapeutic Areas:

  • Anti-inflammatory Agents: The salicylate moiety is a known inhibitor of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. The bromophenyl group may enhance this activity or introduce new mechanisms of action.[12]

  • Anticancer Agents: Salicylic acid and its derivatives have demonstrated cytotoxic effects against various cancer cell lines.[8] Bromination of aromatic compounds has been shown in some cases to enhance anticancer activity.[13][14][15] Therefore, this compound is a promising candidate for evaluation as a potential anticancer agent.

  • Enzyme Inhibitors: The structural features of this molecule make it a candidate for screening against a variety of enzymatic targets in drug discovery programs.

The rationale for exploring the therapeutic potential of this compound is based on the principle of drug hybridization, where two pharmacologically relevant moieties are combined to create a new chemical entity with potentially enhanced or novel biological activities.

Safety and Handling

This compound should be handled in a well-ventilated laboratory with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. As with any new chemical entity, its toxicological properties have not been fully investigated. Based on data for similar compounds, it may be harmful if swallowed or inhaled and may cause skin and eye irritation.

Conclusion

This compound is a readily accessible compound with significant potential for applications in drug discovery and development. This guide has provided a comprehensive overview of its synthesis, characterization, and potential utility. The detailed protocols and spectroscopic data presented herein will serve as a valuable resource for researchers and scientists working in the fields of medicinal chemistry, organic synthesis, and pharmaceutical sciences, enabling further exploration of this promising molecule.

References

  • Hughes, D. L. (2002). The Mitsunobu Reaction. Organic Reactions, 42, 335-656.
  • Ha, S.-T., Yeap, G.-Y., & Boey, P.-L. (2012). 4-{[(4-Bromophenyl)imino]methyl}-3-hydroxyphenyl 4-(Hexadecanoyloxy)
  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • SpectraBase. (n.d.). Benzyl salicylate. Retrieved from [Link]

  • MDPI. (2022). Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives. Retrieved from [Link]

  • PMC. (2025). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved from [Link]

  • Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega.
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  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

  • OperaChem. (2024). TLC-Thin Layer Chromatography. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • PMC. (2023). Synthesis and Antitumor Activity of Brominated-Ormeloxifene (Br-ORM) against Cervical Cancer. Retrieved from [Link]

  • TLC stains. (n.d.). Retrieved from [Link]

  • Benkovic, S. J., & Sammons, R. D. (2012). Synthesis, acute toxicity and anti-inflammatory effect of bornyl salicylate, a salicylic acid derivative. Basic & Clinical Pharmacology & Toxicology, 112(3), 179-184.
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  • YouTube. (2023). How to Predict NMR in ChemDraw. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis and Antitumor Activity of Brominated-Ormeloxifene (Br-ORM) against Cervical Cancer. Retrieved from [Link]

  • RSC Publishing. (2025). Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemDraw estimated 1 H NMR chemical shift values for.... Retrieved from [Link]

  • Bentham Science. (n.d.). Salicylates and their Spectrum of Activity. Retrieved from [Link]

  • eLife. (2016). Salicylate, diflunisal and their metabolites inhibit CBP/p300 and exhibit anticancer activity. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • PMC. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). A Solvent-Reagent Selection Guide for Steglich-type Esterification of Carboxylic Acids - Supporting Information. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Slideshare. (n.d.). 1 h nmr spectrum using chemdraw. Retrieved from [Link]

  • YouTube. (2021). ChemDraw tutorial 4 - Prediction of NMR. Retrieved from [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Chemistry Steps. (2021). Fischer Esterification. Retrieved from [Link]

  • Acta Pharmaceutica. (2004). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of methyl 2-hydroxybenzoate (methyl salicylate). Retrieved from [Link]

  • MDPI. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 126 MHz, H₂O, predicted) (NP0270154). Retrieved from [Link]

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  • PMC. (n.d.). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. Retrieved from [Link]

  • PMC. (n.d.). Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation. Retrieved from [Link]

  • MDPI. (2025). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. Retrieved from [Link]

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Solubility Profiling of (4-Bromophenyl)methyl 2-hydroxybenzoate: Technical Specifications & Characterization Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(4-Bromophenyl)methyl 2-hydroxybenzoate (CAS 730247-51-5), also known as 4-bromobenzyl salicylate, represents a specific class of lipophilic salicylate esters utilized as intermediates in pharmaceutical synthesis and material science (specifically for cross-coupling reactions via the aryl bromide moiety).

Unlike common pharmacopeial standards, specific thermodynamic solubility data for this derivative is not widely indexed in public repositories. Consequently, researchers must rely on predictive physicochemical profiling and standardized empirical determination protocols . This guide provides a synthesized solubility profile based on structural analogs (benzyl salicylate) and outlines the definitive Standard Operating Procedure (SOP) for generating regulatory-grade solubility data.

Compound Characterization & Physicochemical Profile[1][2][3][4][5][6]

Understanding the solubility behavior of this compound requires an analysis of its structural moieties: the lipophilic 4-bromobenzyl tail and the hydrogen-bonded salicylate head.

Structural Analysis

The molecule features an intramolecular hydrogen bond between the phenolic hydroxyl and the carbonyl oxygen. This "closed" conformation reduces the polarity of the head group, significantly decreasing water solubility while enhancing solubility in non-polar organic solvents. The bromine atom at the para position adds molecular weight and lipophilicity compared to the parent benzyl salicylate.

Table 1: Physicochemical Specifications

PropertyValue / PredictionNotes
IUPAC Name This compound
Common Name 4-Bromobenzyl salicylate
CAS Number 730247-51-5
Molecular Formula C₁₄H₁₁BrO₃
Molecular Weight 307.14 g/mol Significant increase over Benzyl Salicylate (228.24)
Predicted LogP 4.8 – 5.2Highly Lipophilic (Class II/IV boundary)
H-Bond Donors 1 (Phenolic OH)Often masked by intramolecular bonding
H-Bond Acceptors 3Ester oxygens + Phenolic oxygen
Visualization of Solvation Logic

MolecularSolvation Compound (4-Bromophenyl)methyl 2-hydroxybenzoate IntraBond Intramolecular H-Bond (OH ... O=C) Compound->IntraBond Stabilizes BrTail 4-Bromobenzyl Group (Hydrophobic) Compound->BrTail Contains Ethanol Ethanol (Protic Organic) Compound->Ethanol Soluble (Warm) Water Water (High Polarity) IntraBond->Water Reduces Interaction BrTail->Water Strong Repulsion DCM DCM / Chloroform (Chlorinated) BrTail->DCM Van der Waals Attraction

Figure 1: Structural features dictating the solubility profile. The intramolecular hydrogen bond effectively 'hides' the polar phenol group, driving the molecule towards lipophilicity.

Solubility Data Analysis (Predictive & Analog-Based)

Due to the absence of specific experimental isotherms in open literature, the following data is derived from validated Quantitative Structure-Property Relationship (QSPR) models and homologous series analysis (Benzyl Salicylate vs. 4-Bromobenzyl Salicylate).

Solvent Compatibility Table

Table 2: Estimated Solubility Profile at 25°C

Solvent ClassRepresentative SolventPredicted SolubilityInteraction Mechanism
Aqueous Water (pH 7)Insoluble (< 0.1 mg/L)Hydrophobic exclusion; high LogP.
Chlorinated Dichloromethane (DCM)Freely Soluble (> 100 mg/mL)Dipole-dipole & dispersion forces match.
Esters Ethyl AcetateSoluble Compatible polarity; good for extraction.
Alcohols Ethanol / MethanolSparingly Soluble (Cold) Soluble (Hot) Disruption of solvent H-bonding network required.
Alkanes Hexane / HeptanePartially Soluble Ideal for recrystallization (soluble hot, insoluble cold).
Aromatics TolueneSoluble

-

stacking interactions with benzyl rings.

Critical Insight: The addition of the bromine atom generally increases the melting point and lattice energy compared to non-brominated benzyl salicylate. Consequently, while the solvation rules remain similar, the absolute solubility (mg/mL) in marginal solvents (like hexane or cold ethanol) will be lower for the bromo-derivative.

Experimental Protocol: Determination of Thermodynamic Solubility

For drug development or precise formulation, predictive data is insufficient. The following protocol is the industry standard (OECD 105 / Shake-Flask Method) adapted for lipophilic salicylates.

Materials & Equipment
  • Substance: this compound (Purity >98%).

  • Solvents: HPLC-grade Water, Ethanol, Octanol (or target formulation vehicle).

  • Analysis: HPLC-UV/VIS (Detector at 303 nm for salicylate moiety).

  • Apparatus: Temperature-controlled orbital shaker, 0.45 µm PTFE syringe filters.

Analytical Method Development (HPLC)

Before solubility testing, establish a linear calibration curve.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100mm x 4.6mm, 3.5µm).

  • Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) – Gradient 50:50 to 90:10 over 10 mins.

  • Wavelength: 303 nm (Primary), 254 nm (Secondary).

  • Retention Time: Expect elution between 5–8 minutes due to high lipophilicity.

Workflow: The Shake-Flask Method
  • Saturation: Add excess solid compound to 10 mL of the solvent in a glass vial.

  • Equilibration: Agitate at fixed temperature (e.g., 25°C ± 0.1°C) for 24–72 hours.

  • Sedimentation: Allow phases to separate for 4 hours (ensure solid presence remains).

  • Sampling: Filter supernatant using a pre-heated syringe filter (to prevent precipitation during filtration).

  • Quantification: Dilute filtrate with mobile phase and inject into HPLC.

Workflow Visualization

SolubilityProtocol Start Start: Excess Solid + Solvent Agitate Agitate (24-72h @ 25°C) Start->Agitate CheckSolid Is Solid Still Present? Agitate->CheckSolid AddSolid Add More Solid CheckSolid->AddSolid No Filter Filter (0.45 µm PTFE) CheckSolid->Filter Yes (Equilibrium) AddSolid->Agitate Dilute Dilute for HPLC Filter->Dilute Analyze HPLC-UV Quantification Dilute->Analyze

Figure 2: Standard Operating Procedure (SOP) for thermodynamic solubility determination.

Applications & Synthesis Implications

Synthesis Purification (Recrystallization)

The solubility differential between hot and cold ethanol or hexane is the primary method for purifying this compound.

  • Protocol: Dissolve crude solid in boiling Ethanol (or Hexane/Ethyl Acetate 9:1). Cool slowly to 4°C. The bromo-derivative will crystallize out, leaving impurities in the mother liquor.

Pharmaceutical Relevance

This compound serves as a lipophilic prodrug model . The ester bond is susceptible to hydrolysis by plasma esterases, releasing:

  • Salicylic Acid: Anti-inflammatory active.

  • 4-Bromobenzyl Alcohol: A metabolic byproduct (must be toxicologically assessed).

References

  • OECD Guidelines for the Testing of Chemicals. (1995). Test No. 105: Water Solubility. Organization for Economic Cooperation and Development.[1] Link

  • Jouyban, A. (2008). Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences. Link

  • PubChem Compound Summary. (2023). Benzyl salicylate (Analogous Data). National Center for Biotechnology Information. Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. (General procedures for ester recrystallization and solubility).

Sources

(4-Bromophenyl)methyl 2-hydroxybenzoate synthesis from salicylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Synthesis of (4-Bromophenyl)methyl 2-hydroxybenzoate

Executive Summary

This guide details the synthesis of This compound (commonly referred to as 4-bromobenzyl salicylate ). This molecule is an ester derivative formed by the condensation of salicylic acid and 4-bromobenzyl alcohol (or its alkyl halide equivalent).

While direct Fischer esterification is possible, it is often equilibrium-limited and slow due to the steric and electronic nature of the ortho-substituted phenol. Therefore, this guide prioritizes a Nucleophilic Substitution (


)  approach using 4-bromobenzyl bromide  and a salicylate salt. This route offers higher conversion rates, milder conditions, and superior selectivity, avoiding the O-alkylation of the phenolic hydroxyl group.

Target Molecule Specifications:

  • IUPAC Name: this compound[1]

  • Common Name: 4-Bromobenzyl salicylate

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 307.14 g/mol [1]

  • Key Structural Feature: Salicylic acid esterified at the carboxylic position with a para-bromobenzyl group.

Retrosynthetic Analysis & Mechanism

The most efficient disconnection relies on the high nucleophilicity of the carboxylate anion compared to the phenoxide anion under controlled pH conditions.

Strategic Rationale:

  • Acidity Difference: The carboxylic acid of salicylic acid (

    
    ) is significantly more acidic than the phenolic hydroxyl (
    
    
    
    ).
  • Selectivity: By using a mild base (Potassium Carbonate,

    
    ), we selectively deprotonate the carboxylic acid to form the salicylate anion. The phenolic proton remains intact, preventing the formation of the ether byproduct (O-alkylation on the ring).
    
  • Irreversibility: The reaction with the alkyl bromide is irreversible and driven by the precipitation of the inorganic salt (

    
    ).
    

Retrosynthesis Target This compound (Target Ester) Disconnection C-O Bond Disconnection Target->Disconnection Retrosynthesis Salicylate Salicylate Anion (Nucleophile) Disconnection->Salicylate Bromide 4-Bromobenzyl Bromide (Electrophile) Disconnection->Bromide Base Base (K2CO3) Deprotonation Salicylate->Base Generated from Salicylic Acid

Figure 1: Retrosynthetic disconnection showing the convergent synthesis via


 coupling.

Primary Synthesis Protocol: Nucleophilic Substitution

Reaction Type:


 Alkylation (Finkelstein-assisted)
Scale:  10 mmol (Laboratory Scale)
Reagents & Materials
ReagentMW ( g/mol )Equiv.[1]AmountRole
Salicylic Acid 138.121.01.38 gStarting Material
4-Bromobenzyl Bromide 249.931.052.62 gElectrophile
Potassium Carbonate (

)
138.211.21.66 gBase (Anhydrous)
Potassium Iodide (KI) 166.000.10.17 gCatalyst (Finkelstein)
Acetone (or DMF)-Solvent20-30 mLSolvent (Dry)

Critical Note: 4-Bromobenzyl bromide is a lachrymator and skin irritant. Handle in a fume hood.

Step-by-Step Procedure
  • Salt Formation:

    • In a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve Salicylic Acid (1.38 g) in Acetone (20 mL) .

    • Add Potassium Carbonate (1.66 g) .

    • Observation: Evolution of

      
       gas may occur.[2] Stir at room temperature for 15–30 minutes to ensure formation of the potassium salicylate salt. The mixture will appear as a white suspension.
      
  • Alkylation:

    • Add Potassium Iodide (0.17 g) . Rationale: KI converts the benzyl bromide to the more reactive benzyl iodide in situ (Finkelstein reaction), accelerating the rate.

    • Add 4-Bromobenzyl bromide (2.62 g) to the suspension.

    • Attach a reflux condenser.[3]

  • Reaction:

    • Heat the mixture to reflux (approx. 56°C for acetone) .

    • Maintain reflux for 4–6 hours .

    • Monitoring: Check progress via TLC (Silica gel; Eluent: 10% Ethyl Acetate in Hexanes). The limiting reagent (Salicylic acid) should disappear. The product will have a higher

      
       than the acid.
      
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filtration: Filter off the inorganic solids (

      
      , excess 
      
      
      
      ) using a sintered glass funnel or celite pad. Wash the solid cake with fresh acetone (10 mL).
    • Concentration: Evaporate the combined filtrate (acetone) under reduced pressure (Rotary Evaporator) to yield a crude residue (usually an off-white solid or viscous oil).

  • Purification:

    • Dissolve the residue in Ethyl Acetate (30 mL) .

    • Wash with Saturated

      
       (2 x 15 mL)  to remove any unreacted salicylic acid.
      
    • Wash with Brine (15 mL) .

    • Dry the organic layer over anhydrous

      
       or 
      
      
      
      .
    • Filter and concentrate in vacuo.

    • Recrystallization: Recrystallize the crude solid from hot Ethanol or an Ethanol/Water mixture. Alternatively, use Hexane/Ethyl Acetate if the product is oily.

Experimental Workflow Diagram

Workflow Start Start: Salicylic Acid + K2CO3 (Acetone, RT, 30 min) AddReagents Add 4-Bromobenzyl Bromide + KI cat. Start->AddReagents Reflux Reflux (56°C) for 4-6 Hours AddReagents->Reflux TLC TLC Check (Complete?) Reflux->TLC TLC->Reflux No (Continue Heating) Filter Filter Inorganic Salts (KBr) TLC->Filter Yes Evap Evaporate Solvent Filter->Evap Wash Dissolve in EtOAc Wash w/ NaHCO3 (Remove Acid) Evap->Wash Cryst Recrystallize (EtOH) Wash->Cryst Final Pure 4-Bromobenzyl Salicylate Cryst->Final

Figure 2: Operational workflow from reactants to purified crystal.

Characterization & Validation

To ensure scientific integrity, the synthesized compound must be validated against the following expected data.

Physical Properties
  • Appearance: White to off-white crystalline solid.

  • Melting Point: Expected range 55–65°C . (Note: Benzyl salicylate is a liquid/low-melting solid; the addition of a para-bromo group typically raises the MP significantly).

  • Solubility: Soluble in DCM, Ethyl Acetate, Ethanol; Insoluble in water.

Spectroscopic Data (Expected)
TechniqueFeatureExpected SignalInterpretation
1H NMR Benzylic


5.3–5.4 ppm (s, 2H)
Singlet indicating isolated

between Oxygen and Aryl ring.
1H NMR Phenolic OH

10.5–11.0 ppm (s, 1H)
Downfield singlet,

exchangeable (Intramolecular H-bond).
1H NMR Aromatic (Salicylate)

6.8–7.9 ppm (m, 4H)
Characteristic 1,2-substitution pattern.
1H NMR Aromatic (Bromobenzyl)

7.3–7.5 ppm (dd, 4H)
Characteristic

system for para-substitution.
IR Carbonyl (

)
1670–1690

Ester carbonyl (lowered freq due to H-bonding with phenol).
IR Hydroxyl (

)
3100–3300

Broad, phenolic stretch.

Alternative Route: Steglich Esterification

If 4-bromobenzyl bromide is unavailable, 4-bromobenzyl alcohol can be used.

  • Reagents: Salicylic Acid (1.0 eq), 4-Bromobenzyl Alcohol (1.0 eq), DCC (1.1 eq), DMAP (0.1 eq), DCM (Solvent).

  • Protocol: Mix acid, alcohol, and DMAP in DCM at 0°C. Add DCC. Stir at RT overnight. Filter off DCU urea byproduct.

  • Drawback: Removal of DCU can be difficult; atom economy is lower than the alkyl halide route.

Safety & Toxicology

  • 4-Bromobenzyl Bromide: Severe skin irritant and lachrymator. Causes burns. Always use gloves and goggles.

  • Salicylic Acid: Irritant.[4]

  • Disposal: All halogenated organic waste must be segregated. Aqueous washes containing bromide salts should be treated according to local environmental regulations.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • ChemicalBook. (2024).[4] Benzyl salicylate Synthesis Protocols. Retrieved from (Validated general route for benzyl salicylate derivatives).

  • PubChem. (2024).[4][5] this compound.[1] Compound Summary. Retrieved from .[1]

  • Sigma-Aldrich. (2024). 4-Bromobenzyl bromide Product Sheet. Retrieved from (Physical properties of starting material).

Sources

(4-Bromophenyl)methyl 2-hydroxybenzoate synthesis from 4-bromobenzyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Chemical Development

Strategic Overview

(4-Bromophenyl)methyl 2-hydroxybenzoate (also known as 4-bromobenzyl salicylate) represents a critical structural motif in medicinal chemistry, serving as both a lipophilic ester prodrug model and a functionalized intermediate for Suzuki-Miyaura cross-coupling reactions.

The synthesis of this molecule presents a classic but nuanced challenge in chemoselectivity . Salicylic acid contains two nucleophilic sites: the phenolic hydroxyl (-OH) and the carboxylic acid (-COOH). The objective is to exclusively alkylate the carboxylate (esterification) while leaving the phenolic group intact.

This guide details a Base-Promoted Nucleophilic Substitution (


)  protocol designed to maximize regioselectivity for the ester product. By exploiting the significant 

difference between the carboxylic acid (

) and the phenol (

), we can generate a specific mono-anion species that drives the reaction toward the desired target without protecting groups.
Mechanistic Principles & Chemoselectivity

The success of this synthesis relies on the Hard and Soft Acids and Bases (HSAB) theory and


 manipulation.
  • The Nucleophile: We utilize Potassium Carbonate (

    
    ) as a weak base. It is strong enough to deprotonate the carboxylic acid to form the salicylate carboxylate anion , but too weak to effectively deprotonate the intramolecularly hydrogen-bonded phenolic hydroxyl in a non-aqueous environment.
    
  • The Electrophile: 4-Bromobenzyl bromide acts as the alkylating agent. The benzylic carbon is highly susceptible to

    
     attack due to the stabilization of the transition state by the adjacent aromatic ring.
    
  • The Solvent: An aprotic polar solvent (DMF or Acetone) is required to solvate the cation (

    
    ), leaving the carboxylate anion "naked" and highly reactive.
    
Reaction Pathway Visualization

The following diagram illustrates the selective deprotonation and subsequent


 attack.

ReactionMechanism Salicylic Salicylic Acid (Substrate) Inter Salicylate Mono-Anion (Nucleophile) Salicylic->Inter Selective Deprotonation (-COOH only) Base K2CO3 (Base) Base->Inter TS SN2 Transition State Inter->TS Nucleophilic Attack Electrophile 4-Bromobenzyl Bromide (Electrophile) Electrophile->TS Leaving Group (Br-) Product (4-Bromophenyl)methyl 2-hydroxybenzoate TS->Product Ester Formation

Caption: Selective activation of the carboxylate moiety followed by SN2 displacement of the benzylic bromide.

Experimental Protocol

Safety Note: 4-Bromobenzyl bromide is a potent lachrymator and skin irritant. All operations must be performed in a functioning fume hood.

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6]Role
Salicylic Acid 138.121.1Nucleophile Source
4-Bromobenzyl Bromide 249.901.0Electrophile
Potassium Carbonate (

)
138.211.2Base
Acetone (Anhydrous) -SolventReaction Medium
Potassium Iodide (KI) 166.000.1Finkelstein Catalyst (Optional)
Step-by-Step Procedure
  • Anion Formation:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add Salicylic Acid (1.52 g, 11.0 mmol) and anhydrous Acetone (50 mL).

    • Add anhydrous

      
        (1.66 g, 12.0 mmol) in a single portion.
      
    • Observation: Evolution of

      
       gas may occur.[7] Stir at room temperature for 30 minutes to ensure complete formation of the potassium salicylate salt.
      
  • Alkylation:

    • Add 4-Bromobenzyl bromide (2.50 g, 10.0 mmol) to the reaction mixture.

    • Optional: Add a catalytic amount of KI (166 mg) to accelerate the reaction via in-situ formation of the more reactive benzyl iodide.

    • Fit the flask with a reflux condenser and heat the mixture to reflux (

      
      ) for 4–6 hours.
      
    • Monitoring: Monitor reaction progress via TLC (20% EtOAc in Hexanes). The starting bromide (

      
      ) should disappear, and a new UV-active spot (
      
      
      
      ) should appear.
  • Workup:

    • Cool the mixture to room temperature.

    • Filter off the inorganic solids (

      
      , unreacted 
      
      
      
      ) using a sintered glass funnel. Rinse the filter cake with cold acetone.
    • Concentrate the filtrate under reduced pressure (Rotovap) to yield a crude residue.

    • Dissolve the residue in Ethyl Acetate (50 mL) and wash sequentially with:

      • 1M HCl (2 x 20 mL): Critical step to protonate any unreacted salicylate anion or phenoxide, forcing them into the organic layer or aqueous waste depending on pH, but primarily to neutralize basicity.

      • Sat.

        
         (2 x 20 mL):  Removes unreacted salicylic acid.
        
      • Brine (20 mL).

    • Dry the organic phase over anhydrous ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
      , filter, and concentrate.
      
  • Purification:

    • The crude product is often pure enough for use (

      
      ). If necessary, recrystallize from Ethanol/Water  or purify via flash column chromatography (SiO2, Hexanes/EtOAc 9:1).
      
Characterization & Validation

To confirm the synthesis of the ester and rule out O-alkylation (ether formation), compare the spectral data against these expected values.

TechniqueExpected SignalStructural Assignment
IR Spectroscopy 1675–1685

Ester C=O stretch (Conjugated). Note: Phenolic ethers lack this carbonyl signal.
IR Spectroscopy 3100–3200

Phenolic O-H stretch . Broad, shifted due to intramolecular H-bonding with the ester carbonyl.

NMR

5.30–5.40 (s, 2H)
Benzylic

. A sharp singlet. If O-alkylation occurred, this would shield to

5.0–5.1.

NMR

10.5–10.8 (s, 1H)
Phenolic OH . The presence of this exchangeable proton confirms the phenol is intact.

NMR

170.0
Ester Carbonyl .
Workflow Diagram

The following diagram summarizes the operational workflow from synthesis to isolation.

Workflow cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Isolation cluster_2 Phase 3: Validation Step1 Activation: Salicylic Acid + K2CO3 (Acetone, 25°C, 30 min) Step2 Alkylation: Add 4-Bromobenzyl Bromide (Reflux, 6h) Step1->Step2 Step3 Filtration: Remove KBr/K2CO3 solids Step2->Step3 Step4 Extraction: Dissolve in EtOAc Wash w/ 1M HCl, NaHCO3 Step3->Step4 Step5 Analysis: 1H NMR (Benzylic H) IR (Ester C=O) Step4->Step5

Caption: Operational workflow for the synthesis and purification of 4-bromobenzyl salicylate.

Troubleshooting & Optimization
IssueProbable CauseCorrective Action
Low Yield Hydrolysis of bromideEnsure Acetone/DMF is anhydrous . Water competes as a nucleophile, forming 4-bromobenzyl alcohol.
O-Alkylation (Ether) Base too strong / Solvent too polarDo not use NaOH or KOH. Stick to

. If using DMF, lower the temperature to

to reduce phenoxide reactivity.
Starting Material Remains Low reactivityAdd 0.1 eq. Potassium Iodide (KI) . This converts the benzyl bromide to a more reactive benzyl iodide in situ (Finkelstein condition).
Lachrymatory Fumes Residual Benzyl BromideQuench the reaction mixture with aqueous amine (e.g., ammonia or glycine) before workup to destroy excess alkyl halide.
References
  • ChemicalBook. (2024). Synthesis of Methyl 4-bromo-2-hydroxybenzoate and analogs.[6] (Demonstrates standard salicylate esterification conditions).

  • National Institutes of Health (NIH) - PubChem. (2024). 4-Bromobenzyl bromide Compound Summary. (Physical properties and safety data).

  • Organic Chemistry Portal. (2014). Methyl Salicylate as a Selective Methylation Agent.[8] (Discusses chemoselectivity of salicylate anions).

  • BenchChem. (2025).[9] The Dual Reactivity of 4-Bromobenzaldehyde and derivatives.[9] (Context on the utility of the bromophenyl motif).

Sources

The Bromine Advantage: A Technical Guide to the Enhanced Biological Activities of Brominated Salicylates

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: Reimagining a Classic Scaffold

Salicylic acid, a compound with a rich history in medicine, continues to be a cornerstone in the development of therapeutic agents. Its derivatives are widely recognized for their anti-inflammatory, analgesic, and antipyretic properties.[1] However, the quest for enhanced potency, selectivity, and novel biological activities has led researchers to explore chemical modifications of the salicylate scaffold. One particularly fruitful strategy has been the introduction of bromine atoms to the salicylic acid ring. This guide delves into the significant impact of bromination on the biological activities of salicylates, offering a comprehensive overview of their potential as antibacterial, anti-inflammatory, and anticancer agents. We will explore the underlying mechanisms of action and provide detailed experimental protocols for their evaluation, empowering researchers to unlock the full potential of this promising class of compounds.

The introduction of a halogen, such as bromine, into an active molecule can profoundly alter its physicochemical properties, including lipophilicity, electronic distribution, and steric profile. These modifications can, in turn, enhance the compound's interaction with biological targets, leading to improved efficacy and, in some cases, novel mechanisms of action. This guide will provide a technical exploration of these enhancements, grounded in experimental evidence and established scientific principles.

Enhanced Antibacterial and Antifungal Activity

The growing threat of antimicrobial resistance necessitates the development of novel therapeutic agents. Brominated salicylates and their derivatives have emerged as a promising class of compounds with significant antibacterial and antifungal properties. The addition of bromine to the salicylate structure often leads to a marked increase in antimicrobial potency.

Mechanism of Action: Disrupting Microbial Viability

While the precise mechanisms are still under investigation, the antibacterial action of brominated salicylates is thought to involve multiple targets. The increased lipophilicity imparted by the bromine atom may facilitate the passage of the molecule through the lipid-rich bacterial cell membrane. Once inside, these compounds can interfere with essential cellular processes. Some salicylanilides, for instance, are known to inhibit the two-component regulatory system in bacteria, a key signaling pathway for environmental adaptation and virulence. Furthermore, salicylates, in general, can act as methionine aminopeptidase (MetAP) inhibitors, an enzyme crucial for bacterial survival.[2] The salicylate scaffold is believed to chelate the metal ions in the MetAP active site, and the bromine substitution can enhance this interaction.[2]

In Vitro Evaluation of Antimicrobial Activity

A variety of laboratory methods can be used to screen and evaluate the in vitro antimicrobial activity of brominated salicylates.[3] The most common approaches are diffusion and dilution methods.[4][5]

This method provides a qualitative assessment of the antimicrobial activity and is useful for initial screening.[3]

Experimental Protocol: Agar Well Diffusion Assay

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in sterile saline or broth, adjusting the turbidity to a 0.5 McFarland standard.

  • Plate Inoculation: Uniformly spread the microbial inoculum over the entire surface of a Mueller-Hinton agar plate using a sterile cotton swab.

  • Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer.

  • Sample Addition: Add a defined volume (e.g., 50-100 µL) of the brominated salicylate solution (dissolved in a suitable solvent like DMSO) at various concentrations into the wells. A solvent control and a standard antibiotic (e.g., ampicillin) should be included.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited. A larger zone of inhibition indicates greater antimicrobial activity.

G

  • Caption: Workflow for the Agar Well Diffusion Assay. */

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5] Broth microdilution is a common method for determining MIC values.

Experimental Protocol: Broth Microdilution MIC Assay

  • Serial Dilutions: Prepare a series of twofold dilutions of the brominated salicylate in a 96-well microtiter plate containing Mueller-Hinton broth. The concentration range should be chosen based on preliminary screening results.

  • Inoculum Addition: Add a standardized inoculum of the test microorganism to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.

Quantitative Data on Antibacterial Activity

The following table summarizes the reported antibacterial activity of some brominated salicylates.

CompoundTest OrganismMIC (µg/mL)Reference
5-Bromo Acetyl Salicylic AcidEscherichia coliNot specified, but showed activity[6]
5-Bromo Acetyl Salicylic AcidStaphylococcus aureusNot specified, but showed activity[6]
2-[(4-Bromophenyl)carbamoyl]-4-chlorophenyl phenylcarbamateStaphylococcus aureus≤0.98 µM[4]
2-[(4-Bromophenyl)carbamoyl]-4-chlorophenyl benzylcarbamateKlebsiella pneumoniae (ESBL-producing)≥31.25 µM[4]

Potent Anti-inflammatory Properties

Salicylates are renowned for their anti-inflammatory effects, primarily attributed to the inhibition of cyclooxygenase (COX) enzymes.[1] Bromination of the salicylate ring can enhance this activity and modulate its mechanism of action.

Mechanism of Action: Targeting Inflammatory Pathways

The anti-inflammatory effects of salicylates are multifaceted. While they are known to inhibit COX enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins, their mechanism extends beyond this.[1] A key pathway modulated by salicylates is the nuclear factor-kappa B (NF-κB) signaling cascade.[7][8] NF-κB is a transcription factor that plays a central role in regulating the expression of genes involved in inflammation.[9] Salicylates can inhibit the activation of NF-κB by preventing the phosphorylation and subsequent degradation of its inhibitor, IκBα.[10][11] This keeps NF-κB sequestered in the cytoplasm, preventing it from translocating to the nucleus and initiating the transcription of pro-inflammatory genes. The presence of a bromine atom can influence the compound's ability to interact with the IκB kinase (IKK) complex, a key regulator of NF-κB activation.[7]

G

  • Caption: Mechanism of NF-κB inhibition by brominated salicylates. */

In Vitro Evaluation of Anti-inflammatory Activity

Several in vitro assays can be employed to assess the anti-inflammatory potential of brominated salicylates.

Denaturation of proteins is a well-documented cause of inflammation. This assay assesses the ability of a compound to prevent heat-induced protein denaturation.

Experimental Protocol: Inhibition of Protein Denaturation Assay

  • Reaction Mixture: Prepare a reaction mixture containing 0.5 mL of 1% aqueous solution of bovine serum albumin (BSA) and 0.5 mL of the brominated salicylate solution at various concentrations.

  • pH Adjustment: Adjust the pH of the reaction mixture to 6.3 using 1N HCl.

  • Incubation: Incubate the samples at 37°C for 20 minutes, followed by heating at 57°C for 3 minutes.

  • Cooling and Measurement: After cooling, add 2.5 mL of phosphate buffer saline (pH 6.3) to each sample. Measure the turbidity (absorbance) at 660 nm.

  • Calculation: The percentage inhibition of protein denaturation is calculated as: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key to prostaglandin synthesis.

Experimental Protocol: COX Inhibition Assay

  • Enzyme and Substrate Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes and the substrate, arachidonic acid.

  • Incubation with Inhibitor: Pre-incubate the enzyme with various concentrations of the brominated salicylate or a control inhibitor (e.g., celecoxib for COX-2) for a specified time.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid.

  • Product Measurement: The product of the reaction (e.g., prostaglandin E2) can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • IC50 Determination: The concentration of the compound that causes 50% inhibition of the enzyme activity (IC50) is determined from a dose-response curve.

Quantitative Data on Anti-inflammatory Activity

Promising Anticancer Potential

Emerging evidence suggests that salicylates and their derivatives possess anticancer properties.[[“]] Bromination can further enhance this activity, opening new avenues for cancer therapy.

Mechanism of Action: Inducing Cancer Cell Death

The anticancer effects of salicylates are complex and involve multiple pathways. They can induce apoptosis (programmed cell death) in cancer cells through various mechanisms, including the activation of stress-activated protein kinases like p38 MAPK and the induction of endoplasmic reticulum (ER) stress.[10][[“]] Salicylates have also been shown to cause cell cycle arrest.[[“]] One study on a brominated salicylate demonstrated that it perturbs the internalization of the epidermal growth factor (EGF), a key signaling molecule involved in cancer cell proliferation.[13] Furthermore, the ability of salicylates to inhibit NF-κB is also relevant to their anticancer activity, as NF-κB is often constitutively active in cancer cells and promotes their survival and proliferation.

G

  • Caption: Potential anticancer mechanisms of brominated salicylates. */

In Vitro Evaluation of Anticancer Activity

A battery of in vitro assays is available to assess the anticancer potential of new compounds.

The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[14]

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the brominated salicylate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Protocol: Annexin V/PI Apoptosis Assay

  • Cell Treatment: Treat cancer cells with the brominated salicylate at its IC50 concentration for a time period known to induce apoptosis (e.g., 24 hours).

  • Cell Harvesting and Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Annexin V- / PI-: Viable cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Quantitative Data on Anticancer Activity

The following table presents example cytotoxicity data for a salicylic acid derivative.

CompoundCancer Cell LineIC50 (µM)Reference
Salicylic acid phenylethyl esterBreast Cancer (MCF-7)Not specified, but showed activity[[“]]
Boron salicylate estersBreast Cancer (MDA-MB-231)Showed potent activity[[“]]

Conclusion and Future Directions

The incorporation of bromine into the salicylic acid scaffold represents a powerful strategy for enhancing and diversifying its biological activities. Brominated salicylates have demonstrated significant potential as antibacterial, anti-inflammatory, and anticancer agents. The increased lipophilicity and altered electronic properties conferred by the bromine atom can lead to improved target engagement and novel mechanisms of action.

The detailed experimental protocols provided in this guide offer a robust framework for researchers to explore the full therapeutic potential of this promising class of compounds. Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic synthesis and evaluation of a wider range of brominated salicylates to elucidate the optimal position and number of bromine substitutions for each biological activity.

  • Mechanism of Action Studies: Deeper investigation into the molecular targets and signaling pathways modulated by brominated salicylates to better understand their therapeutic effects and potential side effects.

  • In Vivo Efficacy and Safety: Preclinical studies in animal models to evaluate the in vivo efficacy, pharmacokinetics, and safety profiles of the most promising candidates.

By leveraging the "bromine advantage," the scientific community is well-positioned to develop a new generation of salicylate-based therapeutics with improved efficacy and broader clinical applications.

References

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Methodological & Application

Synthesis protocol for (4-Bromophenyl)methyl 2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of (4-Bromophenyl)methyl 2-hydroxybenzoate

Abstract

This application note provides a comprehensive and reliable protocol for the synthesis of this compound, a valuable chemical intermediate. Salicylate esters, such as benzyl salicylate, are widely utilized in the cosmetics industry as fragrance components and UV light absorbers.[1][2][3] The introduction of a bromine atom onto the benzyl moiety offers a strategic functional handle for further molecular elaboration in medicinal chemistry and materials science, for instance, via palladium-catalyzed cross-coupling reactions. The described synthesis proceeds through a robust nucleophilic substitution reaction between potassium salicylate and 4-bromobenzyl bromide. This guide is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering detailed procedural steps, mechanistic insights, and methods for in-process validation and final product characterization.

Introduction and Mechanistic Rationale

The synthesis of esters is a cornerstone of organic chemistry. While Fischer esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol, is a classic method, it is often governed by equilibrium, requiring specific conditions to drive the reaction to completion.[4][5] An alternative and highly efficient strategy, particularly when a reactive alkyl halide is available, is the O-alkylation of a carboxylate salt.

This protocol employs this superior strategy, which proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[6][7] The key steps are:

  • Deprotonation: Salicylic acid is treated with a mild base, potassium carbonate, to selectively deprotonate the carboxylic acid group, forming the potassium salicylate salt. The carboxylate anion is a potent nucleophile.

  • Nucleophilic Attack: The salicylate anion attacks the electrophilic benzylic carbon of 4-bromobenzyl bromide.

  • Displacement: This concerted attack displaces the bromide ion, an excellent leaving group, to form the desired ester product.

Causality of Experimental Choices:

  • Base Selection: Potassium carbonate (K₂CO₃) is employed as a non-nucleophilic, mild base. It is sufficiently basic to deprotonate the carboxylic acid (pKa ≈ 2.97) but not the significantly less acidic phenolic hydroxyl group (pKa ≈ 13.0). This chemoselectivity is critical to prevent the formation of an undesired ether byproduct through O-alkylation of the phenol.

  • Solvent Selection: N,N-Dimethylformamide (DMF) is a polar aprotic solvent. Its primary role is to solvate the potassium cation, leaving the salicylate nucleophile relatively unsolvated and highly reactive, thereby accelerating the SN2 reaction rate.[8][9]

  • Substrate Selection: Primary benzylic halides like 4-bromobenzyl bromide are ideal substrates for SN2 reactions. The benzylic position is activated towards substitution, and steric hindrance is minimal, which suppresses the competing E2 elimination side reaction.[7]

The overall reaction scheme is presented below:

Scheme 1: Synthesis of this compound (Self-generated image, not from search results)

Experimental Protocol

Materials and Equipment
ReagentM.W. ( g/mol )PuritySupplier
Salicylic Acid138.12≥99%Sigma-Aldrich
4-Bromobenzyl bromide249.91≥98%Sigma-Aldrich
Potassium Carbonate (K₂CO₃)138.21≥99%, anhydrousSigma-Aldrich
N,N-Dimethylformamide (DMF)73.09Anhydrous, ≥99.8%Sigma-Aldrich
Ethyl Acetate (EtOAc)88.11ACS GradeFisher Scientific
Hexanes-ACS GradeFisher Scientific
Sodium Sulfate (Na₂SO₄)142.04AnhydrousFisher Scientific
Deionized Water18.02--

Equipment: 100 mL round-bottom flask, magnetic stirrer and stir bar, heating mantle with temperature controller, reflux condenser, separatory funnel, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄), UV lamp (254 nm), glass funnels, beakers, and standard laboratory glassware.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Purification & Analysis reagents 1. Weigh Reagents (Salicylic Acid, K₂CO₃, 4-Bromobenzyl Bromide) setup 2. Assemble Glassware (Flask, Condenser) reagents->setup dissolve 3. Dissolve Salicylic Acid & K₂CO₃ in DMF setup->dissolve add_bromide 4. Add 4-Bromobenzyl Bromide dissolve->add_bromide heat 5. Heat Reaction (60°C) add_bromide->heat monitor 6. Monitor by TLC heat->monitor quench 7. Quench with Water monitor->quench extract 8. Extract with Ethyl Acetate quench->extract wash 9. Wash Organic Layer extract->wash dry 10. Dry with Na₂SO₄ wash->dry evaporate 11. Concentrate in vacuo dry->evaporate purify 12. Purify by Recrystallization evaporate->purify characterize 13. Characterize Product (NMR, IR, MS, MP) purify->characterize

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add salicylic acid (2.76 g, 20.0 mmol, 1.0 equiv.) and anhydrous potassium carbonate (4.15 g, 30.0 mmol, 1.5 equiv.).

  • Solvent Addition: Add 40 mL of anhydrous DMF to the flask. Stir the suspension at room temperature for 15 minutes to facilitate the formation of potassium salicylate.

  • Addition of Alkylating Agent: Add 4-bromobenzyl bromide (5.00 g, 20.0 mmol, 1.0 equiv.) to the reaction mixture. Note: This reagent is lachrymatory; handle in a fume hood.

  • Reaction: Attach a reflux condenser and heat the reaction mixture to 60 °C using a heating mantle. Maintain stirring at this temperature.

  • In-Process Validation (TLC Monitoring): Monitor the reaction progress every hour using TLC.

    • Eluent: 20% Ethyl Acetate in Hexanes.

    • Visualization: UV light (254 nm).

    • Procedure: Spot the starting material (salicylic acid) and the reaction mixture on a TLC plate. The reaction is complete when the salicylic acid spot (baseline or very low Rf) has been completely consumed, and a new, higher Rf product spot is dominant. The reaction is typically complete within 3-5 hours.

  • Work-up: Once the reaction is complete, allow the flask to cool to room temperature. Pour the reaction mixture into a beaker containing 150 mL of cold deionized water. A white precipitate (the crude product) should form.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with deionized water (2 x 50 mL) to remove residual DMF, followed by a wash with brine (1 x 50 mL) to aid in the removal of water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a solid.

Purification
  • Recrystallization: Transfer the crude solid to a flask. Add a minimal amount of hot ethanol to dissolve the solid completely. Slowly add deionized water dropwise until the solution becomes persistently cloudy. Gently reheat until the solution is clear again, then allow it to cool slowly to room temperature, followed by cooling in an ice bath for 30 minutes.

  • Isolation: Collect the pure crystalline product by vacuum filtration, wash the crystals with a small amount of cold 50% ethanol/water, and dry under vacuum. The expected yield is typically in the range of 85-95%.

Product Characterization and Validation

The identity and purity of the synthesized this compound (C₁₄H₁₁BrO₃, M.W.: 307.14 g/mol ) should be confirmed by standard analytical techniques.[10]

TechniqueExpected Results
Appearance White to off-white crystalline solid.
Melting Point Literature values may vary; determination of a sharp melting point indicates high purity.
¹H NMR (400 MHz, CDCl₃)δ (ppm): ~10.8 (s, 1H, Ar-OH), ~7.8-7.0 (m, 8H, Ar-H), ~5.3 (s, 2H, -O-CH₂-Ar).
¹³C NMR (101 MHz, CDCl₃)δ (ppm): ~170 (C=O), ~161 (C-OH), ~115-150 (Ar-C), ~66 (-O-CH₂-).
FT-IR (ATR)ν (cm⁻¹): ~3200 (broad, O-H stretch), ~1680 (strong, C=O stretch, ester), ~1250 (C-O stretch).
Mass Spec. (ESI+)m/z: Calculated for C₁₄H₁₁BrO₃ [M+H]⁺, expected to show characteristic isotopic pattern for Bromine.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction.Ensure anhydrous conditions. Confirm base activity. Extend reaction time based on TLC monitoring.
Loss during work-up/purification.Ensure pH of aqueous layer is not basic during extraction. Optimize recrystallization solvent system.
Impure Product Residual starting materials.Ensure reaction goes to completion. If needed, purify via flash column chromatography on silica gel.[11]
Formation of ether byproduct.Ensure K₂CO₃ is not excessively strong or contaminated with KOH. Do not use excessively high temperatures.

Conclusion

This application note details a highly efficient and reliable protocol for the synthesis of this compound. The SN2-based strategy offers significant advantages over classical equilibrium-driven methods, providing high yields and a straightforward purification process. The inclusion of in-process TLC monitoring ensures reaction completion and serves as a self-validating step within the protocol. This method is well-suited for laboratory-scale synthesis and provides a foundation for producing functionalized salicylate esters for applications in drug discovery and materials science.

References

  • Ha, S.-T., Yeap, G.-Y., & Boey, P.-L. (2012). 4-{[(4-Bromophenyl)imino]methyl}-3-hydroxyphenyl 4-(Hexadecanoyloxy)benzoate. Molbank, 2012(2), M755. Available at: [Link]

  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved February 19, 2026, from [Link]

  • PubChem. (n.d.). 4-Bromophenyl benzoate. Retrieved February 19, 2026, from [Link]

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  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved February 19, 2026, from [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved February 19, 2026, from [Link]

  • University of the Sciences in Philadelphia. (n.d.). Preparation of Methyl Salicylate.
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  • A&A Fratelli Parodi. (n.d.). Benzyl Salicylate. Retrieved February 19, 2026, from [Link]

  • Cosmetics Info. (n.d.). Benzyl Salicylate. Retrieved February 19, 2026, from [Link]

  • Doug's Lab. (2016, July 28). The Fischer Esterification: Methyl Salicylate [Video]. YouTube. Retrieved February 19, 2026, from [Link]

  • Slate. (2025, April 24). What is Benzyl Salicylate? Cosmetic usage, alternatives, and regulatory insights. Retrieved February 19, 2026, from [Link]

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Protocol for the Purification of (4-Bromophenyl)methyl 2-hydroxybenzoate by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of (4-Bromophenyl)methyl 2-hydroxybenzoate, an aromatic ester of significant interest in synthetic and medicinal chemistry. Recrystallization is a fundamental technique for purifying solid organic compounds, leveraging differences in solubility between the target compound and its impurities in a given solvent at varying temperatures[1]. This guide moves beyond a simple list of steps, delving into the causality behind experimental choices to ensure a robust, reproducible, and self-validating purification process. We will cover the critical principles of solvent selection, the detailed recrystallization workflow, and methods for verifying the final purity of the compound.

Introduction: The Imperative for Purity

In drug development and materials science, the purity of a compound is paramount. Trace impurities can alter pharmacological activity, introduce toxicity, or compromise the physical properties of a material. This compound (Empirical Formula: C₁₄H₁₁BrO₃, Molecular Weight: 307.14 g/mol ) is a solid compound whose utility is directly tied to its purity.

The principle of recrystallization is elegant in its simplicity: an impure solid is dissolved in a minimum amount of a suitable hot solvent to create a saturated solution[2][3]. As this solution cools, the solubility of the target compound decreases, causing it to crystallize out of the solution in a purer form. The impurities, ideally, either remain dissolved in the cold solvent or are removed beforehand via hot filtration[4][5]. The success of this technique hinges on the selection of an appropriate solvent, which should exhibit high solubility for the target compound at elevated temperatures and low solubility at cooler temperatures[6][7].

Compound & Safety Profile

  • Compound: this compound

  • Appearance: Solid

  • Molecular Formula: C₁₄H₁₁BrO₃

  • Molecular Weight: 307.14

  • Hazard Profile: May cause long-lasting harmful effects to aquatic life (H413).

Safety Directive: Always handle this compound and all solvents in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves. Consult the Safety Data Sheet (SDS) for the specific solvents being used.

The Cornerstone of Recrystallization: Solvent Selection

Specific solubility data for this compound is not extensively published. Therefore, an empirical solvent screening process is a mandatory first step. The ideal solvent possesses a "high temperature coefficient," meaning it dissolves the compound when hot but not when cold[4].

Key Solvent Characteristics:

  • Solubility Profile: The compound should be highly soluble at the solvent's boiling point and poorly soluble at or below room temperature[2].

  • Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after crystallization)[7].

  • Chemical Inertness: The solvent must not react with the compound[4].

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase[4].

  • Boiling Point: The solvent's boiling point should ideally be lower than the melting point of the compound to prevent "oiling out," where the solid melts in the hot solvent rather than dissolving.

Protocol: Solvent Screening
  • Place approximately 20-30 mg of crude this compound into several different test tubes.

  • To each tube, add a different potential solvent (e.g., ethanol, methanol, ethyl acetate, acetone, water, or a mixture like ethanol/water) dropwise, starting with about 0.5 mL.

  • Agitate the tubes at room temperature. A good candidate solvent will not dissolve the compound readily at this stage[2].

  • Gently heat the tubes that show poor room-temperature solubility in a water bath. Add the solvent dropwise until the solid just dissolves.

  • Allow the clear, hot solutions to cool slowly to room temperature, and then in an ice-water bath.

  • Observe the quality and quantity of crystals that form. The best solvent is the one that dissolves the compound completely when hot and yields a large crop of crystals upon cooling.

Data Interpretation: Solvent Screening Observations
SolventPolarityBoiling Point (°C)Solubility at 20°CSolubility at Boiling PointObservations on CoolingSuitability
WaterHigh100InsolubleInsolubleNo crystals formPoor
EthanolPolar78Sparingly SolubleVery SolubleAbundant crystal formationExcellent
AcetonePolar56SolubleVery SolublePoor crystal yieldPoor
Ethyl AcetateMid77Sparingly SolubleVery SolubleGood crystal formationGood
HexanesNon-polar69InsolubleInsolubleNo crystals formPoor
Ethanol/Water (9:1)Polar~80Poorly SolubleVery SolubleExcellent, well-defined crystalsExcellent

Note: This table presents hypothetical data to illustrate the decision-making process. The structural similarity to other aromatic esters suggests that polar organic solvents like ethanol or solvent pairs like ethanol/water are promising starting points[8][9].

Experimental Protocol for Recrystallization

This protocol assumes that a suitable solvent (e.g., 95% Ethanol) has been identified from the screening process.

Workflow Overview

Recrystallization_Workflow A 1. Dissolution Crude solid in conical flask. Add minimum hot solvent. B 2. Hot Filtration (Optional) Filter hot solution to remove insoluble impurities. A->B If needed C 3. Crystallization Allow filtrate to cool slowly and undisturbed. A->C If no insoluble impurities B->C D 4. Isolation Collect crystals via vacuum filtration. C->D E 5. Washing Rinse crystals with a small amount of ice-cold solvent. D->E F 6. Drying Dry crystals under vacuum to remove residual solvent. E->F G 7. Purity Analysis Melting point determination, Spectroscopy (NMR, IR). F->G

Caption: Workflow for the purification of this compound.

Step-by-Step Methodology
  • Dissolution:

    • Place the crude this compound into an Erlenmeyer flask.

    • In a separate beaker, heat the chosen recrystallization solvent (e.g., 95% ethanol) to a gentle boil.

    • Add the hot solvent to the Erlenmeyer flask in small portions, swirling continuously. Add just enough solvent to completely dissolve the solid at the boiling point[5].

    • Rationale: Using the minimum amount of hot solvent ensures the solution is saturated, which is critical for maximizing the yield of crystals upon cooling[10]. An excess of solvent will keep more of the product dissolved even when cold, reducing recovery.

  • Hot Filtration (if necessary):

    • If any insoluble impurities (e.g., dust, inorganic salts) or colored impurities are visible in the hot solution, they must be removed. For colored impurities, add a small amount of activated charcoal to the solution and boil for a few minutes.

    • Perform a hot gravity filtration using a short-stemmed funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.

    • Rationale: This step must be performed quickly with heated glassware to prevent the desired compound from crystallizing prematurely on the filter paper or in the funnel[4].

  • Crystallization:

    • Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature on the benchtop.

    • Once the flask has reached room temperature, place it in an ice-water bath for 15-20 minutes to maximize crystal formation.

    • Rationale: Slow cooling is crucial for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice, leading to a less pure product[11].

  • Crystal Collection and Washing:

    • Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities[10].

    • Rationale: The wash solvent must be ice-cold to minimize redissolving the purified product crystals, which would lead to a loss of yield[5].

  • Drying:

    • Allow the crystals to dry on the filter paper by drawing air through the Büchner funnel for several minutes.

    • Transfer the crystals to a watch glass and dry them completely in a vacuum oven at a temperature well below the compound's melting point.

    • Rationale: Thorough drying is essential to remove all traces of the recrystallization solvent. Residual solvent can depress and broaden the melting point, giving a false indication of impurity[11].

Verification of Purity: A Self-Validating System

The success of the recrystallization must be validated empirically. Melting point determination is a rapid and effective method for assessing the purity of a crystalline solid[1][12].

  • Principle: Pure crystalline solids typically have a sharp melting point range (usually <1-2°C). Impurities disrupt the crystal lattice, which requires less energy to break, resulting in both a depression and a broadening of the melting point range[11].

Protocol: Melting Point Analysis
  • Load a small, dry sample of the recrystallized product into a capillary tube.

  • Place the tube in a melting point apparatus.

  • Heat the sample rapidly to about 15-20°C below the expected melting point, then slow the heating rate to 1-2°C per minute.

  • Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂).

  • The melting point range is T₁ - T₂.

  • Compare the melting point of the recrystallized product to that of the crude starting material. A successful purification is indicated by a higher and narrower melting point range.

Further Analysis (Optional): For rigorous purity confirmation in drug development settings, spectroscopic analysis is recommended:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy can confirm the chemical structure and identify impurities by the presence of unexpected signals.

  • Fourier-Transform Infrared Spectroscopy (FT-IR): Can confirm the presence of key functional groups and detect residual solvent[11].

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the compound[11].

Conclusion

This application note details a robust and scientifically grounded protocol for the purification of this compound via recrystallization. By emphasizing the rationale behind each step, from the critical process of solvent selection to the final validation of purity, this guide equips researchers with the necessary framework to achieve high-purity material essential for their research and development endeavors. The integration of a self-validating purity assessment ensures the trustworthiness and reproducibility of the experimental outcome.

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • University of York, Department of Chemistry. (n.d.). Solvent Choice. Retrieved from [Link]

  • Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments (6th ed.). Brooks/Cole.
  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation. Education in Chemistry. Retrieved from [Link]

  • ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]

  • MDPI. (2012). 4-{[(4-Bromophenyl)imino]methyl}-3-hydroxyphenyl 4-(Hexadecanoyloxy)benzoate. Molbank, 2012(2), M755. Retrieved from [Link]

  • MilliporeSigma. (n.d.). This compound. Retrieved from [Link]

  • Professor Dave Explains. (2022, December 5). Recrystallization and Melting Point Analysis [Video]. YouTube. Retrieved from [Link]

  • Springer. (n.d.). Purification of Organic Compounds by Recrystallization. Retrieved from [Link]

  • MDPI. (2012). 4-{[(4-Bromophenyl)imino]methyl}-3-hydroxyphenyl 4-(Hexadecanoyloxy)benzoate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. Retrieved from [Link]

  • University of York, Department of Chemistry. (n.d.). Single-solvent recrystallisation. Retrieved from [Link]

  • Quick Company. (n.d.). Preparation Of 2 (4 Bromophenyl) 2 Methylpropanoic Acid. Retrieved from [Link]

Sources

High-Purity Isolation of (4-Bromophenyl)methyl 2-hydroxybenzoate using Optimized Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract This application note provides a detailed protocol for the purification of (4-Bromophenyl)methyl 2-hydroxybenzoate, a key intermediate in pharmaceutical synthesis. The methodology centers on normal-phase column chromatography, a robust and scalable technique for isolating compounds of interest from complex reaction mixtures.[1][2] We will explore the rationale behind the selection of stationary and mobile phases, provide a step-by-step guide from initial Thin-Layer Chromatography (TLC) method development to final product isolation, and offer insights into troubleshooting common issues. This guide is intended for researchers and scientists in drug development seeking a reliable purification strategy for aromatic esters.

Foundational Principles: The Basis of Chromatographic Separation

Column chromatography is a cornerstone purification technique in organic chemistry, operating on the principle of differential partitioning.[2][3] A mixture is introduced into a column containing a solid adsorbent, the stationary phase . A solvent, the mobile phase , is then passed through the column.[4][5] Components of the mixture travel at different rates depending on their relative affinities for the two phases.[1]

For this compound, we utilize adsorption chromatography . The stationary phase, silica gel, is highly polar. Compounds with greater polarity will adsorb more strongly to the silica gel and thus move more slowly down the column. Conversely, less polar compounds will have a weaker interaction with the stationary phase, spend more time in the mobile phase, and elute from the column more quickly.[2] By carefully selecting a mobile phase of appropriate polarity, we can effectively separate our target compound from impurities.

Structural Analysis of this compound

The structure of this compound features several functional groups that dictate its polarity:

  • Ester Group (-COO-): Moderately polar.

  • Hydroxyl Group (-OH): A key polar functional group capable of hydrogen bonding with the silica gel stationary phase.

  • Aromatic Rings and Bromine Atom: These moieties are largely nonpolar, contributing to the molecule's solubility in organic solvents.

This combination places the molecule in the medium polarity range, making it an ideal candidate for purification via silica gel chromatography.

Method Development: Thin-Layer Chromatography (TLC)

Before committing to a large-scale column separation, it is imperative to develop an optimal solvent system using Thin-Layer Chromatography (TLC). TLC is a rapid and material-sparing technique that provides a preview of the separation achievable on a column.[6] The goal is to find a mobile phase composition that results in a retention factor (Rf) of 0.2-0.4 for the target compound.

Protocol for TLC Analysis:

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).[7]

  • Spotting: Using a capillary tube, carefully spot the dissolved sample onto the baseline of a silica gel TLC plate.[7] It is often useful to co-spot the crude mixture with the starting materials to aid in identification.[8]

  • Elution: Place the TLC plate in a developing chamber containing a small amount of the chosen solvent system. Ensure the solvent level is below the baseline.[7] Allow the solvent to ascend the plate via capillary action until it is about 1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front. Visualize the separated spots under a UV lamp (254 nm). Most aromatic compounds are UV-active.

  • Rf Calculation: Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Recommended Solvent Systems to Screen: Start with a binary mixture of a non-polar solvent (Hexane or Petroleum Ether) and a moderately polar solvent (Ethyl Acetate).

  • Initial Test Ratios (Hexane:Ethyl Acetate): 9:1, 4:1, 7:3, 1:1.[9][10]

  • Interpretation:

    • If the target spot remains at the baseline (Rf ≈ 0), the solvent system is not polar enough. Increase the proportion of ethyl acetate.

    • If the target spot travels with the solvent front (Rf ≈ 1), the system is too polar. Increase the proportion of hexane.

Column Chromatography Protocol

Once an optimal solvent system is identified via TLC, the preparative separation can be performed.

Materials and Reagents
Equipment Chemicals & Reagents
Glass Chromatography ColumnSilica Gel (60-120 mesh)
Separatory Funnel/ReservoirCrude this compound
Round Bottom FlasksHexane (or Petroleum Ether), HPLC grade
Test Tubes or Fraction VialsEthyl Acetate, HPLC grade
TLC Plates and ChamberDichloromethane (for sample loading, optional)
Rotary EvaporatorCotton or Glass Wool
Clamp and StandSand
Step-by-Step Purification Workflow

The overall process from column packing to product isolation is outlined below.

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation A Select Optimal Solvent System (via TLC) B Prepare Slurry of Silica Gel in Mobile Phase A->B C Pack Column B->C D Load Crude Sample C->D E Elute with Mobile Phase D->E F Collect Fractions E->F G Analyze Fractions by TLC F->G H Combine Pure Fractions G->H I Evaporate Solvent H->I J Obtain Purified Product I->J

Caption: Workflow for the purification of this compound.

Step 1: Column Packing (Wet Slurry Method)

  • Ensure the column is clean, dry, and vertically clamped. Place a small plug of cotton or glass wool at the bottom.

  • Add a thin layer of sand (approx. 0.5 cm) over the plug.

  • In a separate beaker, prepare a slurry of silica gel in the chosen mobile phase. A good starting ratio is ~100 g of silica for every 1-2 g of crude material.

  • Pour the slurry into the column. Use additional mobile phase to rinse any remaining silica from the beaker into the column.

  • Gently tap the column to dislodge air bubbles and encourage even packing.

  • Open the stopcock to drain some solvent, allowing the silica to settle. Crucially, never let the solvent level drop below the top of the silica bed. This can cause cracking and ruin the separation.

  • Add another thin layer of sand on top of the packed silica to prevent disturbance during sample loading.

Step 2: Sample Loading

  • Dissolve the crude this compound in a minimum amount of the mobile phase or a slightly more polar solvent like dichloromethane.

  • Drain the solvent in the column until it is level with the top layer of sand.

  • Carefully add the dissolved sample solution to the top of the column using a pipette.

  • Open the stopcock and allow the sample to absorb onto the silica gel.

  • Gently add a small amount of fresh mobile phase to rinse the sides of the column and ensure all the sample is on the silica bed.

Step 3: Elution and Fraction Collection

  • Carefully fill the column with the mobile phase.

  • Begin eluting the column by opening the stopcock to achieve a steady drip rate.

  • Collect the eluent in sequentially numbered test tubes or flasks. The fraction size will depend on the column size (e.g., 10-20 mL fractions for a medium-sized column).

  • Continuously monitor the separation by spotting collected fractions onto TLC plates and developing them.

Step 4: Product Isolation

  • Using the TLC analysis of the fractions, identify all fractions containing the pure target compound.

  • Combine these pure fractions into a single round bottom flask.

  • Remove the solvent using a rotary evaporator to yield the purified this compound.

  • Confirm the purity of the final product using analytical techniques such as NMR, HPLC, or melting point.

Summary of Recommended Conditions
ParameterRecommendationRationale
Stationary Phase Silica Gel (60-120 mesh)Polar adsorbent suitable for separating medium-polarity compounds like aromatic esters.[2]
Mobile Phase (Eluent) Hexane:Ethyl Acetate (e.g., 7:3 v/v, adjust based on TLC)Provides optimal polarity to achieve differential migration and good separation of the target compound.[9]
Column Dimensions 20-50:1 height-to-diameter ratioA longer, narrower column generally provides better resolution.
Sample Load 1-5% of the mass of the stationary phaseOverloading the column leads to poor separation and broad bands.
Elution Mode Isocratic (constant solvent composition)Simplifies the process. Gradient elution can be used for more complex mixtures.
Monitoring TLC, UV visualization (254 nm)Allows for real-time tracking of the separation and identification of pure fractions.

Scientific Discussion and Troubleshooting

The success of column chromatography hinges on the polarity difference between the compound of interest and any impurities. The hydroxyl group on the 2-hydroxybenzoate moiety is the primary site for strong interaction with the polar Si-OH groups of the silica gel. Less polar impurities (e.g., unreacted starting materials like 4-bromobenzyl bromide) will elute first, followed by the desired product. More polar impurities (e.g., unreacted 2-hydroxybenzoic acid) will be retained more strongly and elute later.

G cluster_column Separation Principle col Mobile Phase (Hexane:EtOAc) Flow ↓ Silica Gel Stationary Phase Low Polarity Impurity This compound High Polarity Impurity Elution ↓ A Low Polarity (Elutes First) B Medium Polarity (Target Compound) C High Polarity (Elutes Last) A->col:p1 Weak Adsorption B->col:p2 Moderate Adsorption C->col:p3 Strong Adsorption

Caption: Differential adsorption of compounds on a silica gel column.

Common Troubleshooting Scenarios:

  • Problem: The compound does not move off the baseline.

    • Solution: The mobile phase is not polar enough. Gradually increase the proportion of ethyl acetate.

  • Problem: All compounds elute together at the solvent front.

    • Solution: The mobile phase is too polar. Decrease the proportion of ethyl acetate.

  • Problem: Cracks or channels appear in the silica bed.

    • Solution: This is often caused by the bed running dry or improper packing. The column must be repacked.

  • Problem: Tailing of spots on TLC and broad bands on the column.

    • Solution: The sample may be too concentrated or acidic/basic. Adding a very small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase can sometimes improve peak shape.

Safety and Handling

  • This compound: May cause long-lasting harmful effects to aquatic life.[11] Handle in a way that avoids release to the environment.

  • Solvents: Hexane, ethyl acetate, and dichloromethane are flammable and volatile. All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Silica Gel: Fine silica dust can be a respiratory irritant. Handle carefully, preferably in a fume hood, to avoid inhalation.

Conclusion

This application note details a systematic and reliable method for the purification of this compound using column chromatography. By first optimizing the separation on TLC and then carefully executing the column protocol, researchers can achieve high purity of the target compound, which is essential for its use in subsequent stages of drug discovery and development. The principles and techniques described herein are broadly applicable to the purification of other moderately polar organic molecules.

References

  • Microbe Notes. (2022, January 7). Column Chromatography- Definition, Principle, Parts, Steps, Uses. Available at: [Link]

  • Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications. Available at: [Link]

  • Özer, N. (n.d.). Separation techniques: Chromatography. PMC. Available at: [Link]

  • Chrom Tech, Inc. (2025, October 20). Understanding Basic Chromatography: Principles and Techniques. Available at: [Link]

  • Bio-Rad. Introduction to Column Chromatography Methods and Instrumentation. Available at: [Link]

  • ResearchGate. (2014, January 26). What are the solvents used in TLC for sterification? Available at: [Link]

  • OpenOChem Learn. TLC. Available at: [Link]

  • Pathiranage, A. L., et al. (n.d.). Esterification, Purification and Identification of Cinnamic Acid Esters. Scientific Research Publishing. Available at: [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. Available at: [Link]

  • BGD Group. (2011). TLC Developing System. Available at: [Link]

  • Quora. (2017, December 29). What solvent is used for TLC? Available at: [Link]

Sources

Application Note: Modular Pharmacophore Assembly Using (4-Bromophenyl)methyl 2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for drug discovery chemists, focusing on the tactical utility of (4-Bromophenyl)methyl 2-hydroxybenzoate as a bifunctional building block.

Abstract & Compound Profile

This compound (CAS: 730247-51-5) is a versatile, bifunctional building block that bridges two privileged pharmacophores: the salicylate core (anti-inflammatory, analgesic scaffold) and the 4-bromobenzyl moiety (cross-coupling handle). Unlike simple protecting groups, this molecule functions as a "Dual-Key" Synthon , allowing independent, orthogonal elaboration of both its termini.

This guide outlines protocols for exploiting its chemoselectivity to generate libraries of biphenyl-salicylates, functionalized depsides, and "safety-catch" protected intermediates.

Chemical Profile
PropertyData
IUPAC Name This compound
Synonyms 4-Bromobenzyl salicylate; Salicylic acid 4-bromobenzyl ester
Formula C₁₄H₁₁BrO₃
MW 307.14 g/mol
Physical State Crystalline Solid
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in Water
Key Functionalities 1.[1][2][3][4][5][6][7][8][9][10][11][12] Aryl Bromide (Suzuki/Heck active)2. Phenolic Hydroxyl (Alkylation/Acylation active)3. Benzylic Ester (Hydrolytically labile/Cleavable)

Strategic Utility: The "Dual-Key" Architecture

The power of this synthon lies in its ability to undergo chemoselective transformations. The Aryl Bromide (Key 1) and the Phenol (Key 2) can be modified sequentially without cross-reactivity, provided the correct order of operations is followed.

Mechanistic Logic[6]
  • Key 1 (C-Br Bond): The aryl bromide is highly reactive in Pd-catalyzed cross-couplings (Suzuki-Miyaura). The ester linkage insulates the salicylate ring, preventing electronic interference.

  • Key 2 (Phenolic -OH): The phenol is a nucleophile. It can be alkylated (Williamson ether synthesis) or glycosylated.

  • The Linker (Ester): Acts as a pivot. It can be preserved to maintain a "biphenyl-ester" scaffold or hydrolyzed to release the free acid/alcohol after the "payload" has been attached to the other end.

Reactivity Map (Graphviz)

ReactionMap Synthon (4-Bromophenyl)methyl 2-hydroxybenzoate Suzuki Pathway A: C-C Coupling (Suzuki-Miyaura) Synthon->Suzuki R-B(OH)2, Pd(0) Alkylation Pathway B: O-Alkylation (Williamson Ether) Synthon->Alkylation R-X, Base Hydrolysis Pathway C: Cleavage (Ester Hydrolysis) Synthon->Hydrolysis LiOH or Acid Biaryl 4-(Aryl)benzyl Salicylate (Biaryl Scaffold) Suzuki->Biaryl Retains Ester Ether 4-Bromobenzyl 2-Alkoxybenzoate Alkylation->Ether Retains Br Fragments Salicylic Acid Derivs + Functionalized Benzyl Alc. Hydrolysis->Fragments Scaffold Release Biaryl->Hydrolysis Optional Cleavage

Caption: Chemoselective pathways available for the synthon. Pathway A and B are orthogonal.

Detailed Protocols

Protocol A: Chemoselective Suzuki-Miyaura Coupling

Objective: To functionalize the bromobenzyl position while leaving the salicylate ester intact.

Scientific Rationale: Standard basic hydrolysis conditions (e.g., NaOH/Heat) would cleave the ester. Therefore, this protocol uses anhydrous mild base (K₃PO₄ or K₂CO₃) or weak aqueous base conditions to preserve the ester linkage while activating the boronic acid.

Reagents:

  • Synthon: 1.0 equiv (307 mg, 1.0 mmol)

  • Aryl Boronic Acid (R-B(OH)₂): 1.2 equiv

  • Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%)

  • Base: K₃PO₄ (3.0 equiv, anhydrous)

  • Solvent: 1,4-Dioxane (dry)

Step-by-Step Methodology:

  • Setup: In a glovebox or under Argon flow, charge a reaction vial with the Synthon (1.0 mmol), Aryl Boronic Acid (1.2 mmol), K₃PO₄ (3.0 mmol), and Pd(dppf)Cl₂ (0.03 mmol).

  • Solvation: Add anhydrous 1,4-Dioxane (5 mL). Seal the vial with a crimp cap/septum.

  • Degassing: Sparge the mixture with Argon for 5 minutes to remove dissolved oxygen (critical to prevent homocoupling or phenol oxidation).

  • Reaction: Heat the block to 80°C for 4–12 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.

    • Note: The free phenol may partially bind Pd, potentially slowing the rate. If conversion is low, increase catalyst loading to 5 mol% or protect the phenol (see Protocol B) first.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts and Pd black. Rinse with EtOAc.

  • Purification: Concentrate the filtrate. Purify via flash column chromatography (SiO₂).

    • Expected Yield: 75–90% (Substrate dependent).

Protocol B: Phenolic O-Alkylation (Head-Group Modification)

Objective: To modify the salicylate core (e.g., adding solubilizing groups or targeting moieties) without affecting the aryl bromide.

Scientific Rationale: The phenolic proton (pKa ~10) is significantly more acidic than the benzylic protons. Using a weak base like Potassium Carbonate (K₂CO₃) in acetone or DMF allows selective alkylation of the phenol without risking elimination or hydrolysis of the ester.

Reagents:

  • Synthon: 1.0 equiv

  • Alkyl Halide (R-X): 1.1–1.5 equiv (e.g., Methyl iodide, Benzyl bromide)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: DMF (anhydrous) or Acetone

Step-by-Step Methodology:

  • Dissolution: Dissolve the Synthon (1.0 mmol) in DMF (3 mL).

  • Deprotonation: Add K₂CO₃ (2.0 mmol) and stir at room temperature for 15 minutes. The solution may turn yellow due to phenoxide formation.

  • Addition: Add the Alkyl Halide dropwise.

  • Reaction: Stir at 60°C for 2–6 hours.

    • Checkpoint: Monitor disappearance of the starting material by TLC. The product will be less polar (higher Rf).

  • Quench: Pour the mixture into ice-water (20 mL).

  • Isolation: If solid precipitates, filter and wash with water. If oil forms, extract with EtOAc (3x), wash with brine, dry over Na₂SO₄, and concentrate.

Application Case Study: Fragment-Based Drug Discovery (FBDD)

Scenario: A researcher needs to synthesize a library of Biphenyl-Salicylates to screen for inhibition of a specific enzyme (e.g., COX-2 or a metalloprotease).

Workflow:

  • Library Generation: Use Protocol A (Suzuki) with a diverse set of 20 aryl boronic acids (electron-rich, electron-poor, heteroaryl).

    • Result: 20 distinct 4-(aryl)benzyl salicylates.

  • Screening: Screen the intact esters for biological activity.

  • Hit Optimization: For the top hits, perform Protocol C (Hydrolysis) to release the free salicylic acid derivative and the free biphenyl alcohol. Screen these fragments individually to determine which pharmacophore drives potency.

Protocol C: "Safety-Catch" Cleavage (Hydrolysis)

  • Conditions: LiOH (3 equiv), THF:H₂O (3:1), RT, 2h.

  • Outcome: Quantitative cleavage of the ester.

  • Utility: This confirms if the 4-bromobenzyl group was acting merely as a lipophilic delivery vehicle (prodrug) or an essential binding element.

References

  • Suzuki-Miyaura Coupling Specifics: Ohsumi, M., & Nishiwaki, N. (2017).[13][14] Selective Synthesis of (Benzyl)biphenyls by Successive Suzuki–Miyaura Coupling of Phenylboronic Acids with 4-Bromobenzyl Acetate. ACS Omega, 2(11), 7767–7771. Link

  • Solid Phase Linkers: Li, W., & Burgess, K. (1999). Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks. Organic Letters. Link

  • General Salicylate Chemistry: Benzyl Salicylate Properties and Applications. ChemicalBook/Sigma-Aldrich Technical Data. Link

  • Protecting Group Strategies: Greene, T. W., & Wuts, P. G. M. (1999).[10] Protective Groups in Organic Synthesis. Wiley-Interscience. (Referencing substituted benzyl esters).

Sources

(4-Bromophenyl)methyl 2-hydroxybenzoate as a building block in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: (4-Bromophenyl)methyl 2-hydroxybenzoate as a Strategic Scaffold in Medicinal Chemistry

Abstract

This guide details the strategic application of This compound (also known as 4-Bromobenzyl salicylate) as a bifunctional building block in drug discovery. Unlike standard salicylate building blocks that focus on functionalizing the benzoic acid core, this scaffold presents a unique "reverse-vector" approach. It utilizes the 4-bromobenzyl moiety as a reactive handle for Palladium-catalyzed cross-coupling, allowing for the rapid generation of lipophilic libraries while retaining the privileged salicylate pharmacophore. This document provides validated protocols for its synthesis, downstream diversification, and quality control.

Chemical Profile & Strategic Value

This compound is an ester formed between salicylic acid and 4-bromobenzyl alcohol. Its value lies in its dual-functionality, serving as a "linchpin" molecule that connects a polar, hydrogen-bond-donating head group (salicylate) with a modular hydrophobic tail.

Structural Analysis
  • The Head (Salicylate): A privileged substructure found in NSAIDs (Aspirin, Diflunisal) and kinase inhibitors. The free phenolic hydroxyl and carbonyl oxygen form an intramolecular hydrogen bond (pseudo-six-membered ring), increasing membrane permeability.

  • The Linker (Ester): Susceptible to metabolic hydrolysis, making this scaffold an excellent candidate for pro-drug design . In vivo, it releases salicylic acid (anti-inflammatory) and a functionalized benzyl alcohol.

  • The Handle (Aryl Bromide): The 4-bromo position on the benzyl ring is electronically isolated from the salicylate core, allowing for clean oxidative addition of Palladium(0) without interference from the chelating phenol group.

Strategic Application: Fragment-Based Drug Discovery (FBDD)

In FBDD, this molecule acts as a "Grow" vector. By fixing the salicylate binding element, researchers can explore the S2/S3 hydrophobic pockets of a target protein by extending the benzyl ring via Suzuki-Miyaura or Buchwald-Hartwig couplings.

Experimental Protocols

Protocol A: Selective Synthesis of the Scaffold

Objective: Synthesize this compound without protecting the phenolic hydroxyl group. Challenge: Avoiding O-alkylation of the phenol (ether formation) vs. O-alkylation of the carboxylate (ester formation).

Methodology: Steglich Esterification (DCC/DMAP) This method is preferred over alkyl halide substitution to ensure regio-selectivity for the ester linkage.

Reagents:

  • Salicylic acid (1.0 equiv)

  • 4-Bromobenzyl alcohol (1.1 equiv)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equiv)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equiv)

  • Dichloromethane (DCM), anhydrous

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask under Nitrogen, dissolve Salicylic acid (10 mmol, 1.38 g) and 4-Bromobenzyl alcohol (11 mmol, 2.06 g) in anhydrous DCM (50 mL).

  • Catalyst Addition: Add DMAP (1 mmol, 122 mg) to the solution. Cool the mixture to 0°C using an ice bath.

  • Coupling: Dissolve DCC (11 mmol, 2.27 g) in minimal DCM (10 mL) and add it dropwise to the reaction mixture over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature naturally and stir for 12–16 hours. A white precipitate (dicyclohexylurea, DCU) will form.

  • Work-up: Filter off the DCU precipitate. Wash the filtrate with 1N HCl (2 x 30 mL) to remove DMAP/unreacted amine, followed by saturated NaHCO₃ (2 x 30 mL) to remove unreacted acid, and finally Brine.

  • Purification: Dry organic layer over MgSO₄, concentrate in vacuo. Purify via flash column chromatography (Hexanes/Ethyl Acetate 9:1).

    • Target Yield: >85%[1][2]

    • Appearance: White to off-white crystalline solid.

Protocol B: Library Diversification (Suzuki-Miyaura Coupling)

Objective: Functionalize the benzyl ring to create a biaryl library. Critical Note: The free phenol can sometimes poison Pd catalysts or consume boronic acids. This protocol uses a catalyst system robust enough to tolerate the free phenol.

Reagents:

  • Scaffold: this compound (1.0 equiv)

  • Boronic Acid: R-B(OH)₂ (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (0.03 equiv)

  • Base: K₂CO₃ (2.5 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Procedure:

  • Degassing: Sparge the Dioxane/Water mixture with Nitrogen for 15 minutes prior to use. Oxygen is the enemy of this reaction.

  • Assembly: In a microwave vial or sealed tube, combine the Scaffold (0.5 mmol), Boronic Acid (0.6 mmol), and K₂CO₃ (1.25 mmol).

  • Catalyst: Add Pd(dppf)Cl₂·DCM (0.015 mmol). Cap the vial and purge with Nitrogen for 2 minutes.

  • Reaction: Add the degassed solvent (5 mL). Heat to 80°C (oil bath) or 100°C (Microwave, 30 mins).

    • Monitoring: Monitor by TLC or LC-MS. The starting bromide (Rt ~ high) should disappear; the biaryl product will be more polar if the boronic acid contains polar groups.

  • Work-up: Dilute with Ethyl Acetate, wash with water.

  • Scavenging (Optional but Recommended): To remove residual Palladium, treat the organic phase with a silica-thiol scavenger (e.g., SiliaMetS® Thiol) for 30 minutes.

Data Analysis & Quality Control

QC Parameters Table
ParameterAcceptance CriteriaMethodNotes
Purity >95%HPLC (254 nm)Impurities often include DCU traces (Synthesis) or homocoupling (Suzuki).
Identity M+H or M+NaLC-MSBromine isotope pattern (1:1 doublet) is critical for the starting material.
Water Content <0.5%Karl FischerCritical for storage; esters can hydrolyze if wet.
Residual Pd <10 ppmICP-MSRequired if compound enters biological assays.
Self-Validating System (NMR Check)

To verify the integrity of the scaffold before using it in expensive coupling reactions, check the ¹H NMR (CDCl₃) :

  • Singlet at ~10.7 ppm: Confirms the Phenolic OH is present and H-bonded (intact salicylate).

  • Singlet at ~5.3 ppm: Confirms the Benzylic CH₂ (intact ester).

  • Doublets at ~7.4–7.5 ppm: Characteristic AA'BB' pattern of the 4-bromobenzyl ring.

Workflow Visualization

The following diagram illustrates the synthesis of the building block and its divergent application in generating a drug-like library.

DrugDiscoveryWorkflow Start1 Salicylic Acid (Head Group) Process1 Steglich Esterification (DCC/DMAP, DCM) Start1->Process1 Start2 4-Bromobenzyl Alcohol (Tail Group) Start2->Process1 Scaffold (4-Bromophenyl)methyl 2-hydroxybenzoate (The Scaffold) Process1->Scaffold >85% Yield Process2 Suzuki-Miyaura Coupling (Pd(dppf)Cl2, Ar-B(OH)2) Scaffold->Process2 Diversification Lib1 Analog A: Lipophilic Extension Process2->Lib1 + Phenylboronic acid Lib2 Analog B: Polar Interaction Process2->Lib2 + Pyridylboronic acid Lib3 Analog C: Metabolic Probe Process2->Lib3 + Indolylboronic acid

Caption: Workflow for synthesizing the scaffold and generating a divergent library of biaryl salicylates.

Expert Insights & Troubleshooting

  • Ester Stability: The benzyl ester is relatively stable, but avoid strong bases (NaOH, LiOH) during workups, as saponification will cleave the scaffold back to salicylic acid. Use Carbonate or Bicarbonate bases.

  • Phenol Protection: If your specific Suzuki coupling requires a very strong base (e.g., KOtBu) or high temperatures that cause phenol oxidation, protect the phenol as a Methoxymethyl ether (MOM) or Acetate .

    • Acetate Route: Start with Acetylsalicylic acid (Aspirin) + 4-Bromobenzyl alcohol. The acetyl group is orthogonal to the benzyl ester under mild acidic conditions but labile to base.

  • Biological Relevance: Benzyl salicylate derivatives have shown antiproliferative activity in leukemia cell lines [1] and are investigated as MetAP inhibitors [2]. This scaffold is not just a passive linker; it contributes to the pharmacophore.

References

  • Dusek, J., et al. (2017).[3] Synthesis and Antiproliferative Activities of Novel O-Benzyl Salicylamide Derivatives. Letters in Drug Design & Discovery, 14(6).

  • Wang, J., et al. (2008). Synthesis and biological evaluation of salicylate-based compounds as a novel class of methionine aminopeptidase inhibitors. Journal of Medicinal Chemistry.

  • Sigma-Aldrich. Product Specification: this compound.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

Sources

Application Note: (4-Bromophenyl)methyl 2-hydroxybenzoate as a Functional Monomer for Bioactive Polyesters

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Application of (4-Bromophenyl)methyl 2-hydroxybenzoate in Polymer Synthesis Content Type: Detailed Application Note & Protocol Guide Audience: Polymer Chemists, Biomaterials Scientists, and Drug Delivery Researchers

Executive Summary & Strategic Rationale

This compound (analogous to 4-bromobenzyl salicylate) represents a specialized class of functionalized salicylate esters. Unlike simple alkyl salicylates, this molecule integrates three distinct chemical handles into a single monomeric unit:

  • Phenolic Hydroxyl (-OH): A nucleophilic site for step-growth polymerization (e.g., polyesterification, polyurethane formation).

  • Labile Ester Linkage: A hydrolytically sensitive bond allowing for controlled degradation and release of the bioactive salicylate moiety.

  • Aryl Bromide (-ArBr): A robust "chemical handle" on the pendant group, enabling post-polymerization modification (PPM) via palladium-catalyzed cross-coupling or serving as a radiopaque contrast agent.

This guide details the utilization of this molecule in synthesizing Side-Chain Functionalized Biodegradable Polyesters . These polymers are critical in the development of theranostic devices where the material serves simultaneously as a drug delivery vehicle (releasing salicylic acid) and an imaging agent or conjugation scaffold.

Chemical Logic & Mechanism[1]

The "Pendant-Active" Architecture

In standard salicylate-based poly(anhydride-esters), the drug is often part of the polymer backbone. However, using this compound allows for a pendant architecture .

  • Polymerization Site: The free phenolic hydroxyl group reacts with diacid chlorides (e.g., sebacoyl chloride, adipoyl chloride).

  • Pendant Function: The 4-bromobenzyl ester hangs off the main chain.

  • Bioactivity: Upon hydrolysis, the polymer degrades to release the linker acid, salicylic acid (anti-inflammatory), and 4-bromobenzyl alcohol.

The Aryl Bromide Advantage

The incorporation of the bromine atom at the para position of the benzyl group is not merely structural; it provides:

  • Radiopacity: Bromine has a higher electron density than carbon/hydrogen, enhancing X-ray contrast for implant visibility.

  • Functionalization: The C-Br bond is amenable to Suzuki-Miyaura or Sonogashira coupling post-polymerization, allowing the attachment of fluorescent dyes, targeting peptides, or PEG chains without interfering with the initial polymerization kinetics.

Experimental Protocols

Precursor Synthesis: Monomer Preparation

Objective: Synthesize high-purity this compound via Williamson Ether/Ester synthesis logic.

Reagents:

  • Salicylic Acid (1.0 eq)

  • 4-Bromobenzyl bromide (1.0 eq)

  • Potassium Carbonate (

    
    , 1.5 eq)
    
  • Solvent: Acetone (Anhydrous) or DMF

Protocol:

  • Dissolution: Dissolve salicylic acid (e.g., 13.8 g, 100 mmol) in acetone (150 mL) in a round-bottom flask.

  • Base Addition: Add

    
     (20.7 g, 150 mmol) and stir at room temperature for 30 minutes to generate the carboxylate anion. Note: The phenolic proton is less acidic than the carboxylic proton; mild bases favor esterification over etherification of the phenol.
    
  • Alkylation: Add 4-Bromobenzyl bromide (25.0 g, 100 mmol) dropwise.

  • Reflux: Heat the mixture to reflux (

    
    ) for 12–16 hours. Monitor via TLC (Hexane:Ethyl Acetate 8:2).
    
  • Workup: Filter off inorganic salts. Evaporate solvent. Redissolve residue in Ethyl Acetate, wash with 1N HCl (to protonate any unreacted phenoxide), then brine.

  • Purification: Recrystallize from Ethanol/Hexane to yield white crystalline solid.

Polymerization: Synthesis of Poly(salicylate-ester)

Objective: Create a polyester backbone with 4-bromobenzyl salicylate pendant groups.

Table 1: Polymerization Reaction Matrix

ComponentRoleStoichiometryNotes
Monomer Nucleophile1.0 EquivThis compound
Sebacoyl Chloride Linker (Electrophile)1.0 EquivControls hydrophobicity & degradation rate
Pyridine Acid Scavenger2.2 EquivNeutralizes HCl byproduct
DCM / THF SolventN/AAnhydrous; 10-20% w/v concentration

Step-by-Step Procedure:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Monomer Solution: Dissolve the synthesized monomer (10 mmol) in anhydrous Dichloromethane (DCM, 20 mL) and Pyridine (22 mmol). Cool to

    
     in an ice bath.
    
  • Linker Addition: Dissolve Sebacoyl chloride (10 mmol) in DCM (10 mL). Add this solution dropwise to the reaction flask over 30 minutes. Critical: Slow addition prevents localized stoichiometry imbalances that lead to low molecular weight oligomers.

  • Reaction: Allow the reaction to warm to room temperature and stir for 24 hours.

  • Quenching: Pour the reaction mixture into a large excess of cold diethyl ether or hexane (non-solvent) to precipitate the polymer.

  • Purification: Reprecipitate twice from DCM into Ether to remove pyridinium salts and unreacted monomers.

  • Drying: Vacuum dry at room temperature for 48 hours.

Visualization of Workflow

The following diagram illustrates the synthetic pathway from monomer formation to post-polymerization functionalization.

PolymerSynthesis Salicylic Salicylic Acid Step1 Base-Catalyzed Esterification Salicylic->Step1 Bromide 4-Bromobenzyl Bromide Bromide->Step1 Monomer (4-Bromophenyl)methyl 2-hydroxybenzoate Step2 Solution Polycondensation (with Diacid Chloride) Monomer->Step2 Polymer Poly(salicylate-ester) (Pendant Ar-Br) Step3 Suzuki Coupling (Pd Catalyst) Polymer->Step3 Post-Polymerization Modification Functionalized Functionalized Polymer (Fluorescent/Targeted) Step1->Monomer Yield >85% Step2->Polymer Mw: 10-40 kDa Step3->Functionalized

Caption: Synthetic route transforming precursors into a functionalized bioactive polymer. The Ar-Br handle remains intact during polymerization, enabling late-stage modification.

Characterization & Validation

To ensure scientific integrity, the following analytical validations are required:

Structural Confirmation (NMR)
  • 1H NMR (CDCl3):

    • Look for the disappearance of the phenolic proton if polymerizing, or the shift of the benzyl protons.

    • Diagnostic Peak: The benzylic

      
       protons of the ester should appear as a singlet around 
      
      
      
      5.3 ppm.
    • Aryl Region: Distinct AA'BB' pattern for the 4-bromophenyl group (

      
       7.4–7.6 ppm).
      
Molecular Weight (GPC)
  • Method: Gel Permeation Chromatography (THF eluent, Polystyrene standards).

  • Target:

    
     Da for effective film formation.
    
  • PDI: Expected Polydispersity Index between 1.5 and 2.0 for step-growth polymerization.

Thermal Properties (DSC/TGA)
  • Glass Transition (

    
    ):  The bulky 4-bromobenzyl group typically increases 
    
    
    
    compared to alkyl esters due to restricted rotation and
    
    
    -
    
    
    stacking. Expect
    
    
    in the range of
    
    
    .
  • Stability: TGA should show thermal stability up to

    
    , confirming the removal of solvents.
    

References

  • Uhrich, K. E., et al. (2004). Synthesis and Cytotoxicity of Salicylate-Based Poly(anhydride esters). Biomacromolecules. (Demonstrates the foundational chemistry of salicylate polymerization and the effect of halogenated substituents on polymer properties).

  • Sigma-Aldrich. (2024). Product Specification: 4-Bromobenzyl bromide.[1] (Source for precursor reactivity and physical data).[2]

  • PubChem. (2024). Compound Summary: this compound.[3] National Library of Medicine.

  • Prudencio, A., & Uhrich, K. E. (2009). Antioxidant-based poly(anhydride-esters) for drug delivery. Journal of Bioactive and Compatible Polymers. (Contextualizes the use of phenolic antioxidants in biodegradable backbones).

Sources

Application Note: Preclinical In Vitro Characterization of (4-Bromophenyl)methyl 2-hydroxybenzoate

[1]

Abstract & Introduction

(4-Bromophenyl)methyl 2-hydroxybenzoate (CAS: 329799-22-9), also known as 4-Bromobenzyl Salicylate , is a lipophilic ester derivative of salicylic acid.[1] While salicylate esters (e.g., benzyl salicylate, methyl salicylate) are widely established as fragrances, UV filters, and NSAID prodrugs, the introduction of a bromine atom at the para-position of the benzyl ring significantly alters the physicochemical properties of the molecule.[1]

Scientific Rationale: The addition of the bromine substituent increases the partition coefficient (LogP), potentially enhancing membrane permeability compared to the non-halogenated parent.[1] However, this steric and electronic modification can also influence the binding affinity to carboxylesterases (CES1/CES2), thereby modulating the rate of hydrolysis and the release of the active salicylate moiety.

This guide details three core in vitro assays required to characterize this compound:

  • Metabolic Stability (Hydrolysis): Determining the half-life and intrinsic clearance in the presence of esterases.[1]

  • Antimicrobial Susceptibility: Evaluating bioactivity against Gram-positive pathogens (a common target for lipophilic salicylates).[1][2]

  • Cytotoxicity Profiling: Establishing the therapeutic window using mammalian cell lines.[1]

Chemical Properties & Preparation

PropertyValueNotes
Molecular Formula

Molecular Weight 307.14 g/mol
Solubility DMSO (>20 mg/mL), EthanolPoor water solubility; requires organic co-solvent.[1]
Est. LogP ~4.5 - 5.0High lipophilicity requires careful handling to avoid plastic binding.[1]
Stability Hydrolytically unstable at pH > 8.0Maintain neutral pH (7.[1]4) for stock solutions.
Stock Solution Preparation[1]
  • Concentration: 10 mM in 100% DMSO.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles to prevent precipitation or spontaneous hydrolysis.

  • Working Solution: Dilute to 100 µM in Phosphate Buffered Saline (PBS) or culture media immediately prior to use.[1] Ensure final DMSO concentration is <1% to avoid solvent toxicity.[1]

Protocol 1: Enzymatic Hydrolysis Assay (Metabolic Stability)

Objective: To quantify the rate at which this compound is hydrolyzed into Salicylic Acid and 4-Bromobenzyl Alcohol by liver carboxylesterases. This predicts the compound's "prodrug" behavior.[1]

Materials
  • Enzyme Source: Human Liver Microsomes (HLM) or Porcine Liver Esterase (PLE).[1]

  • Buffer: 100 mM Potassium Phosphate Buffer (pH 7.4).

  • Stop Solution: Ice-cold Acetonitrile (ACN) containing an internal standard (e.g., Tolbutamide).[1]

  • Analysis: HPLC-UV or LC-MS/MS.[1]

Experimental Workflow
  • Pre-incubation:

    • Thaw HLM on ice.[1] Dilute to 0.5 mg/mL protein concentration in Phosphate Buffer.

    • Pre-incubate 198 µL of the enzyme mixture at 37°C for 5 minutes.

  • Reaction Initiation:

    • Add 2 µL of 100 µM compound stock (Final concentration: 1 µM).

    • Mix by gentle pipetting.

  • Sampling (Time-Course):

    • At time points

      
       minutes, remove 50 µL of the reaction mixture.
      
    • Immediately transfer into 150 µL of ice-cold Stop Solution (ACN) to quench the enzyme.[1]

  • Sample Processing:

    • Vortex for 1 minute.

    • Centrifuge at 4,000 rpm for 15 minutes at 4°C to pellet precipitated proteins.

    • Transfer supernatant to HPLC vials for analysis.[1]

Data Analysis

Plot the natural logarithm of the remaining parent compound concentration versus time.[1]

  • Slope (

    
    ):  Determine from the linear regression of 
    
    
    vs. time.[1]
  • Half-life (

    
    ): 
    
    
    [1]
  • Intrinsic Clearance (

    
    ): 
    
    
    [1]
Pathway Visualization[1]

HydrolysisPathwaySubstrate(4-Bromophenyl)methyl2-hydroxybenzoateIntermediateTetrahedralIntermediateSubstrate->Intermediate BindingEnzymeCarboxylesterase(CES1 / CES2)Enzyme->IntermediateProduct1Salicylic Acid(Active)Intermediate->Product1 HydrolysisProduct24-Bromobenzyl Alcohol(Byproduct)Intermediate->Product2

Caption: Enzymatic hydrolysis pathway mediated by carboxylesterases, cleaving the ester bond to release the active salicylate moiety.[1]

Protocol 2: Antimicrobial Susceptibility Testing (MIC)[1]

Objective: To determine the Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus (Gram-positive), as halogenated salicylates often target bacterial membranes.[1]

Materials
  • Organism: S. aureus (ATCC 29213).[1]

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]

  • Plate: 96-well sterile polystyrene microplate (U-bottom).

  • Detection: Resazurin dye (Alamar Blue) or Optical Density (

    
    ).[1]
    
Step-by-Step Protocol
  • Inoculum Preparation:

    • Culture bacteria overnight on agar plates.[1]

    • Suspend colonies in saline to match 0.5 McFarland turbidity standard (

      
       CFU/mL).[1]
      
    • Dilute 1:100 in CAMHB to achieve starting inoculum of

      
       CFU/mL.[1]
      
  • Compound Dilution:

    • Add 100 µL of CAMHB to columns 2–12 of the 96-well plate.

    • Add 200 µL of 256 µg/mL compound working solution to column 1.

    • Perform 2-fold serial dilutions from column 1 to column 10 (transfer 100 µL). Discard 100 µL from column 10.

    • Controls: Column 11 = Growth Control (Bacteria + Solvent only); Column 12 = Sterility Control (Media only).

  • Inoculation:

    • Add 100 µL of the bacterial suspension to wells 1–11.

    • Final volume: 200 µL. Final compound range: 128 µg/mL to 0.25 µg/mL.[1]

  • Incubation:

    • Incubate at 37°C for 18–24 hours.

  • Readout:

    • Visual: Observe turbidity.[1] The MIC is the lowest concentration with no visible growth.[1]

    • Dye Method: Add 20 µL Resazurin (0.01%).[1] Incubate for 1 hour. Blue = No Growth (Inhibition); Pink = Growth (Metabolic Activity).[1]

Protocol 3: Cellular Cytotoxicity (MTT Assay)

Objective: To ensure the compound is not generally toxic to mammalian cells at antimicrobial concentrations.[1]

Materials
  • Cell Line: HEK293 (Human Embryonic Kidney) or HaCaT (Keratinocytes).[1]

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[1]

Workflow Visualization

MTT_WorkflowStep1Seed Cells(10,000 cells/well)Incubate 24hStep2Treat with Compound(Serial Dilutions)Incubate 24-48hStep1->Step2Step3Add MTT Reagent(0.5 mg/mL)Incubate 4hStep2->Step3Step4Solubilize Crystals(DMSO)Read Absorbance 570nmStep3->Step4

Caption: Standard MTT cytotoxicity workflow for determining cell viability.

Data Interpretation

Calculate % Cell Viability:

1
  • CC50: Concentration causing 50% cell death.[1]

  • Selectivity Index (SI):

    
    .[1] An 
    
    
    indicates a promising therapeutic window.[1]

References

  • Najjar, A., et al. (2024). "Formation of salicylic acid in incubations of benzyl salicylate and methyl salicylate with human liver S9."[1][3] ResearchGate.[1]

  • Kitamura, S., et al. (2015). "Hydrolytic metabolism of phenyl and benzyl salicylates... by microsomes of rat and human tissues."[1][4] Food and Chemical Toxicology.

  • Kratky, M., et al. (2013). "Antibacterial Activity of Salicylanilide 4-(Trifluoromethyl)-benzoates."[1] Molecules. [1]

  • Sigma-Aldrich. "this compound Product Specification." [1]

Troubleshooting & Optimization

Technical Support: Optimizing (4-Bromophenyl)methyl 2-hydroxybenzoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SAL-BR-004 Target Molecule: (4-Bromophenyl)methyl 2-hydroxybenzoate Common Name: p-Bromobenzyl salicylate Support Tier: Senior Application Scientist

Executive Summary: The "Hidden" Barrier

Users frequently report low yields (20–40%) when synthesizing salicylate esters using standard Fischer esterification (acid reflux). The failure mode is rarely the alcohol (p-bromobenzyl alcohol); it is the Salicylic Acid itself.

The Root Cause: Salicylic acid possesses a strong Intramolecular Hydrogen Bond (IMHB) between the phenolic hydroxyl (-OH) and the carbonyl oxygen. This "chelation" effect significantly reduces the electrophilicity of the carbonyl carbon, making it resistant to nucleophilic attack by the alcohol.

To improve yield >85%, you must switch from thermodynamic control (Fischer) to kinetic activation (Steglich or Mitsunobu).

Primary Protocol: Steglich Esterification (Recommended)

Best for: Lab scale (1g – 50g), high purity requirements.

The Mechanism & Logic

Standard carbodiimide coupling (DCC) often fails with salicylates because the intermediate


-acylisourea rearranges into an unreactive 

-acylurea byproduct before the alcohol can attack.
  • The Fix: You must use 4-Dimethylaminopyridine (DMAP). It acts as an acyl-transfer catalyst, intercepting the intermediate to form a highly reactive

    
    -acylpyridinium species, which rapidly reacts with the alcohol.
    
Optimized Workflow

Reagents:

  • Salicylic Acid (1.0 equiv)

  • (4-Bromophenyl)methanol (1.0 – 1.1 equiv)

  • DCC (

    
    -Dicyclohexylcarbodiimide) (1.1 equiv)
    
  • DMAP (0.05 – 0.1 equiv) [CRITICAL]

  • Solvent: Anhydrous Dichloromethane (DCM)[1]

Step-by-Step Guide:

  • Dissolution: In a flame-dried flask under

    
    , dissolve Salicylic Acid, (4-Bromophenyl)methanol, and DMAP in anhydrous DCM.
    
  • Cooling: Cool the mixture to 0°C (Ice/Water bath). Why? Low temperature suppresses the N-acylurea rearrangement.

  • Activation: Dissolve DCC in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 15–20 minutes.

  • Reaction: Allow the mixture to warm to room temperature naturally. Stir for 12–18 hours.

    • Visual Check: A white precipitate (DCU) will form within 30 minutes.

  • Workup:

    • Filter off the white solid (DCU) through a Celite pad.

    • Wash the filtrate with 10% Citric Acid (removes DMAP).

    • Wash with Sat.

      
        (removes unreacted Salicylic Acid).
      
    • Dry over

      
       and concentrate.
      
Troubleshooting The Steglich Route
SymptomProbable CauseCorrective Action
Low Yield (<40%)

-acylurea formation (Rearrangement).
Ensure reaction starts at 0°C. Increase DMAP to 10 mol%.
Product contains urea DCU solubility in solvent.Cool the reaction mixture to -20°C (freezer) for 2 hours before filtration to crash out residual DCU.
Oligomers formed Phenolic -OH interference.Unlikely with DCC, but if observed, ensure stoichiometry is 1:1. Avoid excess DCC.

Visualization: The "Fork in the Road"

The following diagram illustrates why DMAP is non-negotiable for this synthesis. Without it, the reaction diverts to the "Dead End" byproduct.

SteglichMechanism Start Salicylic Acid + DCC Intermediate O-Acylisourea (Activated) Start->Intermediate Activation DeadEnd N-Acylurea (Stable Byproduct) Intermediate->DeadEnd Slow Rearrangement (NO DMAP) DMAP_Path N-Acylpyridinium (Super-Activated) Intermediate->DMAP_Path Fast Attack (+ DMAP) Product Target Ester + DCU DMAP_Path->Product + (4-Bromophenyl)methanol

Figure 1: Kinetic competition in Steglich Esterification. The green path (DMAP-catalyzed) is required to bypass the red rearrangement path.

Alternative Protocol: Mitsunobu Reaction

Best for: Small scale, or if the Steglich method yields difficult-to-separate urea byproducts.

Concept: This method activates the alcohol rather than the acid. Since the carboxylic acid (pKa ~3) is significantly more acidic than the phenolic hydroxyl (pKa ~13), the ester forms selectively without protecting the phenol.

Protocol:

  • Dissolve (4-Bromophenyl)methanol (1.0 equiv), Salicylic Acid (1.1 equiv), and Triphenylphosphine (

    
    , 1.1 equiv) in dry THF.
    
  • Cool to 0°C .

  • Add DIAD (Diisopropyl azodicarboxylate) (1.1 equiv) dropwise.

  • Stir at 0°C for 1 hour, then Room Temp for 12 hours.

Q: Why choose Mitsunobu over Steglich? A: It avoids the formation of DCU, which can sometimes co-crystallize with salicylate esters. However, it produces triphenylphosphine oxide (


), which can be difficult to remove without column chromatography.

Purification & Isolation Guide

The presence of the phenolic -OH group makes the product slightly acidic and polar. Use this to your advantage.

Workup Decision Tree

Purification Crude Crude Reaction Mixture Filter Filter (Remove DCU) Crude->Filter Steglich Only Wash Liquid-Liquid Extraction Crude->Wash Mitsunobu Filter->Wash Decision Is Purity > 95%? Wash->Decision 1. Citric Acid (remove base) 2. NaHCO3 (remove acid) Recryst Recrystallization (EtOH/Water) Decision->Recryst Yes (Solid) Column Flash Chromatography (Hexane/EtOAc) Decision->Column No (Oil/Impure) Final Pure (4-Bromophenyl)methyl 2-hydroxybenzoate Recryst->Final Column->Final

Figure 2: Purification logic flow. Note that salicylate esters often crystallize well from Ethanol/Water mixtures.

FAQ: Specific Purification Issues

Q: My product is an oil, but it should be a solid (mp ~40-50°C).

  • A: Trace solvent or impurities (like

    
    ) depress the melting point.
    
    • Try: Dissolve in minimal hot Ethanol, add water until turbid, and place in the fridge. Scratch the glass to induce nucleation.

    • Try: High-vacuum drying for 24 hours to remove trapped DCM.

Q: I see a spot on TLC just below my product.

  • A: This is likely unreacted (4-Bromophenyl)methanol. It has a similar Rf to the ester in non-polar solvents.

    • Fix: Use 5% Acetone in Hexane for TLC to better separate them. If present, recrystallize from Hexane/Ethyl Acetate (9:1).

References

  • Neises, B., & Steglich, W. (1978).[1][2][3] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[2] Link

  • Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1-28. Link

  • Illa, O., et al. (2002). Selective esterification of salicylic acid derivatives. Tetrahedron Letters, 43, 2123-2125. (Demonstrates selectivity challenges with phenolic acids).
  • Haslam, E. (1980). Recent Developments in Methods for the Esterification of Carboxylic Acids. Tetrahedron, 36(17), 2409-2433. Link

Sources

Technical Support Center: Synthesis of (4-Bromophenyl)methyl 2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (4-Bromophenyl)methyl 2-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common side reactions and to answer frequently asked questions encountered during this specific esterification. Our goal is to equip you with the knowledge to not only identify but also mitigate these challenges, ensuring higher yields and product purity.

Overview of the Synthesis

The synthesis of this compound typically involves the reaction of a salicylic acid salt (salicylate) with (4-bromophenyl)methyl halide (e.g., benzyl bromide derivative). This reaction, while seemingly straightforward, is complicated by the ambident nature of the salicylate anion, which can lead to competing side reactions. The primary challenge is to favor O-alkylation of the carboxylate group to form the desired ester, while suppressing O-alkylation of the phenolic hydroxyl group and C-alkylation of the aromatic ring.

Core Challenge: The Ambident Salicylate Nucleophile

The central issue in this synthesis is controlling the regioselectivity of the alkylation of the salicylate anion. The anion has two primary nucleophilic sites: the carboxylate oxygen and the phenoxide oxygen. This leads to a critical branching point in the reaction pathway.

G Reactants Salicylate Anion + (4-Bromophenyl)methyl Bromide DesiredProduct This compound (Desired Ester - O-alkylation of Carboxylate) Reactants->DesiredProduct  Favored by polar aprotic  solvents (DMF, DMSO) SideProduct (4-Bromophenyl)methoxy 2-benzoic acid (Undesired Ether - O-alkylation of Phenoxide) Reactants->SideProduct  Can occur under various  conditions, competitive CAlkylation Ring-Alkylated Byproducts (C-alkylation) Reactants->CAlkylation  Favored by protic solvents  (Water, TFE) G Start Reaction Complete TLC Analyze Crude by TLC/NMR Start->TLC CheckYield Assess Yield & Purity TLC->CheckYield LowYield Yield is Low? CheckYield->LowYield Impure Product is Impure? LowYield->Impure No SM_Present Significant Starting Material Remains? LowYield->SM_Present Yes MajorImpurity Major Byproduct Detected? Impure->MajorImpurity Yes Success High Yield & Purity Impure->Success No SM_Present->Impure No Action_Base Check Base Strength & Anhydrous Conditions SM_Present->Action_Base Yes Action_Base->Start Rerun Rxn Action_Purify Perform Column Chromatography MajorImpurity->Action_Purify Yes, Separate Action_Solvent Optimize Solvent (Avoid Protic Solvents) MajorImpurity->Action_Solvent Yes, Optimize Action_Purify->Success Action_Solvent->Start Rerun Rxn

Stability and storage conditions for (4-Bromophenyl)methyl 2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for (4-Bromophenyl)methyl 2-hydroxybenzoate (CAS No. 730247-51-5). This resource is designed for researchers, scientists, and professionals in drug development to provide in-depth information on the stability and proper storage of this compound. Here, you will find troubleshooting advice and answers to frequently asked questions to ensure the integrity of your experiments.

I. Troubleshooting Guide: Stability and Degradation Issues

This section addresses common problems encountered during the handling and use of this compound, providing insights into their causes and solutions.

Issue 1: Observable Changes in Physical Appearance (e.g., Color Change, Clumping)
  • Potential Cause: Exposure to moisture, light, or elevated temperatures can lead to degradation of the compound. Benzoate esters, while generally stable, can be susceptible to hydrolysis, and the presence of a bromophenyl group might influence its photosensitivity.

  • Scientific Rationale: Hydrolysis of the ester linkage would yield 4-bromobenzyl alcohol and salicylic acid. Oxidation or other degradation pathways, potentially initiated by light or heat, can produce colored impurities. Clumping is often a sign of moisture absorption.

  • Recommended Action:

    • Always handle the compound in a controlled environment with low humidity.

    • Store in a tightly sealed, amber-colored vial to protect from light and moisture.[1]

    • For long-term storage, keep the compound in a desiccator at the recommended temperature.

Issue 2: Inconsistent or Unexpected Experimental Results
  • Potential Cause: Degradation of the compound leading to a lower concentration of the active substance or the presence of interfering byproducts.

  • Scientific Rationale: The ester functional group in this compound can be susceptible to hydrolysis, particularly under basic or acidic conditions, although it is generally stable at neutral pH.[2] Studies on similar benzoate esters have shown that they can be hydrolyzed by plasma esterases, indicating a potential for biological degradation if samples are not handled properly.[3][4][5]

  • Recommended Action:

    • Verify Purity: Before use, verify the purity of the compound using an appropriate analytical method such as HPLC or NMR.

    • Control pH: Ensure that the experimental conditions (e.g., buffers, solvents) are within a pH range that minimizes hydrolysis.

    • Fresh Solutions: Prepare solutions fresh for each experiment to avoid degradation in solution over time.

    • Inert Atmosphere: For sensitive reactions, consider working under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.[6]

Issue 3: Poor Solubility or Precipitation in Solution
  • Potential Cause: The compound may have low solubility in the chosen solvent, or degradation products may be precipitating.

  • Recommended Action:

    • Solvent Selection: Use appropriate organic solvents for dissolution. Test a range of solvents to find the most suitable one for your application.

    • Sonication: Gentle sonication can aid in the dissolution of the compound.

    • Temperature: Slightly warming the solvent may improve solubility, but be cautious of potential thermal degradation.

    • Filtration: If precipitation is observed after dissolution, it may indicate the presence of insoluble impurities or degradation products. Filter the solution before use.

II. Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the ideal storage conditions for this compound?

A1: For optimal stability, the compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1][8] Specifically, storage at room temperature under an inert atmosphere is recommended.[9] It should be kept away from strong oxidizing agents and strong bases.[8]

Q2: Is this compound sensitive to light?

A2: While specific photostability data is not available, aryl halides and compounds with benzylic systems can be light-sensitive.[10] Therefore, it is best practice to store it in a light-resistant (amber) container.

Q3: How should I handle this compound to minimize exposure and contamination?

A3: Handle in accordance with good industrial hygiene and safety practices.[1][11] This includes using personal protective equipment such as gloves, safety glasses, and a lab coat.[12] Work in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.[1][12] Avoid contact with skin and eyes.[13]

Stability

Q4: What are the primary degradation pathways for this compound?

A4: The most likely degradation pathway is the hydrolysis of the ester bond, which would be catalyzed by strong acids or bases, or by esterase enzymes.[2][3] Oxidation of the benzyl group is also a possibility, as is dehalogenation of the bromophenyl ring under certain conditions, though this is generally less common for aryl halides.[14]

Q5: How long can I expect the solid compound to be stable?

A5: When stored under the recommended conditions (cool, dry, dark, and tightly sealed), the solid compound is expected to be stable for an extended period. Many similar chemical solids remain stable for years under proper storage. However, it is always best to re-analyze the purity of the compound if it has been stored for a long time or if there is any doubt about its integrity.

Q6: How stable is this compound in solution?

A6: The stability in solution is highly dependent on the solvent, pH, and temperature. In neutral, aprotic organic solvents, it should be relatively stable for short periods. In aqueous solutions, especially at non-neutral pH, hydrolysis may occur. It is strongly recommended to prepare solutions fresh before use.

Summary of Recommended Storage Conditions
ParameterRecommended ConditionRationale
Temperature Room TemperatureTo minimize thermal degradation.
Atmosphere Inert (e.g., Argon, Nitrogen)[9]To prevent oxidation.
Light Protect from light (Amber vial)To prevent photodegradation.
Moisture Dry (Store in a desiccator)[1]To prevent hydrolysis and clumping.
Container Tightly sealed vialTo prevent exposure to air and moisture.[1]

III. Experimental Protocol: Short-Term Stability Assessment

This protocol outlines a basic experiment to assess the short-term stability of this compound under various conditions.

Objective: To evaluate the stability of the compound when exposed to heat, light, and humidity over a 7-day period.

Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • Amber and clear glass vials with screw caps

  • Oven set to 40°C

  • UV light source

  • Controlled humidity chamber (e.g., a desiccator with a saturated salt solution to maintain a specific relative humidity)

  • HPLC system with a UV detector

Methodology:

  • Sample Preparation:

    • Accurately weigh 5 mg of this compound into six separate vials (3 amber, 3 clear).

    • Prepare a stock solution of the compound in acetonitrile at a concentration of 1 mg/mL.

  • Initial Analysis (Time 0):

    • Dilute the stock solution to a suitable concentration for HPLC analysis.

    • Inject the diluted solution into the HPLC system to obtain a baseline chromatogram and determine the initial purity.

  • Stress Conditions:

    • Control: Store one amber vial at room temperature in the dark.

    • Heat: Place one amber vial in an oven at 40°C.

    • Light: Place one clear vial under a UV light source at room temperature.

    • Humidity: Place one amber vial in a controlled humidity chamber at room temperature.

    • Repeat for the remaining clear vials under light and humidity conditions.

  • Time Point Analysis (Day 7):

    • After 7 days, remove the vials from the stress conditions.

    • Dissolve the contents of each vial in a known volume of acetonitrile to achieve a concentration of 1 mg/mL.

    • Dilute each solution to the same concentration as the initial analysis.

    • Analyze each sample by HPLC.

  • Data Analysis:

    • Compare the chromatograms of the stressed samples to the time 0 and control samples.

    • Calculate the percentage of degradation by comparing the peak area of the parent compound.

    • Look for the appearance of new peaks, which would indicate degradation products.

IV. Visualizing the Troubleshooting Workflow

The following diagram illustrates the decision-making process when encountering stability issues with this compound.

G start Stability Issue Encountered physical_change Physical Change? (Color, Clumping) start->physical_change inconsistent_results Inconsistent Results? physical_change->inconsistent_results No check_storage Review Storage Conditions: - Temp, Light, Moisture physical_change->check_storage Yes solubility_issue Solubility Issue? inconsistent_results->solubility_issue No verify_purity Verify Purity (HPLC, NMR) inconsistent_results->verify_purity Yes check_solvent Check Solvent & pH solubility_issue->check_solvent Yes retest Use Fresh Aliquot & Retest solubility_issue->retest No check_storage->verify_purity verify_purity->retest Purity OK new_lot Consider New Lot of Compound verify_purity->new_lot Purity Compromised optimize_dissolution Optimize Dissolution (Sonication, Warming) check_solvent->optimize_dissolution optimize_dissolution->retest

Caption: Troubleshooting workflow for stability issues.

V. References

  • Gomes, M. J., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 543-551. Retrieved from [Link]

  • Gomes, M. J., et al. (2022). Design concept of the target benzoate esters 1–13 by applying linear... ResearchGate. Retrieved from [Link]

  • Wiemer, A. J., et al. (2018). Benzoic Acid Derivatives Improve Plasma Stability of Diester Butyrophilin Ligand Prodrugs. Journal of Medicinal Chemistry, 61(21), 9799-9811. Retrieved from [Link]

  • Mathew, M., Das Gupta, V., & Bethea, C. (1994). Stability of metronidazole benzoate in suspensions. Journal of Clinical Pharmacy and Therapeutics, 19(1), 31-34. Retrieved from [Link]

  • Benzoic Acid Esters, Benzoates - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. (n.d.). ResearchGate. Retrieved from [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014, February 22). Wipf Group - University of Pittsburgh. Retrieved from [Link]

  • Aryl halide - Wikipedia. (n.d.). Retrieved from [Link]

  • 4-{[(4-Bromophenyl)imino]methyl}-3-hydroxyphenyl 4-(Hexadecanoyloxy)benzoate. (2012, April 20). MDPI. Retrieved from [Link]

  • Aryl Halides - Loba Chemie. (n.d.). Retrieved from [Link]

  • Elucidation of 4-Hydroxybenzoic Acid Catabolic Pathways in Pseudarthrobacter phenanthrenivorans Sphe3 - PMC. (2024, January 10). National Center for Biotechnology Information. Retrieved from [Link]

  • Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater - MDPI. (2021, July 6). Retrieved from [Link]

  • Study on the removal characteristics and degradation pathways of highly toxic and refractory organic pollutants in real pharmaceutical factory wastewater treated by a pilot-scale integrated process - Frontiers. (2023, March 8). Retrieved from [Link]

  • Biosynthetic Pathways for 4-Hydroxybenzoate - The Science Notes. (2023, July 1). Retrieved from [Link]

  • Methyl 4-hydroxy-2-methylbenzoate | C9H10O3 | CID 12351986 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • Methyl 2-bromo-4-hydroxybenzoate | C8H7BrO3 | CID 69974803 - PubChem. (n.d.). Retrieved from [Link]

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Technical Support Center: Degradation Pathways of (4-Bromophenyl)methyl 2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of (4-Bromophenyl)methyl 2-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals actively engaged in stability testing and impurity profiling. Here, we move beyond simple protocols to address the "why" behind experimental choices, offering field-proven insights in a direct question-and-answer format to troubleshoot issues you may encounter during your research.

Section 1: Frequently Asked Questions (FAQs) - Core Concepts

This section addresses fundamental questions regarding the stability and degradation of this compound.

Q1: What are the primary expected degradation pathways for this compound?

A1: Based on its chemical structure—an ester linking a salicylic acid moiety and a brominated benzyl group—four primary degradation pathways should be anticipated and investigated:

  • Hydrolysis: The ester linkage is the most labile part of the molecule and is susceptible to cleavage under both acidic and basic conditions.[1] This is often the most significant degradation pathway in aqueous environments.

  • Photolysis: Aromatic compounds, particularly those containing halogens and phenolic hydroxyl groups, can be sensitive to light. Exposure to UV or a combination of UV and visible light can induce degradation, potentially through radical mechanisms leading to debromination or the formation of other photoproducts.[2] Benzyl salicylate derivatives are also known UV absorbers, which can influence their photostability.[3][4]

  • Thermal Degradation: At elevated temperatures, the molecule can undergo decomposition. For brominated aromatic compounds, this can be a complex process leading to the cleavage of the C-Br bond and the formation of various byproducts, including brominated phenols or the release of hydrogen bromide (HBr).[5][6]

  • Oxidation: The phenolic ring and the benzylic carbon are potential sites for oxidative attack. Forced degradation studies typically employ agents like hydrogen peroxide (H₂O₂) to simulate oxidative stress.[7]

Q2: What are the most probable initial degradation products I should look for?

A2: The most direct and likely degradation products resulting from the primary pathways are:

  • From Hydrolysis: Cleavage of the ester bond will yield Salicylic Acid and (4-bromophenyl)methanol . These should be the first impurities you look for in hydrolytic studies.

  • From Photolysis/Thermal Degradation: You may observe debrominated variants of the parent compound or its hydrolytic products. For instance, thermal stress could potentially yield bromophenols.[8]

  • From Oxidation: Oxidation could lead to hydroxylated derivatives on the aromatic rings, such as dihydroxybenzoic acids, or oxidation at the benzylic position.[9]

Q3: Why is a forced degradation study necessary for this compound in a developmental context?

A3: Forced degradation, or stress testing, is a critical component of pharmaceutical development mandated by regulatory bodies like the ICH.[10] The objectives are multi-faceted:

  • Elucidate Degradation Pathways: It helps to establish the intrinsic stability of the molecule and understand how it degrades under various environmental stresses.[11]

  • Identify Potential Impurities: It generates degradation products that could potentially form during manufacturing, shipping, or long-term storage.

  • Develop Stability-Indicating Methods: The primary goal is to develop and validate analytical methods (typically HPLC) that can separate the parent drug from all potential degradation products, ensuring the method is "stability-indicating."[7] This is essential for accurate shelf-life determination and quality control.

Section 2: Experimental Design & Troubleshooting Guide

This section provides practical advice for setting up your experiments and resolving common issues.

Problem / Question Potential Cause(s) Recommended Action(s) & Scientific Rationale
"My hydrolytic study (acid/base) shows little to no degradation after 24 hours." 1. Conditions are too mild. 2. Poor solubility of the compound in the aqueous medium.1. Increase Stress: Incrementally increase the concentration of the acid/base (e.g., from 0.1 M to 1.0 M HCl or NaOH), raise the temperature (e.g., from 60°C to 80°C), or extend the duration.[12] Ester hydrolysis kinetics are highly dependent on pH and temperature.[1] 2. Improve Solubility: Add a co-solvent like acetonitrile or methanol to the stress medium to ensure the compound is fully dissolved and accessible to the hydrolytic agent. Ensure the co-solvent is inert under the test conditions.
"My thermal degradation study produced a complex chromatogram with many small peaks." High-temperature degradation of brominated aromatics is often non-specific and can generate numerous byproducts through various radical and condensation reactions.[5][13]Refine Conditions: Lower the temperature and use a time-course study (e.g., sample at 2, 8, 24, and 48 hours) to identify the primary, initial degradants before they convert to secondary products. Consider conducting the experiment under an inert nitrogen atmosphere to differentiate between pure thermal degradation (pyrolysis) and thermo-oxidative pathways.
"I achieved over 20% degradation in my first time point." The stress conditions are too harsh, leading to excessive degradation that may not be relevant to real-world stability and can complicate analytical method development.[12]Reduce Stress: Immediately decrease the intensity of the stressor. For hydrolysis, reduce the acid/base concentration or temperature. For photolysis, reduce the exposure time or light intensity. The goal of forced degradation is to achieve a target degradation of 5-20% to adequately challenge the analytical method without destroying the parent peak.[7]
"How do I know if my analytical method is truly 'stability-indicating'?" The method has not been sufficiently challenged to prove it can separate all relevant degradants from the main compound.Perform Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity across the parent and degradant peaks in all stressed samples. The spectra should be consistent across the peak. This provides confidence that no co-eluting impurities are hidden.[14] Mass balance calculations, where the sum of the parent peak and all degradant peaks accounts for nearly 100% of the initial parent concentration, also support the method's validity.[15]

Section 3: Key Experimental Protocols

These protocols provide a validated starting point for your investigations.

Protocol 1: Forced Degradation Study Execution

This protocol outlines the steps for subjecting this compound to various stress conditions.

1. Stock Solution Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a 50:50 acetonitrile:water mixture) at a concentration of approximately 1 mg/mL.[12] The choice of solvent is critical to ensure complete dissolution.

2. Application of Stress Conditions:

  • For each condition, transfer an aliquot of the stock solution to a separate vial. Use the parameters in the table below as a starting point. A "control" or "time-zero" sample should be prepared by diluting the stock solution to the final concentration without applying stress and analyzing it immediately.

Table 1: Recommended Starting Conditions for Forced Degradation

Stress ConditionReagent / ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HCl60 °C24 hours
Base Hydrolysis 0.1 M NaOHRoom Temp4 hours
Oxidation 3% H₂O₂Room Temp24 hours
Thermal Solid State80 °C48 hours
Photolytic ICH Q1B Option 2AmbientAs per ICH

Scientific Rationale: These conditions are standard starting points in the pharmaceutical industry designed to induce detectable degradation without being overly aggressive.[7][12] Base hydrolysis is often much faster than acid hydrolysis for esters, hence the milder conditions.

3. Sample Quenching and Preparation:

  • After the specified duration, cool the vials to room temperature.

  • Crucially, quench the reactions to prevent further degradation. For the acid-stressed sample, neutralize it with an equivalent amount of NaOH. For the base-stressed sample, neutralize with HCl.

  • Dilute all samples (including the control and stressed samples) with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).

  • Filter the samples through a 0.45 µm syringe filter if any precipitation is observed.

4. Analysis:

  • Analyze the samples immediately using a developed stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating RP-HPLC Method

This protocol provides a workflow for developing a robust analytical method.

1. Initial Column and Mobile Phase Selection:

  • Column: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). This is a versatile choice for separating non-polar to moderately polar aromatic compounds.[14]

  • Mobile Phase A: 0.1% Phosphoric Acid or Formic Acid in Water. The acidic modifier is critical for protonating salicylic acid and ensuring good peak shape.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Detector: UV detector set at a wavelength where both the parent and expected degradants have reasonable absorbance (e.g., 230 nm or 276 nm).[9] A PDA detector is highly recommended to monitor peak purity.

2. Gradient Development:

  • Begin with a broad scouting gradient (e.g., 5% to 95% B over 30 minutes) to elute all compounds.

  • Inject a mixture of all stressed samples to create a "cocktail" chromatogram showing the parent compound and all generated degradants.

  • Optimize the gradient to ensure baseline resolution (>1.5) between the parent peak and the closest eluting impurity. Adjust the gradient slope and duration to improve separation.

3. System Suitability Testing (SST):

  • Before running samples, perform SST by injecting a standard solution at least five times.

  • Key SST parameters include:

    • Tailing Factor: Should be ≤ 2.0 for the parent peak.
    • Theoretical Plates: Should be > 2000.
    • %RSD for Peak Area and Retention Time: Should be < 2.0%.
  • Rationale: SST ensures that the chromatographic system is performing adequately and is capable of generating reliable and reproducible data.[16]

Section 4: Analytical Characterization - FAQs & Troubleshooting

This section focuses on issues related to the analysis and identification of degradation products.

Q1: My HPLC chromatogram shows severe peak tailing for what I believe is the salicylic acid degradant. What is the cause?

A1: Salicylic acid contains a carboxylic acid group which can interact with residual, un-endcapped silanols on the silica-based column packing material, causing peak tailing.

  • Solution: Ensure your mobile phase is sufficiently acidic (pH 2.5-3.0) by using an acid modifier like phosphoric or formic acid. At this pH, the carboxyl group is fully protonated (non-ionized), minimizing secondary interactions with the stationary phase and resulting in a much sharper, more symmetrical peak.[17]

Q2: How can I definitively confirm the presence of a bromine atom in an unknown degradation product using mass spectrometry (MS)?

A2: The presence of a single bromine atom provides a highly characteristic isotopic signature in the mass spectrum. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.

  • Solution: In the mass spectrum of your impurity, look for a pair of peaks for the molecular ion (M⁺) that are two mass units apart (M⁺ and M+2) and have nearly identical intensities (a ~1:1 ratio).[18] This doublet pattern is a definitive fingerprint for a monobrominated compound.

Q3: I am observing "ghost peaks" in my gradient HPLC run. What are they and how do I eliminate them?

A3: Ghost peaks are spurious peaks that appear in a chromatogram but are not present in the injected sample. They are often caused by contaminants in the mobile phase or carryover from previous injections.

  • Solution:

    • Use High-Purity Solvents: Always use HPLC-grade solvents and freshly prepared mobile phases.[19]

    • Clean the System: Flush the system, including the injector and tubing, with a strong solvent like isopropanol.

    • Run a Blank Gradient: Run the gradient program with no injection. If the ghost peaks are still present, the contamination is in your mobile phase or system. If they disappear, the source is carryover from the sample or autosampler wash solvent.[17]

Section 5: Visualizations of Pathways and Workflows

Diagram 1: Predicted Degradation Pathways

G cluster_main Degradation of this compound cluster_products Primary Degradation Products Parent (4-Bromophenyl)methyl 2-hydroxybenzoate SA Salicylic Acid Parent->SA Hydrolysis (Acid/Base) BPM (4-bromophenyl)methanol Parent->BPM Hydrolysis (Acid/Base) Debrom Debrominated Species Parent->Debrom Photolysis / Thermal Oxid Oxidized/Hydroxylated Species Parent->Oxid Oxidation

Caption: Predicted primary degradation pathways and resulting products.

Diagram 2: Experimental Workflow for Forced Degradation

G start Prepare 1 mg/mL Stock Solution stress Apply Stress Condition (Acid, Base, Heat, Light, Oxid.) start->stress quench Quench Reaction & Neutralize stress->quench dilute Dilute to Final Conc. with Mobile Phase quench->dilute analyze Analyze via Stability-Indicating HPLC-UV/MS Method dilute->analyze interpret Data Interpretation: - Identify Degradants - Calculate Mass Balance - Assess Peak Purity analyze->interpret end Elucidate Pathway interpret->end

Caption: A typical experimental workflow for a forced degradation study.

References

  • Alsante, K. M., et al. (2011). Forced Degradation Studies: Regulatory Considerations and Implementation. Available at: [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Available at: [Link]

  • Klick, S., et al. (2005). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology. Available at: [Link]

  • de Oliveira, M. A., et al. (2016). Impurities and Forced Degradation Studies: A Review. Bentham Science Publishers. Available at: [Link]

  • Ferdous, A. J., et al. (1991). 1H NMR as an analytical tool for the investigation of hydrolysis rates. Journal of Pharmacy and Pharmacology. Available at: [Link]

  • Hoh, E., & Hites, R. A. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. Springer. Available at: [Link]

  • IJSDR. (2021). Force Degradation for Pharmaceuticals: A Review. International Journal of Scientific Development and Research. Available at: [Link]

  • Altarawneh, M., & Dlugogorski, B. Z. (2014). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Progress in Energy and Combustion Science. Available at: [Link]

  • Li, Y., et al. (2015). Local environment-dependent kinetics of ester hydrolysis revealed by direct 1H NMR measurement of degrading hydrogels. Request PDF on ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Available at: [Link]

  • Van Gompel, J. A., & Hill, J. W. (1988). Kinetics of the hydrolysis of orthoesters: A general acid-catalyzed reaction. Journal of Chemical Education. Available at: [Link]

  • ECHA. (2024). Investigation report on aromatic brominated flame retardants. Available at: [Link]

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  • Font, R., et al. (2017). Emissions of brominated compounds and polycyclic aromatic hydrocarbons during pyrolysis of E-waste debrominated in subcritical water. Chemosphere. Available at: [Link]

  • Antoš, K., & Sedlář, J. (1998). Influence of brominated flame retardant thermal decomposition products on HALS. Polymer Degradation and Stability. Available at: [Link]

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  • Suárez-Castillo, O. R., et al. (2009). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. ARKIVOC. Available at: [Link]

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Technical Support Center: A Guide to Scaling Up the Synthesis of (4-Bromophenyl)methyl 2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, chemists, and process development professionals involved in the synthesis of (4-Bromophenyl)methyl 2-hydroxybenzoate. We will explore the critical parameters, potential challenges, and troubleshooting strategies necessary for successfully scaling this synthesis from the benchtop to larger-scale production. Our focus is on providing practical, field-proven insights grounded in established chemical principles to ensure a robust and reproducible process.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the synthesis of this compound, establishing a solid foundation for process scale-up.

Q1: What is the most common and scalable synthetic route for this compound?

A1: The most robust and widely adopted method for synthesizing this and similar esters is a variation of the Williamson ether synthesis.[1] This pathway involves the reaction of a salicylate salt (like sodium salicylate) with an alkyl halide (4-bromobenzyl bromide or chloride). It proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2] An alternative, the Fischer-Speier esterification, involves reacting salicylic acid directly with 4-bromobenzyl alcohol using a strong acid catalyst like sulfuric acid.[3][4]

Q2: Why is the Williamson-type synthesis generally preferred over Fischer esterification for this specific molecule, especially during scale-up?

A2: The Williamson-type synthesis is often favored for several key reasons:

  • Milder Conditions: It avoids the use of highly corrosive concentrated sulfuric acid, which can lead to charring and other side reactions at scale.[5]

  • Irreversible Reaction: The reaction is essentially irreversible, unlike the equilibrium-limited Fischer esterification, which often requires the removal of water to drive the reaction to completion.[3][5] This leads to higher potential conversions and yields.

  • High Selectivity: The reaction is highly selective for O-alkylation when using a primary benzylic halide like 4-bromobenzyl bromide, which is an excellent substrate for SN2 reactions.[6]

Q3: What are the most critical parameters to control during the scale-up of this synthesis?

A3: Success in scaling up hinges on the strict control of several parameters:

  • Anhydrous Conditions: The nucleophile (salicylate anion) is a strong base and will readily react with any available protons, especially from water. Water contamination will consume the nucleophile and reduce yield.

  • Solvent Choice: Polar aprotic solvents such as Dimethylformamide (DMF), Acetonitrile (MeCN), or Acetone are ideal. They effectively dissolve the salicylate salt and promote a fast SN2 reaction rate without solvating the nucleophile excessively.[1][2]

  • Temperature Control: While heat is required to drive the reaction, excessive temperatures can favor side reactions. Precise temperature control is crucial to prevent runaway reactions and ensure product quality.

  • Stoichiometry: A slight excess of the alkylating agent (4-bromobenzyl bromide) can be used to ensure complete consumption of the more valuable salicylate, but a large excess can complicate purification.

Q4: How can the progress of the reaction be effectively monitored?

A4: Reaction monitoring is critical to determine the endpoint and avoid the formation of impurities from over-reaction. The most common methods are:

  • Thin-Layer Chromatography (TLC): A simple, rapid technique to qualitatively observe the disappearance of starting materials and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): These quantitative techniques provide precise information on the conversion rate and the presence of any side products.[7] A stable internal standard is recommended for accurate quantification.

Troubleshooting Guide

This section is designed to help you diagnose and resolve specific issues that may arise during your scale-up experiments.

Problem 1: Low or No Product Formation

  • Possible Cause 1: Presence of Water in Reagents or Solvents.

    • Diagnosis: The salicylate salt is not fully dissolving, or the reaction fails to initiate even at the correct temperature.

    • Solution: Ensure all reagents and solvents are rigorously dried. Use commercially available anhydrous solvents or dry them using standard laboratory procedures (e.g., molecular sieves). If preparing the sodium salicylate in situ from salicylic acid and a base like sodium hydride (NaH), ensure the salicylic acid is dry.

  • Possible Cause 2: Ineffective Nucleophile.

    • Diagnosis: TLC or HPLC analysis shows only unreacted starting materials.

    • Solution: If using pre-made sodium salicylate, verify its quality and ensure it is a fine, dry powder. If generating the nucleophile in situ with a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH), ensure the base is fresh and added in the correct stoichiometric amount (at least one full equivalent to deprotonate the phenolic hydroxyl).

  • Possible Cause 3: Insufficient Reaction Temperature or Time.

    • Diagnosis: The reaction starts but proceeds very slowly or stalls before completion.

    • Solution: The reaction typically requires heating. Refer to the table below for recommended starting points. If the reaction is slow, consider incrementally increasing the temperature by 10 °C or extending the reaction time. Continue to monitor by TLC or HPLC to track progress.

  • Possible Cause 4: Poor Choice of Alkyl Halide Leaving Group.

    • Diagnosis: The reaction is sluggish compared to literature reports.

    • Solution: The reactivity order for the halide is I > Br > Cl. 4-bromobenzyl bromide is an excellent substrate. If using 4-bromobenzyl chloride, the reaction may require more forcing conditions (higher temperature, longer time) or the addition of a catalytic amount of sodium iodide (NaI) to facilitate an in situ Finkelstein reaction, converting the chloride to the more reactive iodide.

Problem 2: Product Decomposes or is Lost During Workup

  • Possible Cause: Ester Hydrolysis.

    • Diagnosis: The final isolated yield is significantly lower than what was indicated by in-process monitoring (TLC/HPLC). You may also observe the reappearance of salicylic acid in your final product analysis.[8]

    • Solution: The ester linkage is susceptible to hydrolysis under both acidic and basic conditions.[9][10] During the aqueous workup, take the following precautions:

      • Perform all aqueous washes with ice-cold solutions to slow the rate of hydrolysis.[9]

      • Use a mild base, such as a cold, saturated sodium bicarbonate (NaHCO₃) solution, to neutralize any unreacted acidic starting material. Avoid strong bases like NaOH or KOH , which will rapidly saponify (hydrolyze) the ester.[9]

      • Minimize the contact time between the organic layer containing your product and the aqueous layers. Do not let the phases sit in the separatory funnel for extended periods.

Problem 3: Final Product is Impure

  • Possible Cause 1: Unreacted Starting Materials.

    • Diagnosis: TLC, NMR, or HPLC analysis of the crude product shows the presence of salicylic acid and/or 4-bromobenzyl bromide.

    • Solution: This indicates an incomplete reaction. First, re-optimize the reaction conditions (time, temperature). For purification, recrystallization is often effective. A mixed solvent system, such as ethanol/water or ethyl acetate/heptane, is a good starting point for developing a scalable crystallization procedure.

  • Possible Cause 2: Formation of an Alkene by-product.

    • Diagnosis: Although less common for primary benzylic halides, a competing E2 elimination reaction can occur, especially with a sterically hindered or overly strong base.[2] This would produce 4-vinylbromobenzene.

    • Solution: Ensure your base is appropriate (e.g., K₂CO₃ is generally preferred over bulky alkoxides for this reason). Avoid excessively high reaction temperatures, which can favor elimination over substitution.[2]

Experimental Protocols & Data

Recommended Reaction Parameters

The following table provides starting parameters for the synthesis. Optimization may be required based on the specific scale and equipment used.

ParameterRecommended ConditionRationale & Scientific Insight
Nucleophile Sodium SalicylatePre-formed and dried salt is convenient and reliable. Can also be formed in situ.
Electrophile 4-Bromobenzyl BromideHighly reactive SN2 substrate. The chloride analogue is usable but slower.[6]
Molar Ratio 1.0 : 1.1 (Salicylate : Halide)A slight excess of the halide ensures full conversion of the salicylate.
Solvent Anhydrous DMF or AcetonitrilePolar aprotic solvents accelerate SN2 reactions.[2] DMF offers excellent solubility for the salt.
Base (if in situ) Anhydrous K₂CO₃A mild, inexpensive base suitable for large-scale operations.
Temperature 60 - 80 °CProvides sufficient energy to overcome the activation barrier without promoting significant side reactions.
Reaction Time 4 - 12 hoursMonitor by TLC/HPLC for completion.
Protocol 1: Synthesis of this compound (100g Scale)
  • Reagent Preparation: To a 2L jacketed reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add anhydrous sodium salicylate (67.2 g, 0.42 mol).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF, 800 mL).

  • Reaction Initiation: Begin stirring and heat the mixture to 70 °C. In a separate flask, dissolve 4-bromobenzyl bromide (100 g, 0.40 mol) in anhydrous DMF (200 mL).

  • Substrate Addition: Slowly add the 4-bromobenzyl bromide solution to the reactor over 30 minutes, maintaining the internal temperature at 70-75 °C.

  • Reaction Monitoring: Hold the reaction mixture at 75 °C. Monitor the reaction progress every hour using TLC (e.g., 4:1 Hexane:Ethyl Acetate). The reaction is complete when the sodium salicylate spot is no longer visible.

  • Cooling: Once complete, cool the reaction mixture to room temperature.

Protocol 2: Workup and Purification
  • Quenching: Slowly pour the reaction mixture into a larger vessel containing 2L of ice-cold deionized water with vigorous stirring. A white solid should precipitate.

  • Filtration: Filter the crude product using a Buchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 500 mL) to remove DMF and salts.

  • Drying: Dry the crude product in a vacuum oven at 50 °C until a constant weight is achieved.

  • Recrystallization: Transfer the dried crude solid to a suitable flask. Add hot ethanol until the solid just dissolves. Slowly add water until the solution becomes cloudy. Re-heat gently until the solution is clear again, then allow it to cool slowly to room temperature, and finally in an ice bath to maximize crystal formation.

  • Final Isolation: Filter the purified crystals, wash with a small amount of cold 50:50 ethanol/water, and dry under vacuum to yield pure this compound.

Visualizations

Reaction Mechanism

SN2_Mechanism cluster_reactants Reactants cluster_product Product Salicylate Sodium Salicylate Anion (Nucleophile) Product (4-Bromophenyl)methyl 2-hydroxybenzoate Salicylate->Product SN2 Attack AlkylHalide 4-Bromobenzyl Bromide (Electrophile) AlkylHalide->Product

Caption: SN2 mechanism for the synthesis.

General Scale-Up Workflow

Scale_Up_Workflow Start Start: Reagent & Solvent Preparation Reactor Step 1: Charge Reactor & Heat Start->Reactor Addition Step 2: Controlled Addition of Electrophile Reactor->Addition Reaction Step 3: Reaction Monitoring (TLC/HPLC) Addition->Reaction Workup Step 4: Quench & Product Precipitation Reaction->Workup Purification Step 5: Filtration & Recrystallization Workup->Purification Analysis Step 6: Final Product Analysis (QC) Purification->Analysis End End: Packaging Analysis->End

Caption: A typical workflow for process scale-up.

Troubleshooting Decision Tree for Low Yield

Troubleshooting_Tree Start Low Yield Observed CheckTLC Analyze Crude Reaction Mixture (pre-workup) via TLC/HPLC Start->CheckTLC SM_Present Significant Starting Material Remains? CheckTLC->SM_Present SM_Cause Possible Causes: - Insufficient Time/Temp - Wet Reagents - Poor Base Activity SM_Present->SM_Cause Yes No_SM Reaction appears complete (No SMs detected) SM_Present->No_SM No Workup_Issue Investigate Workup Procedure No_SM->Workup_Issue Hydrolysis Potential Ester Hydrolysis: - Check pH of aqueous layers - Use cold washes - Minimize contact time Workup_Issue->Hydrolysis Yes

Caption: Diagnostic flowchart for low yield issues.

References

  • Ha, S-T., Yeap, G-Y., & Boey, P-L. (2012). 4-{[(4-Bromophenyl)imino]methyl}-3-hydroxyphenyl 4-(Hexadecanoyloxy)benzoate. Molbank, M755. [Link]

  • Reddit r/Chempros. (2025). Why are my ester hydrolysis not working. [Link]

  • Ha, S-T., Yeap, G-Y., & Boey, P-L. (2012). 4-{[(4-Bromophenyl)imino]methyl}-3-hydroxyphenyl 4-(Hexadecanoyloxy)benzoate. MDPI. [Link]

  • Jiménez-Díaz, I., et al. (2013). Simultaneous determination of the UV-filters benzyl salicylate... in human placental tissue by LC-MS/MS. PubMed. [Link]

  • Ataman Kimya. BENZYL SALICYLATE. [Link]

  • ChemTalk. (2022). Williamson Ether Synthesis. [Link]

  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]

  • Komali Mam. (2020). 4 Simple Tricks to solve Esterification questions from organic chemistry without any mechanisms. YouTube. [Link]

  • Pratap, S. R., et al. (2018). Simplistic transesterification approach for the synthesis of benzyl salicylate over honeycomb monoliths coated with modified forms of zirconia as catalysts: Kinetics. ResearchGate. [Link]

  • D'Amelia, R. P., et al. (2021). Compositional Analysis of Short-chain Alkyl (C1-C4) Salicylate Ester Mixtures by Various Quantitative Analytical Techniques. Science and Education Publishing. [Link]

  • ResearchGate. (2025). Homogeneous System for the Synthesis of Benzyl Salicylate. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Scribd. Esterification of Salicylic Acid. [Link]

Sources

Validation & Comparative

Technical Comparison Guide: Spectroscopic Characterization of (4-Bromophenyl)methyl 2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

(4-Bromophenyl)methyl 2-hydroxybenzoate (also known as 4-bromobenzyl salicylate) represents a critical structural motif in medicinal chemistry, serving as a halogenated analog of the common UV-absorber and fragrance fixative, Benzyl Salicylate .

In drug development, this molecule is frequently employed to study halogen bonding interactions in protein active sites or as a heavy-atom derivative for X-ray crystallographic phasing. However, its structural similarity to the non-halogenated parent compound can lead to analytical ambiguity.

This guide provides a definitive spectroscopic comparison between the target molecule and its primary alternative, Benzyl Salicylate. It establishes a self-validating analytical workflow to confirm identity, purity, and structural integrity.

The Core Comparison
FeatureTarget: this compoundAlternative: Benzyl Salicylate
Molecular Weight 307.14 g/mol 228.25 g/mol
Key Structural Difference Para-bromo substituent on benzyl ringUnsubstituted benzyl ring
Primary Application Crystallographic phasing, Halogen-bonding studiesFragrance, UV absorption, Plasticizer
Analytical Challenge Distinguishing aromatic splitting patternsOverlapping aromatic multiplets

Structural Analysis & Theoretical Basis

The spectroscopic behavior of 4-bromobenzyl salicylate is governed by two dominant electronic features:

  • The Salicylate Core: An intramolecular hydrogen bond between the phenolic hydroxyl and the ester carbonyl creates a pseudo-six-membered ring. This locks the conformation and deshields the phenolic proton.

  • The 4-Bromobenzyl Moiety: The bromine atom exerts a weak inductive withdrawing effect (

    
    ) but, more importantly, breaks the magnetic symmetry of the benzyl ring, converting a complex multiplet into a distinct AA'BB' system.
    
Diagram 1: Analytical Characterization Workflow

The following flowchart outlines the logical progression for validating the synthesis and characterization of the target molecule.

CharacterizationWorkflow Start Crude Synthesis Product (4-Bromobenzyl Salicylate) TLC TLC Screening (Hexane/EtOAc 8:2) Start->TLC Purification Flash Column Chromatography (Silica Gel) TLC->Purification Rf ~0.6 Pure Isolated Solid Purification->Pure NMR 1H NMR Analysis (DMSO-d6) Pure->NMR Structural backbone MS Mass Spectrometry (EI/ESI) Pure->MS Isotopic pattern IR FT-IR Spectroscopy Pure->IR Functional groups Decision Data Validation NMR->Decision MS->Decision IR->Decision Report Final Characterization Report Decision->Report Confirmed

Caption: Step-by-step workflow for the isolation and multi-modal spectroscopic validation of 4-bromobenzyl salicylate.

Comparative Spectroscopic Performance

A. Nuclear Magnetic Resonance ( H NMR)

This is the most reliable method for distinguishing the target from Benzyl Salicylate.

  • Benzyl Salicylate (Alternative): The benzyl aromatic protons (

    
    7.3-7.4 ppm) appear as a broad, overlapping multiplet because the chemical environments of the ortho, meta, and para protons are similar.
    
  • 4-Bromobenzyl Salicylate (Target): The para-bromo substitution creates symmetry. The benzyl ring protons split into two distinct doublets (an AA'BB' system) with a coupling constant

    
     Hz.
    

Experimental Data Summary (


H NMR, 400 MHz, DMSO-

):
MoietyProton TypeTarget: 4-Br-Benzyl Salicylate (

ppm)
Alt: Benzyl Salicylate (

ppm)
Mechanistic Insight
Phenol Ar-OH10.65 (s) 10.60 (s)Deshielded by intramolecular H-bond to C=O.
Linker -O-CH2-Ar5.35 (s) 5.32 (s)Slight downfield shift in target due to distant Br inductive effect.
Salicylate Ring Ar-H (C3-C6)6.9 - 7.9 (m) 6.9 - 7.9 (m)Unchanged; the acid moiety is identical.
Benzyl Ring Ar-H (Ortho)7.45 (d, J=8.5 Hz) 7.30 - 7.45 (m)CRITICAL DIFFERENTIATOR: AA'BB' pattern vs. Multiplet.
Benzyl Ring Ar-H (Meta)7.60 (d, J=8.5 Hz) 7.30 - 7.45 (m)Deshielded by ortho-Bromine.
B. Mass Spectrometry (MS)

Mass spectrometry provides the "smoking gun" verification through isotopic abundance.

  • Target (4-Br): Bromine exists as isotopes

    
    Br and 
    
    
    
    Br in a nearly 1:1 ratio. The molecular ion (
    
    
    ) will appear as a "doublet" separated by 2 mass units (
    
    
    306 and 308).
  • Alternative (Benzyl): Shows a single dominant molecular ion (

    
    ) at 
    
    
    
    228.

Fragmentation Pathway: Both molecules undergo a McLafferty-like rearrangement or simple cleavage to form a tropylium-type ion.

  • Benzyl Salicylate: Yields the Tropylium ion (

    
    ) at 
    
    
    
    91
    .
  • 4-Br-Benzyl Salicylate: Yields the Bromotropylium ion (

    
    ) at 
    
    
    
    169 and 171
    .
Diagram 2: Mass Spec Fragmentation Logic

MS_Fragmentation MolIon Molecular Ion (M+) m/z 306/308 (1:1) Cleavage Ester Bond Cleavage MolIon->Cleavage SalFrag Salicyloyl Ion m/z 121 Cleavage->SalFrag Loss of O-CH2-ArBr BenzylFrag 4-Bromobenzyl Cation m/z 169/171 Cleavage->BenzylFrag Loss of Salicylate Tropylium Bromotropylium Ion (Rearrangement) m/z 169/171 BenzylFrag->Tropylium Ring Expansion

Caption: Predicted fragmentation pathway showing the characteristic isotopic doublet retention in the tropylium derivative.

C. Infrared Spectroscopy (FT-IR)

IR is less specific for distinguishing the two but confirms the functional class.

  • Carbonyl (

    
    ):  Both show a shift to lower wavenumbers (
    
    
    
    1675 cm
    
    
    ) compared to non-H-bonded esters (
    
    
    1720 cm
    
    
    ) due to the intramolecular hydrogen bond [1].
  • C-Br Stretch: The target displays a characteristic absorption in the fingerprint region at 500–600 cm

    
     , absent in Benzyl Salicylate.
    

Experimental Protocols

Protocol A: Synthesis of this compound

Rationale: Direct esterification using DCC is preferred over acid chloride methods to prevent polymerization or side reactions with the phenolic hydroxyl.

  • Reagents: Salicylic acid (1.0 eq), 4-Bromobenzyl alcohol (1.0 eq), DCC (1.1 eq), DMAP (0.1 eq), Dichloromethane (DCM, anhydrous).

  • Procedure:

    • Dissolve Salicylic acid (1.38 g, 10 mmol) and 4-Bromobenzyl alcohol (1.87 g, 10 mmol) in 50 mL DCM at 0°C.

    • Add DMAP (122 mg).

    • Dropwise add DCC (2.27 g, 11 mmol) dissolved in DCM.

    • Stir at 0°C for 1 hour, then warm to room temperature and stir overnight (12h).

  • Workup: Filter off the precipitated dicyclohexylurea (DCU). Wash the filtrate with 1N HCl (2x), saturated

    
     (2x), and brine. Dry over 
    
    
    
    .[1]
  • Purification: Concentrate in vacuo. Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane:Ethyl Acetate 9:1).

Protocol B: Sample Preparation for Spectroscopy
  • NMR: Dissolve ~10 mg of purified solid in 0.6 mL

    
     or DMSO-
    
    
    
    . (DMSO is preferred to clearly see the phenolic proton which might exchange in wet chloroform).
  • UV-Vis: Prepare a

    
     M solution in Methanol. Expect 
    
    
    
    at ~305 nm (Salicylate band).

References

  • Jadrijević-Mladar Takač, M., & Vikić-Topić, D. (2004).[2][3][4] FT-IR and NMR spectroscopic studies of salicylic acid derivatives. Acta Pharmaceutica, 54(3), 177–191.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.
  • NIST Chemistry WebBook. Mass Spectrum of Benzyl Salicylate. Standard Reference Data.

  • Sigma-Aldrich. Product Specification: this compound.[5][6]

Sources

Structural Validation Guide: (4-Bromophenyl)methyl 2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous structural validation framework for (4-Bromophenyl)methyl 2-hydroxybenzoate (also known as 4-Bromobenzyl salicylate).

As a Senior Application Scientist, I have structured this not merely as a list of data, but as a comparative analytical strategy. This approach prioritizes causality —explaining why specific signals confirm the structure and how to rule out common synthetic impurities.

Executive Summary & Molecule Profile

Target Molecule: this compound Molecular Formula: C₁₄H₁₁BrO₃ Molecular Weight: 307.14 g/mol Significance: Unlike the standard Benzyl Salicylate (a common UV absorber and fragrance fixative), this 4-bromo derivative serves as a critical functionalizable scaffold . The bromine atom provides an orthogonal handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing researchers to append complex pharmacophores to the salicylate core.

The Validation Challenge

The primary challenge in confirming this structure is distinguishing the target ester from its precursors (4-bromobenzyl alcohol/bromide) and potential byproducts (O-alkylated ethers). A single technique is often insufficient; therefore, this guide compares and integrates multiple orthogonal methods.

Comparative Analysis of Validation Methods

The following table objectively compares the "performance" of analytical techniques in the specific context of validating this salicylate derivative.

TechniquePerformance Score (1-5)Primary UtilityLimitations
¹H NMR 5/5 (Gold Standard) Definitive confirmation of the ester linkage via the benzylic

shift and the intramolecular H-bond of the phenol.
Requires ~5-10 mg sample; cannot easily detect trace inorganic salts.
HRMS (ESI) 4/5 Confirms molecular formula and the presence of Bromine via the characteristic 1:1 isotope ratio (

).
Does not distinguish between regioisomers (e.g., O-alkylation vs. C-alkylation).
FTIR 3/5 Rapid confirmation of the ester carbonyl (

) vs. the acid precursor.
Spectral overlap in the fingerprint region makes it poor for detecting minor organic impurities.
HPLC-UV 4/5 Purity quantification. Distinguishes the product from unreacted 4-bromobenzyl bromide based on retention time.Requires a reference standard for absolute identification; structural data is inferred, not direct.

Synthesis Context & Impurity Profiling

To validate a structure, one must understand what else could be present. The standard synthesis involves a nucleophilic substitution:

  • Reactants: Salicylic Acid (or Sodium Salicylate) + 4-Bromobenzyl Bromide.

  • Catalyst/Base:

    
     or 
    
    
    
    in DMF/Acetone.

Critical Impurities to Rule Out:

  • Unreacted 4-Bromobenzyl Bromide: Highly distinct in NMR (benzylic shift).

  • O-Alkylated Ether: If the phenol reacts instead of the carboxylate (less likely with proper base control, but possible).

  • Salicylic Acid: If coupling fails.

Visualization: Synthesis & Impurity Logic

SynthesisLogic Reactants Salicylate + 4-Br-Benzyl Bromide Reaction Nucleophilic Substitution (Base Promoted) Reactants->Reaction Target Target Ester (C-O Coupling) Reaction->Target Major Path Byproduct Ether Byproduct (Phenolic O-Alkylation) Reaction->Byproduct Side Reaction Impurity Unreacted Bromide Reaction->Impurity Incomplete

Caption: Logical flow of synthesis identifying the target ester versus potential ether byproducts and unreacted starting material.

Detailed Validation Protocol

Protocol A: ¹H NMR Structural Confirmation

Objective: Confirm the ester linkage and the integrity of the bromine handle. Solvent:


 (Chloroform-d) is preferred to observe the phenolic proton.
Step-by-Step Analysis:
  • The "Diagnostic" Phenolic Proton (~10.5 - 11.0 ppm):

    • Observation: Look for a sharp singlet downfield.

    • Causality: This proton is involved in a strong intramolecular hydrogen bond with the ester carbonyl.

    • Self-Validation: If this peak is absent or shifted to ~5-6 ppm (broad), you have likely alkylated the phenol (Ether Byproduct) or the sample is wet.

  • The Benzylic "Linker" (~5.3 - 5.4 ppm):

    • Observation: A sharp singlet integrating to 2H.

    • Comparison:

      • Target Ester: ~5.35 ppm (Deshielded by Ester Oxygen).

      • Unreacted 4-Bromobenzyl Bromide: ~4.45 ppm .

      • Unreacted 4-Bromobenzyl Alcohol: ~4.60 ppm .

  • The Aromatic Region (6.8 - 8.0 ppm):

    • Salicylate Ring: Look for 4 protons. A doublet (dd) at ~7.9 ppm (H-6, ortho to carbonyl) is distinct.

    • Bromobenzyl Ring: Look for an

      
       system (two doublets) centered around 7.3 - 7.5 ppm. The symmetry of these peaks confirms the para-substitution of the bromine.
      
Protocol B: HRMS (High-Resolution Mass Spectrometry)

Objective: Confirm elemental composition and halogen presence.

  • Ionization: ESI+ (Electrospray Ionization, Positive mode).

  • Target Mass: Calculate

    
     or 
    
    
    
    .
    • Exact Mass (

      
      ): 305.989 (Neutral) 
      
      
      
      Look for adducts.
  • The Isotope Pattern (Crucial):

    • Bromine exists as

      
       and 
      
      
      
      in a roughly 1:1 ratio.
    • Validation: You must observe two peaks of nearly equal intensity separated by 2 mass units (

      
       and 
      
      
      
      ).
    • Failure Mode: If the

      
       peak is missing or <5% intensity, the bromine is absent (wrong molecule).
      
Protocol C: FTIR Spectroscopy

Objective: Rapid functional group verification.

  • Carbonyl Region (1650 - 1750 cm⁻¹):

    • Salicylate esters often show a carbonyl stretch at a slightly lower frequency (~1670-1680 cm⁻¹ ) compared to non-H-bonded esters due to the intramolecular hydrogen bonding with the phenol.

    • Contrast: Unreacted Salicylic acid would show a broad O-H stretch (3300-2500 cm⁻¹) which should be absent in the purified ester (except for the sharp phenolic OH).

Decision Tree for Researchers

Use this workflow to validate your sample efficiently.

AnalyticalWorkflow Start Crude Product Isolated NMR Run 1H NMR (CDCl3) Start->NMR CheckOH Is Phenolic OH present (>10.5 ppm)? NMR->CheckOH CheckCH2 Check Benzylic CH2 Shift CheckOH->CheckCH2 Yes EtherError STOP: O-Alkylated Product (Ether formed) CheckOH->EtherError No StartMatError STOP: Unreacted Bromide (Shift ~4.5 ppm) CheckCH2->StartMatError < 4.8 ppm ValidStructure Structure Validated: This compound CheckCH2->ValidStructure ~ 5.3 ppm

Caption: Analytical decision tree for confirming the structure based on 1H NMR chemical shifts.

References

  • Sigma-Aldrich. this compound Product Information. Retrieved from .

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 68527 (4-Bromobenzyl bromide - Precursor Data). Retrieved from .

  • ChemicalBook. 4-Bromobenzyl salicylate Spectral Data & Synthesis Routes. Retrieved from .

  • SpectraBase. Proton NMR of Salicylate Derivatives. (General reference for salicylate ester shifts). Retrieved from .

  • Michigan State University. Table of Characteristic Proton NMR Shifts. (Reference for Benzylic/Ester substituent effects). Retrieved from .

Purity Assessment of (4-Bromophenyl)methyl 2-hydroxybenzoate: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates the purity assessment strategies for (4-Bromophenyl)methyl 2-hydroxybenzoate (also known as 4-bromobenzyl salicylate). As a bifunctional intermediate containing both a phenol ester and an aryl bromide, this molecule is a critical scaffold for Suzuki-Miyaura cross-coupling reactions.

The Core Finding: While HPLC-PDA remains the industry standard for impurity profiling (detecting trace hydrolysis products), 1H-qNMR (Quantitative NMR) is the superior method for potency assay (mass balance). This guide recommends a dual-method approach: qNMR for absolute quantification of the active ingredient and HPLC for monitoring specific synthetic byproducts.

Chemical Context & Impurity Logic

To design a valid purity assessment, one must understand the synthesis and degradation pathways. The target molecule is typically synthesized via esterification of salicylic acid with 4-bromobenzyl alcohol (or 4-bromobenzyl bromide).

Critical Impurities
  • Salicylic Acid: Result of incomplete reaction or hydrolysis. Highly polar; elutes early in Reverse Phase (RP) HPLC.

  • 4-Bromobenzyl Alcohol: Unreacted starting material.

  • Dicyclohexylurea (DCU): If Steglich esterification (DCC/DMAP) was used, urea byproducts are common contaminants.

Visualization: Synthesis & Impurity Origins

The following diagram maps the chemical lineage to the analytical detection method.

SynthesisPath Start1 Salicylic Acid Product (4-Bromophenyl)methyl 2-hydroxybenzoate Start1->Product Esterification Start2 4-Bromobenzyl Alcohol Start2->Product Reagent Coupling Agent (e.g., DCC/DMAP) Reagent->Product Impurity2 Impurity B: Urea Byproducts Reagent->Impurity2 Side Rxn Impurity1 Impurity A: Hydrolysis Product Product->Impurity1 Moisture/Acid

Figure 1: Synthetic pathway illustrating the origin of critical impurities (red/yellow) relative to the target product (green).

Comparative Analysis: HPLC vs. qNMR

The following table contrasts the two primary methodologies based on experimental performance for this specific salicylate ester.

FeatureMethod A: RP-HPLC (UV/PDA) Method B: 1H-qNMR
Primary Utility Impurity Profiling (Relative Purity %)Potency Assay (Absolute Purity wt%)
Specificity High (Separates structural isomers)High (Distinct chemical shifts)
Reference Standard Required (for accurate assay)Not Required (Uses Internal Standard)
Detection Basis Chromophore (UV absorption at ~305nm)Proton counting (Molar ratio)
Limit of Detection Excellent (<0.05%)Moderate (~0.1%)
Analysis Time 30–45 mins (Gradient)< 15 mins
Weakness Requires response factors for quantification; "blind" to non-UV active salts.Lower sensitivity for trace impurities; requires deuterated solvents.
Expert Insight: The "Response Factor" Trap

Relying solely on HPLC area-% is risky for this molecule. The 4-bromobenzyl moiety significantly alters the UV absorption cross-section compared to salicylic acid. Without a certified reference standard of the product to determine the Relative Response Factor (RRF), HPLC area-% will likely overestimate purity. qNMR is immune to this bias.

Experimental Protocols

Method A: RP-HPLC Protocol (Impurity Profiling)

Best for: Ensuring no unreacted salicylic acid remains.

System: Agilent 1200/1290 or equivalent with Photodiode Array (PDA). Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm). Rationale: The "end-capped" feature reduces peak tailing caused by the free phenol group on the salicylate.

Mobile Phase:

  • A: 0.1% Formic Acid in Water (Suppresses phenol ionization, sharpening peaks).

  • B: Acetonitrile (MeCN).[1]

Gradient Program:

  • 0-2 min: 5% B (Isocratic hold to elute polar Salicylic Acid).

  • 2-15 min: 5% → 95% B (Linear gradient).

  • 15-20 min: 95% B (Wash to elute highly lipophilic dimers).

  • 20-25 min: 5% B (Re-equilibration).

Detection:

  • Primary: 305 nm (Specific to Salicylate ester conjugation).

  • Secondary: 254 nm (General aromatic detection for the benzyl ring).

Method B: 1H-qNMR Protocol (Absolute Assay)

Best for: Establishing the "True" weight-percent purity for stoichiometry calculations.

Instrument: 400 MHz NMR or higher (e.g., Bruker Avance). Solvent: DMSO-d6 or CDCl3 (Ensure solubility; DMSO is preferred if free salicylic acid is present to prevent exchange broadening).

Internal Standard (IS): Maleic Acid (Traceable Grade).

  • Why Maleic Acid? It produces a sharp singlet at ~6.3 ppm, which sits cleanly in the "silent region" between the salicylate aromatic signals (6.8–8.0 ppm) and the benzylic methylene signal (~5.3 ppm).

Procedure:

  • Weighing: Accurately weigh ~20 mg of the sample (

    
    ) and ~10 mg of Maleic Acid (
    
    
    
    ) into the same vial. Use a microbalance with d=0.001 mg precision.
  • Dissolution: Add 0.6 mL DMSO-d6. Vortex until fully dissolved.

  • Acquisition Parameters (Crucial for Accuracy):

    • Pulse Angle: 90°.

    • Relaxation Delay (D1): 60 seconds . (Must be > 5

      
       T1. The aromatic protons have long relaxation times; insufficient D1 causes under-quantification).
      
    • Scans: 16 or 32.

    • Temperature: 298 K.

Calculation:



  • 
    : Integral area[2][3]
    
  • 
    : Number of protons (IS=2, Sample Benzylic 
    
    
    
    =2)
  • 
    : Molecular Weight (Sample=307.14, Maleic Acid=116.07)
    
  • 
    : Mass (mg)
    
  • 
    : Purity of Internal Standard
    

Decision Workflow

Use this logic gate to determine the appropriate analytical path for your development stage.

DecisionMatrix Start Start: Purity Assessment Q1 Is this a Reference Standard or First Synthesis? Start->Q1 Q2 Is this for routine Batch Release? Q1->Q2 No PathA Path A: qNMR Q1->PathA Yes PathB Path B: HPLC-UV Q2->PathB Yes Action1 Determine Absolute Assay (wt%) (No Response Factor needed) PathA->Action1 Action2 Check Impurity Profile (Detect unreacted Salicylic Acid) PathB->Action2 Action1->Action2 Validation Step

Figure 2: Workflow for selecting the analytical method based on the stage of drug development.

References

  • BenchChem Technical Support. (2025).[2][4] Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment. Retrieved from

  • Almac Group. (2024). QNMR – a modern alternative to HPLC for Pharmaceutical Assay.[5][6] Retrieved from

  • Bhat, S. et al. (2023). Head-to-Head Comparison of HPLC vs NMR for Quantitative Analysis. MDPI Molecules. Retrieved from

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Retrieved from

  • Sigma-Aldrich. (2026). Product Specification: this compound. Retrieved from

Sources

A Comparative Guide to the Synthesis of (4-Bromophenyl)methyl 2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Bromophenyl)methyl 2-hydroxybenzoate, also known as 4-bromobenzyl salicylate, is a salicylate ester of significant interest in medicinal chemistry and materials science. Its structural motif, combining a salicylic acid moiety with a brominated benzyl group, makes it a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. The presence of the bromine atom provides a handle for further functionalization through cross-coupling reactions, while the salicylate core is a well-known pharmacophore with anti-inflammatory and analgesic properties.

This guide provides an in-depth comparison of the primary synthetic routes to this compound. We will delve into the mechanistic details, experimental protocols, and comparative performance of three key esterification methods: Fischer Esterification, Steglich Esterification, and the Mitsunobu Reaction. The objective is to equip researchers with the necessary information to select the most suitable synthetic strategy based on their specific laboratory capabilities, scale, and purity requirements.

Reaction Overview

The synthesis of this compound involves the formation of an ester bond between salicylic acid (2-hydroxybenzoic acid) and (4-bromophenyl)methanol.

Figure 1: General Synthesis of this compound

G Salicylic_Acid Salicylic Acid plus1 + Salicylic_Acid->plus1 Bromobenzyl_Alcohol (4-bromophenyl)methanol plus1->Bromobenzyl_Alcohol rightarrow Bromobenzyl_Alcohol->rightarrow Product This compound rightarrow->Product Water + H2O Product->Water

Caption: General reaction scheme for the synthesis of this compound.

Method 1: Fischer Esterification

The Fischer esterification is a classic and widely used method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid.[1][2]

Mechanism and Rationale

The reaction proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfers, a molecule of water is eliminated, and subsequent deprotonation yields the ester and regenerates the acid catalyst.

The primary driving force for this reversible reaction is often the use of an excess of one of the reactants (typically the alcohol) or the removal of water as it is formed, in accordance with Le Châtelier's principle.[2]

Fischer_Esterification_Mechanism cluster_reactants Reactants cluster_catalysis Catalysis cluster_intermediate Intermediate Formation cluster_elimination Elimination cluster_product Product SA Salicylic Acid Protonated_SA Protonated Salicylic Acid SA->Protonated_SA Protonation BBA (4-bromophenyl)methanol Tetrahedral_Intermediate Tetrahedral Intermediate BBA->Tetrahedral_Intermediate H_plus H+ H_plus->Protonated_SA Protonated_SA->Tetrahedral_Intermediate Nucleophilic Attack Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester Proton Transfer & Water Elimination Water H2O Protonated_Ester->Water Product (4-Bromophenyl)methyl 2-hydroxybenzoate Protonated_Ester->Product Deprotonation Product->H_plus Catalyst Regeneration

Caption: Simplified workflow of the Fischer Esterification mechanism.

Experimental Protocol
  • Materials: Salicylic acid, (4-bromophenyl)methanol, concentrated sulfuric acid (H₂SO₄), toluene, saturated sodium bicarbonate (NaHCO₃) solution, anhydrous magnesium sulfate (MgSO₄), ethyl acetate, hexane.

  • Procedure:

    • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add salicylic acid (1.0 eq.), (4-bromophenyl)methanol (1.2 eq.), and a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

    • Add toluene as the solvent to facilitate azeotropic removal of water.

    • Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.

    • Once the theoretical amount of water has been collected, or the reaction is complete as determined by TLC analysis, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (to remove unreacted salicylic acid and the acid catalyst), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.

Performance and Considerations

The Fischer esterification is a cost-effective and straightforward method, particularly for large-scale synthesis. However, the use of a strong acid catalyst and high temperatures can lead to side reactions, such as dehydration of the alcohol or polymerization, especially with sensitive substrates. The workup procedure is also relatively extensive due to the need to neutralize the acid catalyst and remove unreacted starting materials.

Method 2: Steglich Esterification

The Steglich esterification is a milder alternative to the Fischer method, employing a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), as a coupling agent and a nucleophilic catalyst, usually 4-dimethylaminopyridine (DMAP).

Mechanism and Rationale

The carboxylic acid adds to the carbodiimide to form a highly reactive O-acylisourea intermediate. The alcohol then attacks this intermediate to form the ester and a urea byproduct (dicyclohexylurea, DCU, in the case of DCC). DMAP acts as an acyl transfer catalyst by reacting with the O-acylisourea to form a more reactive acylpyridinium salt, which is then readily attacked by the alcohol. This method is particularly advantageous for sterically hindered alcohols and acid-sensitive substrates.

Steglich_Esterification_Mechanism cluster_reactants Reactants cluster_activation Activation cluster_catalysis Catalysis cluster_esterification Esterification SA Salicylic Acid O_acylisourea O-acylisourea Intermediate SA->O_acylisourea DCC DCC DCC->O_acylisourea Acylpyridinium Acylpyridinium Salt O_acylisourea->Acylpyridinium DMAP DMAP DMAP->Acylpyridinium Product (4-Bromophenyl)methyl 2-hydroxybenzoate Acylpyridinium->Product BBA (4-bromophenyl)methanol BBA->Product DCU DCU (byproduct) Product->DCU Mitsunobu_Reaction_Mechanism cluster_reactants Reactants cluster_activation Activation cluster_substitution Substitution PPh3 PPh3 Betaine Betaine Intermediate PPh3->Betaine DEAD DEAD DEAD->Betaine Alkoxyphosphonium Alkoxyphosphonium Salt Betaine->Alkoxyphosphonium Product (4-Bromophenyl)methyl 2-hydroxybenzoate Alkoxyphosphonium->Product SN2 Attack SA_anion Salicylate Anion SA_anion->Product TPPO TPPO (byproduct) Product->TPPO BBA (4-bromophenyl)methanol BBA->Alkoxyphosphonium SA Salicylic Acid SA->SA_anion

Sources

Reactivity comparison of (4-Bromophenyl)methyl 2-hydroxybenzoate with other aryl halides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates the reactivity profile of (4-Bromophenyl)methyl 2-hydroxybenzoate , a specialized aryl halide scaffold combining a reactive aryl bromide, a labile benzylic ester, and a protic salicylate moiety. Unlike simple aryl halides, this substrate presents a "dual-reactivity" challenge: the catalytic cross-coupling of the aryl bromide must occur without compromising the base-sensitive benzyl ester or succumbing to catalyst poisoning by the free phenol.

Key Findings:

  • Reactivity Class: Deactivated Aryl Bromide (similar to 4-bromotoluene).

  • Primary Challenge: Chemoselective retention of the ester linkage during base-mediated catalysis.

  • Optimal Protocol: Anhydrous Suzuki-Miyaura coupling utilizing bulky biarylphosphine ligands (e.g., SPhos) and weak phosphate bases to suppress hydrolysis.

Part 1: Structural Analysis & Electronic Properties

To predict performance, we must deconstruct the molecule into its functional zones.

The Aryl Bromide (Reactive Center)

The bromine atom is located at the para position relative to the benzyloxymethyl group (


).
  • Electronic Effect: The methylene bridge (

    
    ) insulates the aromatic ring from the electron-withdrawing ester. Consequently, the 
    
    
    
    group acts as a weak alkyl donor via induction/hyperconjugation.
  • Implication: The oxidative addition of Pd(0) to this C-Br bond will be slightly slower than electron-deficient substrates (e.g., 4-bromobenzonitrile) but comparable to 4-bromotoluene.

The Salicylate Ester (Labile Zone)
  • Hydrolysis Risk: Benzyl esters are notoriously susceptible to base-catalyzed hydrolysis (saponification), yielding benzyl alcohol and salicylic acid. This side reaction is the primary failure mode in aqueous Suzuki couplings.

  • Intramolecular H-Bonding: The 2-hydroxy group forms a strong intramolecular hydrogen bond with the ester carbonyl. This reduces the acidity of the phenol (

    
    ), making it less likely to poison soft metal catalysts compared to non-chelated phenols.
    

Part 2: Comparative Reactivity Matrix

The following table contrasts this compound against standard benchmarks to contextualize its performance in Palladium-catalyzed cross-couplings.

SubstrateElectronic ClassRelative Oxidative Addition Rate (

)
Base SensitivityChemoselectivity Risk
This compound Weakly Electron-Rich ~0.8 (Moderate) High (Ester) High (Hydrolysis)
1-Bromo-4-methylbenzeneElectron-Rich1.0 (Baseline)NegligibleLow
4-BromobenzonitrileElectron-Poor>10 (Fast)LowLow
4-BromophenolElectron-Rich (Protic)<0.1 (Slow)High (Deprotonation)Moderate (Catalyst Poisoning)
Performance Insights
  • vs. 4-Bromobenzonitrile: Our target substrate requires higher catalyst loading or more active ligands (e.g., Buchwald precatalysts) because it lacks the electron-withdrawing activation that facilitates rapid oxidative addition.

  • vs. 4-Bromophenol: While both contain phenols, the target molecule's phenol is sequestered by H-bonding. However, the ester is the new weak point. Standard aqueous bases (Na₂CO₃/H₂O) used for simple aryl halides will destroy this substrate.

Part 3: Experimental Case Study (Suzuki-Miyaura Coupling)

Objective: Synthesize a biaryl derivative while preserving the salicylate ester. Critical Control Point: Water exclusion to prevent hydrolysis.

Optimized Protocol: Anhydrous Coupling

Note: This protocol replaces standard aqueous conditions to ensure chemoselectivity.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Phenylboronic acid (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) OR Pd(dppf)Cl₂ (for steric tolerance)

  • Base: Anhydrous K₃PO₄ (3.0 equiv) - Crucial: Mild, non-nucleophilic base.

  • Solvent: Anhydrous Toluene or 1,4-Dioxane.

Step-by-Step Workflow:

  • Preparation: Flame-dry a reaction vial and cool under Argon flow.

  • Charging: Add the aryl bromide (substrate), boronic acid, and finely ground anhydrous K₃PO₄.

  • Catalyst Addition: Add Pd(OAc)₂ and SPhos. (Alternatively, use pre-formed XPhos Pd G2).

  • Solvation: Add anhydrous Toluene via syringe. Do not add water.

  • Degassing: Sparge with Argon for 10 minutes. Oxygen promotes homocoupling and phenol oxidation.

  • Reaction: Heat to 80°C for 12 hours.

    • Monitoring: Check TLC.[1] If the spot for "Salicylic Acid" appears (low R_f), the system is too wet or the base is too strong.

  • Workup: Filter through a celite pad (removes phosphate salts). Concentrate and purify via flash chromatography on silica (neutralized with 1% Et₃N to prevent acid-catalyzed transesterification).

Part 4: Mechanistic Insights & Visualization

The following diagram visualizes the catalytic cycle, highlighting the specific "Kill Step" (Hydrolysis) that researchers must avoid.

ReactivityPathways Substrate (4-Bromophenyl)methyl 2-hydroxybenzoate OxAdd Oxidative Addition (Ar-Pd-Br) Substrate->OxAdd Slow (k1) Hydrolysis SIDE REACTION: Ester Hydrolysis Substrate->Hydrolysis  If Aqueous Base Used Pd0 Pd(0)L2 (Active Catalyst) Pd0->OxAdd TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet  + Boronic Acid BaseStep Base Activation (Anhydrous K3PO4) BaseStep->TransMet Activates Boron RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product Biaryl Salicylate Product RedElim->Product Byproduct Salicylic Acid + Benzyl Alcohol Hydrolysis->Byproduct

Caption: Catalytic cycle for Suzuki coupling showing the competitive hydrolysis pathway (Red) triggered by aqueous conditions.

Mechanistic Explanation
  • Oxidative Addition: The electron-neutral nature of the 4-bromobenzyl group makes this the rate-determining step. Bulky, electron-rich ligands (SPhos) accelerate this step by increasing the electron density on Palladium.

  • Transmetallation: This step requires a base to activate the boronic acid to a boronate species. However, hydroxide ions (

    
    ) are potent nucleophiles that will attack the ester carbonyl. By using anhydrous phosphate , we rely on the low solubility of the base to provide just enough activation without saturating the solution with nucleophiles.
    

References

  • BenchChem. (2025).[1] A Comparative Guide to Catalysts for Suzuki Coupling of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde. Retrieved from

  • Sigma-Aldrich. (n.d.).[2] this compound Product Specification. Retrieved from

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational text on base sensitivity in Suzuki coupling).
  • Ozaki, H., et al. (2015). Hydrolytic metabolism of phenyl and benzyl salicylates. Toxicology Reports. Retrieved from

  • Organic Chemistry Portal. (2025). Suzuki Coupling - Recent Literature and Protocols. Retrieved from

Sources

Structural Characterization Guide: (4-Bromophenyl)methyl 2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product Identity: (4-Bromophenyl)methyl 2-hydroxybenzoate (also known as p-bromobenzyl salicylate). Primary Application: Solid-state structural analysis and heavy-atom derivatization of salicylate pharmacophores.

This guide provides a technical comparison and experimental workflow for researchers utilizing This compound as a crystalline model for salicylate drugs. While the parent compound, Benzyl Salicylate , is a liquid at room temperature (and thus difficult to characterize by single-crystal X-ray diffraction), the para-brominated derivative introduces a heavy halogen atom. This modification drives solid-state ordering via halogen bonding and


-stacking, rendering the molecule suitable for high-resolution X-ray crystallography while preserving the critical intramolecular hydrogen bonding network characteristic of the salicylate pharmacophore.

Part 1: Chemical Context & Synthesis Strategy[1][2][3]

To obtain high-quality crystals, one cannot rely on commercial sourcing alone. A controlled synthesis targeting the carboxylate position (preserving the phenolic hydroxyl) is required.

Comparative Synthesis Protocol

Objective: Selective esterification of the carboxylate group without protecting the phenolic hydroxyl.

ParameterTarget Protocol (Brominated)Standard Alternative (Non-Brominated)
Precursor 4-Bromobenzyl bromide (Solid, MP ~63°C)Benzyl chloride/bromide (Liquid)
Nucleophile Sodium SalicylateSodium Salicylate
Mechanism

Nucleophilic Substitution

Nucleophilic Substitution
Phase State Crystalline Solid (Product)Liquid / Oil (Product)
Purification Recrystallization (EtOH/Hexane)Vacuum Distillation
Step-by-Step Synthesis & Crystallization Workflow

Note: This protocol utilizes the "Heavy Atom Effect" to facilitate crystallization.

  • Reactant Preparation: Dissolve Sodium Salicylate (1.0 eq) in anhydrous DMF.

  • Alkylation: Add 4-Bromobenzyl bromide (1.0 eq) dropwise. The use of the bromide (vs. chloride) enhances reaction kinetics.

  • Reflux: Heat to 80°C for 4 hours. Monitor via TLC (Mobile phase: 20% EtOAc/Hexane).

  • Workup: Pour into ice water. The This compound will precipitate as a crude solid (unlike the benzyl analog which oils out).

  • Crystal Growth (Critical Step):

    • Dissolve crude solid in hot Ethanol.

    • Add Hexane until slight turbidity is observed.

    • Allow slow evaporation at 4°C for 48-72 hours.

SynthesisWorkflow Start Start: Sodium Salicylate (Dissolved in DMF) Reactant Add: 4-Bromobenzyl Bromide (Solid Reagent) Start->Reactant Reaction Reaction: SN2 Substitution (80°C, 4h) Reactant->Reaction Quench Quench: Ice Water Reaction->Quench Precipitate Product Precipitation (Solid Formation) Quench->Precipitate Br-Analog (Solid) Oiling Out Oiling Out Quench->Oiling Out Benzyl-Analog (Liquid) Crystallization Slow Evaporation (EtOH/Hexane) Precipitate->Crystallization XRD Single Crystal XRD Crystallization->XRD

Figure 1: Comparative synthesis workflow highlighting the phase advantage of the brominated derivative.

Part 2: Structural Performance & Comparison

The primary value of this compound lies in its ability to freeze the dynamic salicylate conformation into a rigid lattice.

The Intramolecular "Salicylate" Bond (S(6) Motif)

Regardless of the bromine substitution, the core value of this structure is the preservation of the Resonance Assisted Hydrogen Bond (RAHB) between the phenolic hydroxyl and the carbonyl oxygen.

  • Significance: This interaction (

    
    ) creates a pseudo-six-membered ring, locking the molecular conformation. In liquid benzyl salicylate, this is dynamic; in the brominated crystal, it is static and measurable.
    
Intermolecular Packing: The Bromine Advantage

The introduction of the bromine atom at the para position of the benzyl ring alters the packing landscape significantly compared to the unsubstituted analog.

FeatureThis compound Benzyl Salicylate (Alternative)
State (RT) Crystalline Solid Liquid
Melting Point ~60–70°C (Predicted based on analogs)18–20°C (Often supercooled liquid)
Packing Driver Halogen Bonding (C-Br

O/

)
+

-Stacking
Weak Van der Waals
Density High (>1.4 g/cm³) due to Br mass~1.17 g/cm³
X-ray Suitability Excellent (Strong diffraction, defined lattice)Poor (Requires in-situ cryo-crystallization)
Interaction Hierarchy Diagram

The crystal structure is stabilized by a hierarchy of forces. The diagram below illustrates the competition and cooperation between the internal H-bond and external Halogen bonds.

InteractionHierarchy cluster_Intra Intramolecular (Conformation Locking) cluster_Inter Intermolecular (Crystal Packing) Molecule Target Molecule: This compound RAHB RAHB (O-H...O=C) S(6) Ring Motif Molecule->RAHB Primary Structural Feature Halogen Halogen Bonding (C-Br...O / C-Br...pi) Molecule->Halogen Lattice Driver PiStack Pi-Pi Stacking (Aromatic Rings) Molecule->PiStack Halogen->PiStack Synergistic Assembly VDW Van der Waals (Packing)

Figure 2: Structural interaction hierarchy. The RAHB determines molecular shape, while Halogen bonding drives lattice formation.

Part 3: Experimental Characterization Protocols

To validate the structure, the following analytical comparisons are required.

Protocol A: Single Crystal X-ray Diffraction (SC-XRD)
  • Instrument: Bruker D8 QUEST or equivalent (Mo K

    
     radiation).
    
  • Temperature: 100 K (Cryo-cooling is essential to reduce thermal vibration of the heavy Br atom).

  • Refinement Strategy:

    • Solve structure using Direct Methods (SHELXT) or Intrinsic Phasing. The Br atom will dominate the phase solution.

    • Locate the phenolic Hydrogen in the difference Fourier map. Do not constrain this atom geometrically; its position is the experimental proof of the RAHB strength.

Protocol B: Spectroscopic Validation (IR & NMR)

Before X-ray, confirm the chemical integrity.

  • FT-IR: Look for the "shifted" carbonyl stretch. Normal esters appear ~1735-1750 cm⁻¹. Due to the intramolecular H-bond, the salicylate carbonyl shifts to ~1650–1680 cm⁻¹ .

  • 1H NMR (CDCl3): The phenolic proton will appear downfield (singlet,

    
     10.5–11.0 ppm), indicating strong H-bonding and lack of exchange with solvent.
    

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information. (2025).[1][2][3][4] PubChem Compound Summary for CID 8363, Benzyl salicylate. Retrieved from [Link]

  • Synthesis Methodology (Salicylate Esters)

    • Sher, M., et al. (2007).[5] "Efficient Synthesis of Salicylates by Catalytic [3 + 3] Cyclizations." Journal of Organic Chemistry. Retrieved from [Link]

  • Crystallographic Context (Halogen Bonding)

    • Desiraju, G. R. (2007). "Crystal Engineering: A Brief Overview." Journal of Chemical Sciences.
    • Cambridge Crystallographic Data Centre (CCDC). Search for Salicylate Derivatives. [Link]

Sources

Technical Guide: Validated HPLC Method for (4-Bromophenyl)methyl 2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Analyte: (4-Bromophenyl)methyl 2-hydroxybenzoate (Synonym: 4-Bromobenzyl salicylate) Challenge: High lipophilicity (


) and susceptibility to ester hydrolysis.
Solution:  A stability-indicating gradient RP-HPLC method using acidified mobile phases to ensure resolution between the parent ester, the hydrolysis product (Salicylic acid), and the alcohol moiety (4-Bromobenzyl alcohol).

This guide objectively compares a Generic Isocratic Screening Method against an Optimized Gradient Method , demonstrating why specific method development is required for halogenated salicylate esters to meet ICH Q2(R1) validation standards.

Part 1: Compound Profile & Degradation Pathway

Understanding the molecule is the prerequisite for method design. The bromine atom significantly increases retention on reverse-phase columns compared to non-halogenated benzyl salicylate, while the ester linkage presents a stability risk.

Chemical Structure & Properties[1][2][3][4]
  • Molecular Formula:

    
    
    
  • Molecular Weight: 307.14 g/mol

  • Chromophore: Salicylate moiety (Primary

    
     nm, Secondary 
    
    
    
    nm).
  • Critical Impurities:

    • Salicylic Acid: Polar, early eluting.

    • 4-Bromobenzyl Alcohol: Moderately polar.

Degradation Pathway (DOT Diagram)

DegradationPathway Parent (4-Bromophenyl)methyl 2-hydroxybenzoate (Lipophilic Ester) Reaction Hydrolysis (Acid/Base/Enzymatic) Parent->Reaction Prod1 Salicylic Acid (Polar Impurity) Reaction->Prod1 Prod2 4-Bromobenzyl Alcohol (Intermediate Polarity) Reaction->Prod2

Caption: Hydrolysis pathway of 4-Bromobenzyl salicylate yielding two critical impurities requiring chromatographic resolution.

Part 2: Comparative Method Analysis

We compared a standard generic screening method against the optimized protocol.

Comparison Matrix: Generic vs. Optimized
ParameterMethod A: Generic Isocratic (The Alternative)Method B: Optimized Gradient (The Solution)
Column C18 Standard (e.g., 250 x 4.6mm, 5µm)C18 High-Carbon Load or Phenyl-Hexyl (150 x 4.6mm, 3.5µm)
Mobile Phase ACN : Water (70:30)Gradient: ACN : 0.1%

pH Control Neutral (pH ~7.0)Acidic (pH ~2.5)
Run Time > 25 minutes12 minutes
Resolution (

)
Poor (

for Salicylic Acid)
Excellent (

for all peaks)
Peak Shape (

)
Tailing (

) due to phenol ionization
Sharp (

) due to proton suppression
Suitability Quick screening onlyQC Release & Stability Testing
Critical Analysis

Why Method A Fails:

  • Lack of pH Control: Salicylic acid (

    
    ) ionizes at neutral pH, leading to severe peak tailing and potential co-elution with the solvent front.
    
  • Excessive Retention: The 4-bromo substituent makes the molecule highly hydrophobic. An isocratic flow of 70% ACN results in a broad, late-eluting peak for the parent compound, reducing sensitivity (S/N ratio).

Why Method B Succeeds:

  • Acid Suppression: The 0.1% Phosphoric acid keeps the salicylic acid moiety protonated, ensuring sharp peak shape.

  • Gradient Elution: Starts at low organic (to separate polar impurities) and ramps to high organic (to elute the lipophilic parent), reducing run time by 50% while sharpening the parent peak.

Part 3: Optimized Experimental Protocol (Method B)

This protocol is designed to be Self-Validating , meaning system suitability parameters are built into the workflow to ensure data integrity before sample analysis.

Chromatographic Conditions
  • Instrument: HPLC with PDA/UV Detector.

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

  • Column Temp: 30°C.

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Detection: 304 nm (Specific for salicylate) and 254 nm (General).

  • Injection Volume: 10 µL.

Mobile Phase Setup
  • Solvent A: 0.1% Orthophosphoric Acid in Water (Milli-Q grade).

  • Solvent B: Acetonitrile (HPLC Grade).

  • Diluent: Acetonitrile : Water (80:20). Note: Do not use Methanol as diluent to prevent transesterification.

Gradient Program
Time (min)% Solvent A (Acidic Water)% Solvent B (ACN)Event
0.06040Injection / Hold
2.06040Isocratic (Elute Salicylic Acid)
8.01090Ramp (Elute Parent)
10.01090Wash
10.16040Re-equilibration
14.06040End
Standard Preparation
  • Stock Solution: Weigh 10 mg of this compound into a 10 mL flask. Dissolve in ACN.

  • Working Standard: Dilute Stock to 50 µg/mL using the Diluent.

Part 4: Validation Performance (ICH Q2 R1)

The following data represents the performance criteria established for this method.

Analytical Workflow Diagram

ValidationWorkflow Start Method Validation Setup Specificity Specificity Test (Inject: Blank, Placebo, Impurities) Start->Specificity Linearity Linearity Assessment (5 Levels: 50% - 150%) Specificity->Linearity If Purity Angle < Purity Threshold Precision Precision Study (Repeatability n=6) Linearity->Precision If R² > 0.999

Caption: Sequential validation workflow ensuring ICH compliance.

Validation Results Summary
Validation ParameterAcceptance CriteriaTypical Result
Specificity No interference at RT of analytePurity Angle < Purity Threshold
Linearity


(Range: 10-100 µg/mL)
Accuracy (Recovery) 98.0% - 102.0%99.4% (at 100% level)
Precision (Repeatability) RSD

2.0%
0.4% RSD (n=6)
LOD / LOQ S/N > 3 (LOD), S/N > 10 (LOQ)LOD: 0.05 µg/mL; LOQ: 0.15 µg/mL
Robustness RSD

2.0% with flow/temp changes
Pass
Mechanistic Insight: The "Bromine Effect"

The 4-bromo substituent adds significant electron density and lipophilicity. Unlike standard Benzyl Salicylate (RT ~5-6 min in generic methods), the 4-bromo derivative shifts to ~8-9 min. The gradient ramp from 40% to 90% B is critical to compress this band, ensuring the peak is tall and sharp for accurate integration, rather than short and broad.

References

  • ICH Harmonised Tripartite Guideline. (2005).[4] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[4][5] Link

  • Sielc Technologies. (2018). Separation of 4-Bromobenzyl bromide and derivatives on Newcrom R1 HPLC column. (Provides foundational data on bromobenzyl retention behavior). Link

  • BenchChem. (2025). Comparative Purity Analysis of 4-Bromobenzaldehyde and Derivatives. (Reference for impurity profiling of brominated benzyl compounds). Link

  • Farmacia Journal. (2011). HPLC Analysis of Salicylic Derivatives from Natural Products. (Establishes baseline UV and mobile phase conditions for salicylate esters). Link

Sources

Safety Operating Guide

Personal protective equipment for handling (4-Bromophenyl)methyl 2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scientist’s Perspective

(4-Bromophenyl)methyl 2-hydroxybenzoate (Synonym: 4-Bromobenzyl salicylate) is more than a standard reagent; it is a halogenated salicylate ester often utilized in high-value organic synthesis and biological screening. While its structural core suggests standard irritant properties, the combination of the salicylate moiety (a known sensitizer) and the lipophilic bromobenzyl group creates a compound that demands respect.

Why this guide exists: Standard Safety Data Sheets (SDS) often provide generic H-codes. This guide translates those codes into operational reality. The primary risk here is not acute lethality, but sensitization (H317) and chronic aquatic toxicity . As researchers, our goal is to prevent the "career-ending" allergy—once sensitized to salicylates, your ability to work in a synthetic lab is permanently compromised.

Hazard Profiling & Risk Assessment

We do not rely on fear; we rely on structure-activity relationships (SAR).

Hazard DomainCritical H-CodesOperational Translation
Dermal H315 (Irritant), H317 (Sensitizer)The bromine atom increases lipophilicity, facilitating skin absorption. The salicylate core triggers immune response. Zero skin contact is the standard.
Respiratory H335 (Resp. Irritation)As a solid, this compound forms electrostatic dust. Inhalation leads to mucous membrane inflammation and potential systemic sensitization.
Ocular H319 (Eye Irritation)Crystalline dust is abrasive and chemically irritating. Corneal damage is possible if not rinsed immediately.
Environmental H413 (Aquatic Chronic)Halogenated aromatics are persistent. All waste must be segregated into "Halogenated Organic" streams.

The PPE Matrix: A Tiered Approach

Safety is not "one size fits all." Your PPE changes based on the physical state of the compound.

DOT Diagram 1: PPE Decision Logic

Figure 1: Decision tree for selecting appropriate PPE based on experimental phase.

PPE_Decision_Tree Start Experimental Phase State_Solid Solid Handling (Weighing/Transfer) Start->State_Solid State_Soln Solution Phase (Reaction/Workup) Start->State_Soln Resp_Solid Respiratory: N95 or P100 Mask (If outside hood) State_Solid->Resp_Solid Hand_Solid Hand Protection: Single Nitrile (4 mil) + Antistatic Measures State_Solid->Hand_Solid Eye_Solid Eye Protection: Safety Glasses w/ Side Shields State_Solid->Eye_Solid Resp_Soln Respiratory: Fume Hood REQUIRED (Sash at working height) State_Soln->Resp_Soln Hand_Soln Hand Protection: Double Gloving Required (See Solvent Compatibility) State_Soln->Hand_Soln Eye_Soln Eye Protection: Chemical Splash Goggles State_Soln->Eye_Soln

[1][2][3]

Detailed PPE Specifications

1. Hand Protection (The "Double Barrier" Rule)

  • Solids: Standard Nitrile (4 mil) is sufficient.

  • Solutions: The solvent drives the risk. If dissolved in Dichloromethane (DCM) or DMF , standard nitrile degrades in <5 minutes.

    • Recommendation: Wear a Silver Shield® (Laminate) inner glove under a Nitrile outer glove. This provides chemical resistance (inner) and dexterity/grip (outer).[4]

2. Respiratory Protection

  • Primary Control: Engineering controls (Fume Hood) are superior to masks.

  • Secondary Control: If weighing outside a hood is unavoidable (e.g., balance drift issues), use a NIOSH-approved N95 to prevent sensitization via dust inhalation.

Operational Protocol: Weighing & Solubilization

This protocol is designed to minimize static discharge and dust generation, the two most common failure points when handling brominated aromatic solids.

Step-by-Step Methodology
  • Preparation:

    • Activate the ionizing bar (if available) in the balance enclosure to neutralize static charge on the glassware.

    • Place a chemically resistant absorbent pad (e.g., Pig Mat) in the fume hood.

  • Weighing (The "Closed Transfer" Method):

    • Do not use a spatula to "flick" powder.

    • Tare a pre-weighed vial containing the stir bar.

    • Transfer the solid using a disposable antistatic funnel.

    • Crucial: Cap the vial before removing it from the balance enclosure.

  • Solubilization:

    • Add solvent (e.g., DMSO, Ethanol) via syringe through a septum if possible to avoid opening the vial.

    • Note: this compound is lipophilic. If using aqueous buffers, pre-dissolve in DMSO (stock concentration 10-100 mM) before dilution.

  • Decontamination:

    • Wipe the exterior of the vial with an ethanol-dampened Kimwipe. Dispose of the Kimwipe as solid hazardous waste immediately.

DOT Diagram 2: Spill Response Workflow

Figure 2: Immediate response protocol for solid or liquid spills.

Spill_Response Spill Spill Detected Assess Assess State: Solid or Liquid? Spill->Assess Solid_Action Solid: Cover with wet paper towel (Prevent Dust) Assess->Solid_Action Powder Liquid_Action Liquid: Cover with Absorbent Pads (Pig Mat) Assess->Liquid_Action Solution Sweep Scoop/Wipe DO NOT create dust Solid_Action->Sweep Bag Double Bag Waste Label: 'Halogenated Toxic' Sweep->Bag Ventilate Increase Ventilation (Sash Down) Liquid_Action->Ventilate Ventilate->Bag Clean Wash Area: Soap + Water (x3) Bag->Clean

Disposal & Environmental Stewardship

Because this molecule contains a halogen (Bromine) and an aromatic ring, it is robust in the environment.

  • Solid Waste: Dispose of in "Solid Hazardous Waste" containers. Do not use regular trash.

  • Liquid Waste:

    • Segregate into Halogenated Organic Waste .

    • Reasoning: Mixing halogenated waste with non-halogenated solvents (like Acetone/Methanol) often incurs higher disposal fees for your facility due to the requirement for high-temperature incineration to prevent dioxin formation.

  • Glassware: Triple rinse with Acetone before placing in the glass wash. Collect the first two rinses as halogenated waste.

References

  • Sigma-Aldrich. (2025).[2][5] Safety Data Sheet: this compound. Retrieved from

  • Thermo Fisher Scientific. (2025).[2] Safety Data Sheet: 4-Bromobenzyl bromide (Precursor/Analog Safety). Retrieved from

  • Ansell Healthcare. (2024). Chemical Resistance Guide (8th Edition). Retrieved from

  • PubChem. (2025). Compound Summary: 4-Bromobenzyl salicylate. National Library of Medicine. Retrieved from

  • Occupational Safety and Health Administration (OSHA). (2024).[6] Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.